Product packaging for SB 202190(Cat. No.:CAS No. 152121-30-7)

SB 202190

カタログ番号: B1681491
CAS番号: 152121-30-7
分子量: 331.3 g/mol
InChIキー: QHKYPYXTTXKZST-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

SB-202190 is a member of the class of imidazoles that is 1H-imidazole in which the hydrogens at positions 2, 4, and 5 are replaced by 4-hydroxyphenyl, pyridin-4-yl, and 4-fluorophenyl groups, respectively. It is a widely used inhibitor of mitogen-activated protein kinase (MAPK) alpha and beta. It has a role as an EC 2.7.11.24 (mitogen-activated protein kinase) inhibitor and an apoptosis inducer. It is a member of imidazoles, a member of phenols, a member of pyridines and an organofluorine compound.
4-(4-Fluorophenyl)-2-(4-hydroxyphenyl)-5-(4-pyridyl)-1H-imidazole has been reported in Mammea siamensis with data available.
structure given in first source;  inhibits p38 MAP kinase

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H14FN3O B1681491 SB 202190 CAS No. 152121-30-7

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-[4-(4-fluorophenyl)-5-pyridin-4-yl-1H-imidazol-2-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FN3O/c21-16-5-1-13(2-6-16)18-19(14-9-11-22-12-10-14)24-20(23-18)15-3-7-17(25)8-4-15/h1-12,25H,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHKYPYXTTXKZST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=C(N2)C3=CC=NC=C3)C4=CC=C(C=C4)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7041120
Record name SB 202190
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7041120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152121-30-7
Record name 4-(4-Fluorophenyl)-2-(4-hydroxyphenyl)-5-(4-pyridyl)-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152121-30-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-fluorophenyl)-2-(4-hydroxyphenyl)-5-(4-pyridyl)imidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152121307
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SB 202190
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7041120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[4-(4-fluorophenyl)-5-(4-pyridinyl)-1H-imidazol-2-yl]-phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SB-202190
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PVX798P8GI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

SB 202190: A Technical Guide to its Mechanism of Action as a p38 MAPK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SB 202190 is a potent, selective, and cell-permeable small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2] It primarily targets the p38α and p38β isoforms, playing a critical role in the modulation of cellular processes such as inflammation, cell proliferation, and apoptosis.[1][3][4] This technical guide provides an in-depth analysis of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.

Core Mechanism of Action

This compound functions as a reversible and competitive inhibitor of p38 MAPK with respect to ATP.[5] It directly binds to the ATP-binding pocket of the active kinase, thereby preventing the phosphorylation of downstream substrates.[1][2][6] This inhibition is highly selective for p38α and p38β isoforms over a wide range of other kinases. The pyridinyl imidazole structure of this compound is crucial for its high-affinity binding.[2]

Quantitative Inhibition Data

The inhibitory potency of this compound against p38 MAPK has been characterized by several key quantitative parameters:

ParameterValueTarget Isoform(s)Notes
IC50 50 nMp38α (SAPK2a, MAPK14)Half-maximal inhibitory concentration in cell-free assays.[1][3][6]
IC50 100 nMp38β (SAPK2b, MAPK11)Half-maximal inhibitory concentration in cell-free assays.[1][3][6]
Kd 38 nMRecombinant human p38Dissociation constant, indicating high binding affinity.[2][6]
Ki 16 nMp38βInhibition constant.[5]

Signaling Pathway Modulation

The p38 MAPK signaling cascade is a critical pathway in the cellular response to stress, inflammatory cytokines, and other extracellular stimuli. This compound, by inhibiting p38 MAPK, effectively blocks the downstream signaling events.

p38_signaling_pathway cluster_extracellular Extracellular Stimuli cluster_upstream Upstream Kinases cluster_p38 p38 MAPK cluster_downstream Downstream Effectors & Cellular Response Stress Stress (UV, Osmotic Shock) MKK3_6 MKK3/MKK6 Stress->MKK3_6 Cytokines Cytokines (TNF-α, IL-1) Cytokines->MKK3_6 p38 p38 MAPK (α, β) MKK3_6->p38 phosphorylates MAPKAPK2 MAPKAPK-2 p38->MAPKAPK2 phosphorylates ATF2 ATF-2 p38->ATF2 phosphorylates SB202190 This compound SB202190->p38 inhibits Cellular_Response Inflammation Apoptosis Cell Cycle Control MAPKAPK2->Cellular_Response ATF2->Cellular_Response kinase_assay_workflow start Start reaction_setup 1. Prepare Reaction Mixture (Kinase, Substrate, Buffer) start->reaction_setup inhibitor_addition 2. Add this compound (or DMSO control) reaction_setup->inhibitor_addition initiation 3. Initiate with [γ-³³P]ATP/MgATP inhibitor_addition->initiation incubation 4. Incubate at 30°C initiation->incubation termination 5. Terminate Reaction (Spot on Phosphocellulose) incubation->termination washing 6. Wash to Remove Unincorporated ATP termination->washing detection 7. Quantify Radioactivity washing->detection analysis 8. Calculate IC50 detection->analysis end_node End analysis->end_node

References

SB 202190: A Technical Guide to p38α and p38β Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB 202190 is a potent, cell-permeable pyridinyl imidazole compound that has become a critical tool for researchers investigating the roles of p38 mitogen-activated protein kinases (MAPKs).[1] As a selective inhibitor of the α and β isoforms of p38, this compound allows for the targeted interrogation of their specific functions in complex biological systems.[2] This technical guide provides an in-depth overview of the selectivity of this compound for p38α and p38β, including quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and workflows.

Data Presentation: Quantitative Analysis of this compound Selectivity

The selectivity of this compound for p38α and p38β has been determined through various biochemical assays. The following table summarizes the key quantitative data regarding the inhibitory activity of this compound.

Parameterp38α (SAPK2a/MAPK14)p38β (SAPK2b/p38β2/MAPK11)Source(s)
IC50 50 nM100 nM[3][4][5][6][7][8][9]
Kd 38 nM (recombinant human p38)Not explicitly stated for β isoform[1][4][8][9]

Note: The Kd value represents the dissociation constant for the binding of this compound to recombinant human p38 kinase and is a measure of binding affinity.[4] The IC50 values indicate the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by 50% in cell-free assays.[3][4][5]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor, binding to the ATP pocket of active p38α and p38β kinases.[1][2][10] This mode of action prevents the phosphorylation of downstream substrates, thereby blocking the signaling cascade.[1][9]

Experimental Protocols

The determination of the selectivity of this compound for p38α and p38β involves robust biochemical kinase assays. While specific proprietary protocols may vary, the following outlines a generalizable methodology based on commonly employed techniques.

In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)

This assay directly measures the catalytic activity of the kinase by quantifying the incorporation of radiolabeled phosphate from [γ-33P]ATP into a specific substrate.

Materials:

  • Recombinant human p38α and p38β enzymes

  • This compound

  • Myelin Basic Protein (MBP) as a substrate[3]

  • [γ-33P]ATP

  • Kinase assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 0.1 mM EGTA)[3]

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare serial dilutions of this compound in the kinase assay buffer.

  • Reaction Setup: In a microplate, combine the recombinant p38α or p38β enzyme with the varying concentrations of this compound.

  • Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the substrate (e.g., Myelin Basic Protein) and [γ-33P]ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.

  • Termination and Washing: Stop the reaction and spot the mixture onto phosphocellulose filter plates. Wash the plates extensively to remove unincorporated [γ-33P]ATP.

  • Detection: Measure the amount of incorporated 33P on the filter plates using a scintillation counter.

  • Data Analysis: Plot the kinase activity (counts per minute) against the logarithm of the inhibitor concentration. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

p38 MAPK Signaling Pathway

The p38 MAPK signaling cascade is a crucial regulator of cellular responses to environmental stress and inflammatory cytokines.[1][11] The following diagram illustrates the canonical p38 signaling pathway and the point of inhibition by this compound.

G p38 MAPK Signaling Pathway stress Stress Stimuli (UV, Osmotic Shock) map3k MAP3K (e.g., TAK1, ASK1) stress->map3k cytokines Inflammatory Cytokines (TNF-α, IL-1β) cytokines->map3k mkk3_6 MKK3 / MKK6 map3k->mkk3_6 phosphorylates p38_alpha p38α mkk3_6->p38_alpha phosphorylates p38_beta p38β mkk3_6->p38_beta phosphorylates substrates Downstream Substrates (e.g., MAPKAPK2, ATF2) p38_alpha->substrates phosphorylates p38_beta->substrates phosphorylates sb202190 This compound sb202190->p38_alpha inhibits sb202190->p38_beta inhibits response Cellular Responses (Inflammation, Apoptosis, etc.) substrates->response

Caption: p38 MAPK signaling pathway and this compound inhibition.

Experimental Workflow for Kinase Selectivity Profiling

The following diagram outlines a general workflow for determining the selectivity of a kinase inhibitor like this compound across a panel of kinases.

G Kinase Inhibitor Selectivity Profiling Workflow start Start inhibitor_prep Prepare Serial Dilutions of this compound start->inhibitor_prep assay_setup Set up Kinase Assays (e.g., Radiometric Assay) inhibitor_prep->assay_setup kinase_panel Select Kinase Panel (p38α, p38β, other kinases) kinase_panel->assay_setup reaction Incubate with [γ-33P]ATP and Substrate assay_setup->reaction detection Measure Kinase Activity (Scintillation Counting) reaction->detection data_analysis Data Analysis: Plot Dose-Response Curves detection->data_analysis ic50 Determine IC50 Values for each Kinase data_analysis->ic50 selectivity Assess Selectivity Profile ic50->selectivity end End selectivity->end

Caption: Workflow for determining kinase inhibitor selectivity.

Conclusion

This compound is a valuable chemical probe for elucidating the distinct roles of p38α and p38β in cellular signaling. Its selectivity, characterized by lower nanomolar IC50 values for p38α and p38β, allows for targeted inhibition in a variety of experimental contexts. The methodologies described herein provide a framework for the robust assessment of its inhibitory activity and selectivity. A thorough understanding of its mechanism of action and selectivity profile is paramount for the accurate interpretation of experimental results and for its potential application in drug development.

References

SB 202190: A Technical Guide to a Selective p38 MAPK Inhibitor in Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical overview of SB 202190, a cornerstone tool for interrogating the p38 mitogen-activated protein kinase (MAPK) signaling pathway. It details the compound's mechanism of action, summarizes its biochemical potency, outlines key research applications, and provides standardized experimental protocols.

Introduction and Mechanism of Action

This compound is a potent, cell-permeable, and highly selective pyridinyl imidazole inhibitor of p38 MAP kinases.[1] The p38 MAPK signaling pathway is a critical nexus in the cellular response to extracellular stimuli, including stress, heat, and inflammatory cytokines, influencing processes such as inflammation, cell proliferation, apoptosis, and differentiation.[2]

The primary mechanism of action for this compound is as an ATP-competitive inhibitor.[3][4] It binds directly within the ATP pocket of active p38 kinase, preventing the phosphorylation of downstream substrates and effectively silencing the signaling cascade.[1][4] This high selectivity for the p38α and p38β isoforms allows researchers to precisely dissect the role of this pathway with minimal off-target effects compared to broader-spectrum kinase inhibitors.[3][4] Its utility is demonstrated across a wide range of research areas, from cancer and inflammation to neuroscience and stem cell biology.[2][5]

Quantitative Data: Biochemical Potency

The inhibitory activity of this compound has been well-characterized in cell-free assays. The following table summarizes its potency against its primary targets.

Target IsoformParameterValue
p38α (SAPK2a/MAPK14)IC₅₀50 nM[4][6][7][8][9]
p38β (SAPK2b/p38β2)IC₅₀100 nM[4][6][7][8][9]
Recombinant Human p38Kd38 nM[1][2][4]
Table 1: Summary of the biochemical potency of this compound against p38 MAPK isoforms.

Signaling Pathways Modulated by this compound

This compound is primarily used to block the canonical p38 MAPK pathway. However, research has uncovered additional, sometimes p38-independent, cellular effects, particularly concerning autophagy.

Canonical p38 MAPK Pathway Inhibition

The primary use of this compound is to inhibit the stress-activated p38 MAPK cascade. By blocking p38 kinase activity, it prevents the activation of downstream effectors like MAPK-activated protein kinase 2 (MAPKAPK2) and various transcription factors, thereby modulating gene expression related to inflammation and cell survival.[5][6]

G stimuli Extracellular Stimuli (e.g., Cytokines, UV, Stress) upstream Upstream Kinases (MKK3, MKK6) stimuli->upstream p38 p38 MAPK (α/β) upstream->p38 Phosphorylation downstream Downstream Effectors (MAPKAPK2, ATF-2, etc.) p38->downstream Phosphorylation inhibitor This compound inhibitor->p38 Inhibition response Cellular Responses (Inflammation, Apoptosis, etc.) downstream->response

Diagram 1: Inhibition of the canonical p38 MAPK signaling pathway by this compound.
p38-Independent Induction of Autophagy

Unexpectedly, studies have shown that this compound can induce autophagy and lysosomal biogenesis independent of its inhibitory effect on p38.[3] This off-target effect is mediated by an increase in intracellular calcium, which activates calcineurin.[3] Calcineurin then dephosphorylates transcription factors TFEB and TFE3, leading to their nuclear translocation and the expression of autophagy-related genes.[3] This finding is critical, as it suggests that results from studies using only this compound to probe autophagy should be interpreted with caution.[3]

G inhibitor This compound er Endoplasmic Reticulum inhibitor->er calcium ↑ Intracellular Ca²⁺ er->calcium calcineurin Calcineurin Activation calcium->calcineurin tfeb TFEB / TFE3 (Dephosphorylation) calcineurin->tfeb nucleus Nuclear Translocation tfeb->nucleus genes Autophagy & Lysosomal Gene Expression nucleus->genes

Diagram 2: p38-independent activation of TFEB/TFE3-mediated autophagy by this compound.
Cytoprotective Effects via Autophagy and HO-1

In human umbilical vein endothelial cells (HUVECs), this compound exerts a protective effect against apoptosis.[10] This action involves an upstream induction of autophagy, which subsequently leads to the expression of the cytoprotective enzyme heme oxygenase-1 (HO-1).[10] This pathway highlights the compound's context-dependent effects, where it can be anti-apoptotic in certain cell types while pro-apoptotic in others.[6][10]

G inhibitor This compound autophagy Autophagy Activation inhibitor->autophagy ho1 HO-1 Induction autophagy->ho1 apoptosis Inhibition of Apoptosis ho1->apoptosis

Diagram 3: Cytoprotective mechanism of this compound in endothelial cells.

Experimental Protocols and Best Practices

Proper handling and experimental design are crucial for obtaining reproducible results with this compound.

Stock Solution Preparation
  • Solubility : this compound is practically insoluble in water but is soluble in DMSO (≥57.7 mg/mL) and ethanol (≥22.47 mg/mL).[8] For most cell culture applications, a stock solution of 10 mM or higher is prepared in DMSO.[8]

  • Procedure : To ensure complete dissolution, warm the solution to 37°C for 10 minutes or treat it in an ultrasonic bath.[8][11] Avoid excessive heat.

  • Storage : Store the solid compound at -20°C.[8] Stock solutions should be aliquoted into single-use volumes to prevent repeated freeze-thaw cycles and stored at -20°C.[8] Long-term storage of solutions is not recommended.[8]

Experimental Design and Controls

A generalized workflow for in vitro experiments using this compound is outlined below.

G stock 1. Prepare Stock Solution (e.g., 10 mM in DMSO) seeding 2. Seed Cells & Allow Adherence/Acclimation stock->seeding treatment 3. Treat Cells seeding->treatment incubation 4. Incubate (Time-course dependent) treatment->incubation analysis 5. Downstream Analysis incubation->analysis sub_analysis e.g., Western Blot (p-p38) Viability Assay (MTT) RT-PCR (Gene Expression) Microscopy (Morphology)

Diagram 4: General experimental workflow for in vitro studies using this compound.
  • Vehicle Controls : Always include a DMSO-only control at the same final concentration used for the this compound treatment to account for solvent effects.[8]

  • Negative Controls : For validating p38-specific effects, SB202474, an inactive structural analogue, can be used.[10]

  • Dose and Duration : Working concentrations and treatment times are highly dependent on the cell type and biological question. For acute pathway inhibition (e.g., checking phosphorylation), 30-90 minutes is often sufficient.[8] For functional assays like apoptosis or proliferation, longer incubations of 24-72 hours are common.[8]

Recommended Working Concentrations

The following table provides examples of concentrations used in published research. Dose-response experiments are always recommended to determine the optimal concentration for a specific model system.

Research AreaCell TypeThis compound ConcentrationTreatment DurationObserved Effect
Neuroprotection R28 Retinal Cells25 µM24 hoursProtection from glutamate-induced ferroptosis[12]
Autophagy HeLa Cells10 µM12 hoursInduction of autophagy-lysosomal genes[3]
Anti-Apoptosis HUVECs0.1 - 10 µM6 - 48 hoursTime- and dose-dependent induction of HO-1[10]
Cancer Leukemia Cells (THP-1)1 - 10 µMNot specifiedEnhanced cell growth via MEK/MAPK activation[6]
Inflammation Renal Tubular CellsNot specifiedNot specified>50% inhibition of pro-inflammatory gene expression[6]
In Vivo (Mouse) C57BL/6 Mice2 mg/kg (IP)30 min pre-LPSReduced mortality in endotoxemia model[9]
Table 2: A summary of exemplary experimental conditions for this compound from published literature.

Conclusion

This compound remains an invaluable chemical probe for dissecting the p38 MAPK pathway. Its high potency and selectivity for p38α/β isoforms make it a first-line choice for inhibiting this cascade in a multitude of research contexts. However, researchers must remain aware of its potential p38-independent effects, such as the induction of autophagy via calcium-calcineurin-TFEB signaling, and employ appropriate controls to ensure robust and accurate interpretation of their findings. By following rigorous experimental protocols, this compound will continue to be a critical tool in advancing our understanding of cellular signaling in health and disease.

References

SB 202190 and Autophagy Induction: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB 202190 is a potent, cell-permeable pyridinyl imidazole compound widely recognized as a selective inhibitor of p38 mitogen-activated protein kinase (MAPK) isoforms α and β.[1][2] While extensively used to probe the roles of the p38 MAPK pathway in cellular processes like inflammation and apoptosis, this compound has also emerged as a significant modulator of autophagy.[3] This technical guide provides an in-depth overview of this compound's role in autophagy induction, detailing its mechanism of action, associated signaling pathways, and comprehensive experimental protocols for its application in research settings. Quantitative data from key studies are summarized for comparative analysis, and signaling pathways and experimental workflows are visualized to facilitate understanding.

Mechanism of Action and Specificity

This compound competitively binds to the ATP pocket of p38 MAP kinases, effectively inhibiting their kinase activity.[3][4][5] It exhibits high selectivity for the p38α (SAPK2a/MAPK14) and p38β (SAPK2b/MAPK11) isoforms.[2] The compound is often used as an alternative to the related inhibitor SB 203580.[1]

Table 1: Inhibitory Activity of this compound
TargetIC50Binding Affinity (Kd)Reference
p38α (SAPK2a)50 nM38 nM[1][3][4]
p38β (SAPK2b/p38β2)100 nMNot Reported[1][3][4]

IC50 values represent the concentration of inhibitor required to reduce the activity of the enzyme by 50%. Kd (dissociation constant) indicates the binding affinity of the inhibitor to its target.

Role in Autophagy Induction

The induction of autophagy by this compound is a complex process with evidence supporting both p38 MAPK-dependent and -independent mechanisms.

p38 MAPK-Dependent Pathway

The canonical view suggests that by inhibiting p38α MAPK, this compound relieves a negative regulatory constraint on autophagy.[6][7][8] p38α has been shown to negatively regulate autophagy by interfering with the trafficking of mAtg9, a transmembrane protein essential for autophagosome formation, through its interaction with the p38-interacting protein (p38IP).[6][8] Inhibition of p38α MAPK by this compound is therefore proposed to promote mAtg9 trafficking and subsequent autophagosome formation.[6]

p38_dependent_autophagy SB202190 This compound p38a p38α MAPK SB202190->p38a Inhibition p38IP_mAtg9 p38IP-mAtg9 Complex p38a->p38IP_mAtg9 Negative Regulation Autophagy Autophagy Induction p38IP_mAtg9->Autophagy

Caption: p38 MAPK-Dependent Autophagy Induction by this compound.

p38 MAPK-Independent Pathway

Conversely, a growing body of evidence suggests that this compound can induce autophagy through off-target effects, independent of p38 MAPK inhibition.[9][10][11] One prominent study indicates that this compound, but not other p38 inhibitors, promotes the nuclear translocation of Transcription Factor EB (TFEB) and Transcription Factor E3 (TFE3), which are master regulators of autophagy and lysosomal biogenesis.[9][10] This activation is not mediated by mTOR signaling but is dependent on an increase in intracellular calcium levels and the subsequent activation of the calcium-dependent phosphatase calcineurin (PPP3).[9][10]

p38_independent_autophagy cluster_cell Cytosol cluster_nucleus Nucleus SB202190 This compound ER Endoplasmic Reticulum SB202190->ER Induces Ca²⁺ release Ca2 Ca²⁺ ER->Ca2 Calcineurin Calcineurin (PPP3) Ca2->Calcineurin Activates TFEB_TFE3_P Phosphorylated TFEB/TFE3 Calcineurin->TFEB_TFE3_P Dephosphorylates TFEB_TFE3 Dephosphorylated TFEB/TFE3 TFEB_TFE3_P->TFEB_TFE3 TFEB_TFE3_N TFEB/TFE3 TFEB_TFE3->TFEB_TFE3_N Nuclear Translocation Autophagy_Genes Autophagy & Lysosomal Gene Expression TFEB_TFE3_N->Autophagy_Genes Promotes Autophagy Autophagy & Lysosomal Biogenesis Autophagy_Genes->Autophagy

Caption: p38-Independent Autophagy Induction via Ca²⁺-Calcineurin-TFEB/TFE3 Axis.

It is crucial for researchers to consider these dual mechanisms when interpreting data from experiments using this compound. The use of other p38 MAPK inhibitors or siRNA-mediated knockdown of p38α can help to dissect the specific pathway involved in a given cellular context.[12][13]

Quantitative Effects on Autophagy Markers

This compound treatment leads to measurable changes in key autophagy-related proteins. The most common markers are the conversion of LC3-I to its lipidated form, LC3-II, which is recruited to autophagosome membranes, and the degradation of p62/SQSTM1, an autophagy receptor that is consumed during the process.[14]

Table 2: Effects of this compound on Autophagy Markers in Human Umbilical Vein Endothelial Cells (HUVECs)
ConcentrationTreatment TimeLC3A/B-II Fold Increase (vs. Vehicle)Reference
5 µM24 h2.9-fold[15]
10 µM24 h3.2-fold[15]

Data represents the mean fold increase in LC3A/B-II protein levels, normalized to β-actin.

In some contexts, this compound has been reported to induce a defective or non-productive autophagy, characterized by the accumulation of both LC3-II and p62.[12][13] This suggests a block in the later stages of autophagy, such as autophagosome-lysosome fusion or lysosomal degradation.[13] Researchers should therefore monitor both markers to assess the overall autophagic flux.

Experimental Protocols

The following are generalized protocols for assessing this compound-induced autophagy in cultured cells. Specific parameters such as cell type, seeding density, and antibody dilutions should be optimized for each experimental system.

General Experimental Workflow

experimental_workflow A 1. Cell Culture (e.g., HUVEC, HeLa) B 2. Treatment - this compound (e.g., 5-20 µM) - Vehicle Control (DMSO) - Positive Control (e.g., Rapamycin) - +/- Lysosomal Inhibitor (e.g., Bafilomycin A1) A->B C 3. Cell Lysis & Protein Quantification B->C F 3. Fluorescence Microscopy (e.g., GFP-LC3 puncta analysis) B->F D 4. Western Blotting (SDS-PAGE & Immunoblotting) C->D E 5. Data Analysis (Densitometry of LC3-II and p62 bands) D->E G 4. Image Acquisition & Quantification F->G

Caption: General Experimental Workflow for Assessing Autophagy.

Western Blotting for LC3 and p62

This protocol is used to quantify the levels of LC3-II and p62 as indicators of autophagic activity.

Materials:

  • Cultured cells (e.g., HeLa, HUVEC)

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Lysosomal inhibitors (e.g., Bafilomycin A1 or Chloroquine) (optional, for flux assays)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels (e.g., 12% or 4-20% gradient)

  • Nitrocellulose or PVDF membranes

  • Primary antibodies: Rabbit anti-LC3A/B, Mouse anti-p62/SQSTM1, Mouse anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat cells with the desired concentration of this compound (e.g., 5-10 µM) or vehicle for a specified time (e.g., 24 hours).[15] For autophagic flux analysis, co-treat a set of wells with a lysosomal inhibitor like Bafilomycin A1 (e.g., 2.5 nM) for the final 1-4 hours of the this compound treatment.[10][15]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 50 µg) per lane onto an SDS-PAGE gel.[15] Separate proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3 and p62 (and a loading control) overnight at 4°C, according to the manufacturer's recommended dilution.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the LC3-II and p62 signals to the loading control (e.g., β-actin).[15] The ratio of LC3-II to LC3-I or the amount of LC3-II normalized to a loading control can be used to assess autophagosome formation.[15] A decrease in p62 suggests increased autophagic flux, while an accumulation might indicate a blockage.[14][16]

Fluorescence Microscopy for LC3 Puncta

This method visualizes the formation of autophagosomes by observing the relocalization of fluorescently tagged LC3 from a diffuse cytosolic pattern to distinct puncta.

Materials:

  • Cells stably or transiently expressing a fluorescently tagged LC3 construct (e.g., mRFP-GFP-LC3 or GFP-LC3)

  • This compound

  • Vehicle control (DMSO)

  • Formaldehyde or Methanol for fixation

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Cell Culture and Transfection: Plate cells on glass coverslips. If not using a stable cell line, transfect cells with the LC3 plasmid.

  • Treatment: Treat cells with this compound (e.g., 10 µM) or vehicle for the desired time (e.g., 16 hours).[10]

  • Fixation: Wash cells with PBS and fix with 4% formaldehyde for 10-15 minutes at room temperature.

  • Permeabilization (optional): If needed, permeabilize cells with a detergent like Triton X-100.

  • Staining: Mount the coverslips on slides using a mounting medium containing DAPI.

  • Imaging: Acquire images using a fluorescence microscope. Capture multiple random fields of view for each condition.

  • Analysis: Quantify the number of LC3 puncta per cell. An increase in the number of puncta in this compound-treated cells compared to the control indicates autophagy induction. If using the tandem mRFP-GFP-LC3 reporter, an increase in red-only puncta signifies successful autophagosome-lysosome fusion (autolysosome formation), providing a measure of autophagic flux.[10]

Conclusion

This compound is a valuable chemical tool for studying autophagy. However, its complex pharmacology, involving both on-target p38 MAPK inhibition and potential off-target effects on calcium signaling, necessitates careful experimental design and interpretation. By employing robust methods to monitor multiple autophagy markers and considering the potential for dual signaling mechanisms, researchers can effectively leverage this compound to unravel the intricate roles of autophagy in health and disease. The use of inactive structural analogues, such as SB 202474, is recommended as a negative control to distinguish specific effects from non-specific ones.[15]

References

SB 202190 in Stem Cell Biology: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB 202190 is a potent and highly selective, cell-permeable inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] By specifically targeting the p38α and p38β isoforms, this compound has emerged as a critical tool in stem cell biology, enabling researchers to dissect the intricate roles of p38 MAPK signaling in regulating cell fate decisions, including self-renewal, differentiation, and proliferation.[1] This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its diverse applications in stem cell research, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor, binding to the ATP pocket of active p38 MAPK.[1][2] This binding action prevents the phosphorylation of downstream substrates, effectively blocking the signaling cascade. The p38 MAPK pathway is a crucial transducer of extracellular signals, including stress stimuli and cytokines, which influence a wide array of cellular processes. By inhibiting this pathway, this compound allows for the precise investigation of its role in stem cell function.

Core Applications in Stem Cell Biology

This compound has demonstrated a broad spectrum of effects on various types of stem cells, highlighting the context-dependent role of the p38 MAPK pathway.

Pluripotent Stem Cells (PSCs)

In human pluripotent stem cells (hPSCs), p38 MAPK signaling is implicated in the maintenance of the "primed" state and the regulation of differentiation. Inhibition of this pathway by this compound has been shown to:

  • Promote the stability of naive human pluripotent stem cells in culture. [1] The naive state more closely resembles the pre-implantation epiblast and is characterized by unrestricted developmental potential.

  • Inhibit the reprogramming of somatic cells to induced pluripotent stem cells (iPSCs). [1] This suggests that p38 MAPK activation is a critical step in the early stages of reprogramming.

  • Enhance directed differentiation towards specific lineages , such as cardiomyocytes.[3]

Neural Stem Cells (NSCs)

The p38 MAPK pathway plays a significant role in regulating the self-renewal and differentiation of neural stem cells. The use of this compound has revealed that p38 MAPK inhibition can:

  • Improve the self-renewal ability of neuronal stem cells. [1] This effect has been particularly noted in models of certain neurodegenerative diseases.

Hematopoietic Stem Cells (HSCs)

In the context of hematopoiesis, the p38 MAPK pathway is involved in proliferation and differentiation. Studies using this compound have shown that its inhibition can:

  • Block adiponectin-mediated proliferation of hematopoietic stem cells. [3]

  • Promote the ex vivo expansion of human cord blood hematopoietic stem cells by inhibiting senescence.[4]

Mesenchymal Stem Cells (MSCs)

The differentiation potential of mesenchymal stem cells into various lineages, such as osteoblasts and adipocytes, is influenced by p38 MAPK signaling. Research indicates that this compound can:

  • Reduce BMP3-mediated proliferation of C3H10T1/2 mesenchymal stem cells. [3]

  • Influence the osteogenic differentiation of human adipose-derived and bone marrow-derived MSCs.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity and effects of this compound in stem cell biology.

ParameterValueCell Type/SystemReference
IC50 (p38α/SAPK2a) 50 nMRecombinant human p38[1]
IC50 (p38β/SAPK2b) 100 nMRecombinant human p38[1]
Kd 38 nMRecombinant human p38[1]
ApplicationStem Cell TypeConcentrationTreatment DurationObserved EffectReference
Cardiomyocyte Differentiation Human Embryonic Stem Cells<10 µM (SB 203580)Days 4-6 of differentiation~2.5-fold increase in cardiomyocyte yield[3]
Inhibition of iPSC Generation Human FibroblastsNot specifiedDuring initiation stageSignificant reduction in reprogrammed cells[5]
Osteogenic Differentiation Human Adipose and Bone Marrow MSCs3 µMDuring osteogenic inductionAltered ALP activity and matrix mineralization[1]
Expansion of HSCs Human Umbilical Cord Blood CD133+ cellsNot specified7 days~3-fold increase in clonogenic function[4]

Experimental Protocols

Protocol 1: Enhanced Cardiomyocyte Differentiation from Human Pluripotent Stem Cells

This protocol is adapted from methodologies that utilize p38 MAPK inhibition to enhance cardiac differentiation.

Materials:

  • Human pluripotent stem cells (hPSCs)

  • Standard hPSC culture medium (e.g., mTeSR1)

  • Matrigel or other suitable extracellular matrix

  • Cardiomyocyte differentiation induction medium (e.g., RPMI/B27 minus insulin)

  • CHIR99021 (GSK3 inhibitor)

  • This compound (or SB 203580)

  • IWP2 (Wnt pathway inhibitor)

  • Basic fibroblast growth factor (bFGF)

Procedure:

  • hPSC Culture: Culture hPSCs on Matrigel-coated plates in mTeSR1 medium until they reach 80-90% confluency.

  • Initiation of Differentiation (Day 0): Replace the culture medium with RPMI/B27 minus insulin containing a GSK3 inhibitor like CHIR99021 (concentration to be optimized, typically 5-12 µM).

  • p38 MAPK Inhibition (Days 4-6): On day 4 of differentiation, replace the medium with fresh RPMI/B27 minus insulin containing this compound at a concentration of 5-10 µM. Continue this treatment for 48-72 hours, replacing the medium daily.

  • Cardiac Progenitor Specification: Following the this compound treatment, switch to a medium containing a Wnt inhibitor such as IWP2 (typically 5 µM) for 48 hours to promote the specification of cardiac progenitors.

  • Cardiomyocyte Maturation: From day 8 onwards, culture the cells in RPMI/B27 (with insulin). Beating cardiomyocytes can typically be observed between days 8 and 12.

  • Analysis: Assess the differentiation efficiency by flow cytometry for cardiac-specific markers such as Cardiac Troponin T (cTnT) or by immunofluorescence staining.

Protocol 2: Inhibition of Induced Pluripotent Stem Cell (iPSC) Generation

This protocol outlines the general steps for investigating the inhibitory effect of this compound on somatic cell reprogramming.

Materials:

  • Human fibroblasts (or other somatic cells)

  • Reprogramming factors (e.g., Sendai virus, retrovirus, or episomal vectors expressing OCT4, SOX2, KLF4, and c-MYC)

  • Fibroblast culture medium (e.g., DMEM with 10% FBS)

  • hPSC culture medium (e.g., mTeSR1)

  • This compound

  • Feeder cells (e.g., mouse embryonic fibroblasts) or feeder-free matrix (e.g., Matrigel)

Procedure:

  • Transduction: Seed human fibroblasts and transduce them with reprogramming factors according to the manufacturer's protocol.

  • This compound Treatment: Two to four days post-transduction, switch to hPSC medium. Begin treatment with this compound at a concentration of 1-10 µM. The optimal timing for inhibitor application is during the initiation stage of reprogramming (first 10 days).

  • Culture and Monitoring: Continue to culture the cells, replacing the medium with fresh hPSC medium containing this compound every 1-2 days. Monitor the formation of iPSC-like colonies.

  • Colony Picking and Expansion: After 3-4 weeks, pick the emergent colonies and transfer them to new plates for expansion in the absence of the inhibitor.

  • Analysis: Quantify the number of fully reprogrammed colonies (based on morphology) in the this compound-treated group versus a DMSO-treated control group. Characterize the resulting colonies for pluripotency markers.

Protocol 3: Assessment of Neural Stem Cell Self-Renewal using Neurosphere Assay

This protocol provides a framework for evaluating the effect of this compound on the self-renewal capacity of NSCs.

Materials:

  • Neural stem cells (NSCs)

  • NSC proliferation medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)

  • Accutase or other non-enzymatic cell dissociation solution

  • This compound

  • Low-adherence culture plates

Procedure:

  • Cell Preparation: Dissociate existing neurospheres into a single-cell suspension using Accutase.

  • Plating: Plate the single NSC suspension at a clonal density (e.g., 1-10 cells/µL) in NSC proliferation medium in low-adherence plates.

  • Treatment: Add this compound to the culture medium at the desired concentration (e.g., 1-10 µM). Include a DMSO-treated control.

  • Neurosphere Formation: Culture the cells for 7-10 days to allow for the formation of new neurospheres.

  • Quantification: Count the number of newly formed neurospheres in each condition.

  • Serial Passaging: To assess long-term self-renewal, dissociate the primary neurospheres and re-plate them at clonal density under the same treatment conditions for a secondary passage. Repeat for multiple passages.

  • Analysis: Compare the number and size of neurospheres between the this compound-treated and control groups over several passages. An increase in the number of neurospheres suggests enhanced self-renewal.

Visualizations

Signaling Pathway Diagram

p38_MAPK_Signaling_Pathway extracellular_stimuli Extracellular Stimuli (Stress, Cytokines) receptor Receptor extracellular_stimuli->receptor mapkkk MAPKKK (e.g., TAK1, ASK1) receptor->mapkkk Activates mkk3_6 MKK3/6 mapkkk->mkk3_6 Phosphorylates p38_mapk p38 MAPK (α, β, γ, δ) mkk3_6->p38_mapk Phosphorylates downstream_substrates Downstream Substrates (e.g., MK2, ATF2, MEF2C) p38_mapk->downstream_substrates Phosphorylates sb202190 This compound sb202190->p38_mapk Inhibits cellular_responses Cellular Responses (Differentiation, Apoptosis, Proliferation, Self-renewal) downstream_substrates->cellular_responses Regulates

Caption: p38 MAPK Signaling Pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

Kinase_Inhibitor_Screening_Workflow start Start: Stem Cell Culture treatment Treatment with This compound (and controls) start->treatment incubation Incubation (Time course) treatment->incubation assay Functional Assays incubation->assay sub_assay1 Differentiation Assay (e.g., Flow Cytometry) assay->sub_assay1 sub_assay2 Self-Renewal Assay (e.g., Neurosphere Formation) assay->sub_assay2 sub_assay3 Proliferation Assay (e.g., Cell Counting) assay->sub_assay3 analysis Data Analysis end Conclusion analysis->end sub_assay1->analysis sub_assay2->analysis sub_assay3->analysis

Caption: General experimental workflow for studying the effects of this compound on stem cells.

Logical Relationship Diagram

SB202190_Effects_on_Stem_Cell_Fate sb202190 This compound p38_inhibition p38 MAPK Inhibition sb202190->p38_inhibition psc Pluripotent Stem Cells p38_inhibition->psc nsc Neural Stem Cells p38_inhibition->nsc hsc Hematopoietic Stem Cells p38_inhibition->hsc msc Mesenchymal Stem Cells p38_inhibition->msc naive_stability ↑ Naive State Stability psc->naive_stability reprogramming_inhibition ↓ iPSC Reprogramming psc->reprogramming_inhibition cardio_diff ↑ Cardiomyocyte Differentiation psc->cardio_diff nsc_self_renewal ↑ Self-Renewal nsc->nsc_self_renewal hsc_proliferation ↓ Proliferation (Adiponectin-mediated) hsc->hsc_proliferation hsc_expansion ↑ Ex vivo Expansion hsc->hsc_expansion msc_proliferation ↓ Proliferation (BMP3-mediated) msc->msc_proliferation

Caption: Diverse effects of this compound-mediated p38 MAPK inhibition on different stem cell fates.

Conclusion

This compound is an invaluable small molecule for probing the multifaceted roles of the p38 MAPK signaling pathway in stem cell biology. Its ability to selectively inhibit p38α and p38β has provided significant insights into the mechanisms governing pluripotency, self-renewal, and differentiation across a range of stem cell types. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies, ultimately contributing to advancements in regenerative medicine and our fundamental understanding of stem cell regulation. As with any kinase inhibitor, careful consideration of potential off-target effects and optimization of experimental conditions are crucial for obtaining robust and reproducible results.

References

SB 202190: A Technical Guide for Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

SB 202190 is a potent, selective, and cell-permeable pyridinyl imidazole compound that has become an invaluable tool in neuroscience research. It functions as a competitive inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in cellular signaling cascades that respond to stress and inflammation. By specifically targeting the p38α and p38β isoforms, this compound allows for the precise dissection of their roles in a variety of neurological processes, including neuroinflammation, apoptosis, synaptic plasticity, and neurodegeneration.[1][2][3] This guide provides an in-depth overview of this compound, its mechanism of action, quantitative data, key experimental protocols, and its application in modeling neurological diseases.

Core Mechanism of Action

This compound exerts its inhibitory effect by binding directly to the ATP-binding pocket of active p38 MAPK.[1][4][5] This competitive inhibition prevents the phosphorylation of p38, thereby blocking the activation of its downstream targets.[6] The p38 MAPK pathway is a central regulator of cellular responses to inflammatory cytokines and environmental stress.[7] Dysregulation of this pathway is implicated in the pathology of neurodegenerative conditions such as Alzheimer's and vascular dementia.[6][8][9] this compound's high selectivity for p38α and p38β isoforms over other kinases, including JNKs and ERKs, makes it a preferred tool for elucidating the specific functions of the p38 pathway.[2][4]

It is important to note that some studies have reported effects of this compound that are independent of p38 inhibition. For instance, it has been shown to induce autophagy and lysosomal biogenesis through a calcium/calcineurin-dependent activation of TFEB/TFE3, and in some cancer cell lines, it may activate the MEK/MAPK pathway.[10][11][12] Researchers should consider these potential off-target effects in their experimental design.

Data Presentation

The quantitative data for this compound's activity is summarized below, providing key metrics for experimental planning.

Table 1: Kinase Inhibition Profile of this compound

Target Kinase Inhibition Metric Value (nM) Notes
p38α (SAPK2a, MAPK14) IC₅₀ 50 Potent and selective inhibition.[1][2][3][13][14]
p38β (SAPK2b, MAPK11) IC₅₀ 100 High selectivity for p38 isoforms.[1][2][3][13][14]

| Recombinant Human p38 | Kd | 38 | High binding affinity to the ATP pocket.[5][13][14] |

Table 2: Cellular and In Vivo Activity of this compound

Application Area Cell Line / Model Effective Concentration / Dosage Observed Effect
Antiproliferative (Astrocytes) Mouse Astrocytes EC₅₀: 64.8 µM Inhibition of cellular proliferation.[13]
Antiproliferative (Medulloblastoma) Mouse Medulloblastoma Cells EC₅₀: 3.006 µM Inhibition of cellular proliferation.[13]
Synaptic Plasticity Rat Hippocampal Slices 1 µM Dampened the effects of CPA on Schaffer collateral LTP.[15]
Neuroprotection (In Vitro) R28 Retinal Cells 25 µM Protected against glutamate-induced ferroptosis.[16]
Neuroprotection (In Vivo) Rat Model of Vascular Dementia Intracerebroventricular Injection Reduced hippocampal apoptosis and rescued memory deficits.[6][17][18]

| Anti-inflammatory (In Vivo) | Mouse Endotoxemia Model | 2 mg/kg (i.p.) | Reversed LPS-induced left ventricular depression.[19] |

Signaling Pathways

Visualizing the signaling cascades affected by this compound is crucial for understanding its biological impact.

SB202190_p38_MAPK_Pathway cluster_extracellular Extracellular Stress / Cytokines cluster_cascade MAPK Cascade cluster_inhibitor Inhibition cluster_downstream Downstream Effects cluster_outcome Cellular Outcome Stress Stressors (e.g., Hypoxia, Aβ) MKK MKK3 / MKK6 Stress->MKK Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-1β) Cytokines->MKK p38 p38 MAPK (α / β isoforms) MKK->p38 Phosphorylates TranscriptionFactors Transcription Factors (ATF2, NF-κB) p38->TranscriptionFactors Activates Caspase3 Caspase-3 p38->Caspase3 Activates Bcl2 Bcl-2 p38->Bcl2 Inhibits SB202190 This compound SB202190->p38 Binds ATP Pocket & Inhibits Inflammation Neuroinflammation (Cytokine Production) TranscriptionFactors->Inflammation Apoptosis Neuronal Apoptosis Caspase3->Apoptosis Bcl2->Apoptosis Inhibits SB202190_Independent_Pathway cluster_calcium Calcium Signaling cluster_tfeb TFEB/TFE3 Regulation cluster_outcome Cellular Outcome SB202190 This compound ER Endoplasmic Reticulum SB202190->ER Induces Ca Intracellular Ca²⁺ ER->Ca Release Calcineurin Calcineurin (PPP3) Ca->Calcineurin Activates TFEB_p Phosphorylated TFEB/TFE3 (Cytosolic, Inactive) Calcineurin->TFEB_p Dephosphorylates TFEB_a Dephosphorylated TFEB/TFE3 (Nuclear, Active) TFEB_p->TFEB_a Autophagy Autophagy & Lysosomal Biogenesis TFEB_a->Autophagy Promotes Transcription InVivo_Workflow start Start grouping 1. Animal Grouping (Sham, VaD Model, SB202190-Treated) start->grouping surgery 2. VaD Model Induction (Permanent bilateral carotid occlusion; 2-VO) grouping->surgery admin 3. Drug Administration (Intracerebroventricular injection of SB202190 or vehicle) surgery->admin behavior 4. Behavioral Testing (Morris Water Maze to assess spatial learning and memory) admin->behavior collect 5. Tissue Collection (Hippocampal tissue is harvested) behavior->collect analysis 6. Molecular Analysis (Western blot for p-p38, Bcl-2, Caspase-3; TUNEL assay for apoptosis) collect->analysis end End analysis->end InVitro_Workflow start Start culture 1. Cell Culture (Plate R28 retinal precursor cells) start->culture treatment 2. Treatment Groups - Control - Glutamate (e.g., 10 mM) - Glutamate + SB202190 (e.g., 25 µM) culture->treatment incubation 3. Incubation (e.g., 24 hours) treatment->incubation viability 4a. Cell Viability (CCK-8 Assay) incubation->viability ros 4b. Lipid ROS (C11-BODIPY Staining) incubation->ros western 4c. Protein Expression (Western Blot for p-p38, GPX4, SLC7A11, FTL) incubation->western end End

References

SB 202190: A Technical Guide to its Applications in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SB 202190 is a potent and selective, cell-permeable inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway, with specific activity against the p38α and p38β isoforms.[1][2] By competitively binding to the ATP pocket of these kinases, this compound effectively blocks downstream signaling cascades that are crucial in cellular responses to stress, inflammation, and oncogenic stimuli.[1][3] This technical guide provides an in-depth overview of the applications of this compound in cancer studies, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows. Its role in modulating critical cellular processes such as apoptosis, autophagy, and cell cycle regulation in various cancer models is explored, offering valuable insights for researchers in oncology and drug development.

Mechanism of Action and Core Signaling Pathways

This compound exerts its primary effect by inhibiting the kinase activity of p38α and p38β.[1][2] The p38 MAPK pathway is a central signaling cascade that responds to a variety of extracellular stimuli, including inflammatory cytokines, genotoxic stress, and growth factors. Aberrant activation of this pathway has been implicated in the progression of numerous cancers.

The core mechanism of this compound involves blocking the phosphorylation of downstream p38 MAPK substrates, such as MAPK-activated protein kinase 2 (MAPKAPK2), which in turn prevents the activation of transcription factors and other effector proteins involved in tumor cell proliferation, survival, and inflammation.[1] Interestingly, in some cancer cell lines, such as leukemia, inhibition of the p38 pathway by this compound has been shown to paradoxically activate the Ras-Raf-MEK-ERK signaling pathway, leading to enhanced cell growth.[4]

Furthermore, this compound has been demonstrated to induce both autophagy and apoptosis in cancer cells.[5][6] The induction of autophagy appears to be, in some contexts, independent of its p38 inhibitory activity and may represent an off-target effect.[7]

SB202190_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_upstream Upstream Kinases cluster_p38_complex p38 MAPK cluster_downstream Downstream Effectors cluster_cellular_response Cellular Response Stress Stress MKK3_6 MKK3/6 Stress->MKK3_6 Cytokines Cytokines Cytokines->MKK3_6 Growth_Factors Growth_Factors Growth_Factors->MKK3_6 p38 p38α/β MKK3_6->p38 phosphorylates MAPKAPK2 MAPKAPK2 p38->MAPKAPK2 phosphorylates SB202190 This compound SB202190->p38 inhibits Transcription_Factors Transcription Factors (e.g., ATF2, CREB) MAPKAPK2->Transcription_Factors activates Inflammation Inflammation Transcription_Factors->Inflammation Apoptosis Apoptosis Transcription_Factors->Apoptosis Cell_Cycle_Regulation Cell_Cycle_Regulation Transcription_Factors->Cell_Cycle_Regulation Proliferation Proliferation Transcription_Factors->Proliferation

Figure 1: Simplified p38 MAPK signaling pathway and the inhibitory action of this compound.

Quantitative Data on this compound in Cancer Studies

The efficacy of this compound has been quantified in various in vitro and in vivo cancer models. The following tables summarize the key findings.

In Vitro Efficacy of this compound
Cancer TypeCell LineParameterValueReference(s)
Kinase Inhibition -IC50 (p38α)50 nM[2][5]
-IC50 (p38β2)100 nM[5]
Breast Cancer MDA-MB-231IC5046.6 µM[8][9]
Pancreatic Cancer Panc5.04, A10.7, A38.44Concentration for Proliferation Increase10 µM[10]
Leukemia THP-1, MV4-11Concentration for Growth EnhancementNot specified[4]
Colon Cancer HT-29, Caco-2, DLD-1Concentration for Vacuole Induction10 µM[7]
In Vivo Efficacy of this compound
Cancer TypeModelDosage and AdministrationOutcomeReference(s)
Breast Cancer 4T-1 mouse mammary carcinoma2.5 µM/kg, daily i.p.Increased primary tumor growth[11]
Colon Cancer Mouse xenografts5 mg/kg, daily i.p. for 10-12 daysInhibition of tumor cell survival and growth[5][7]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the effects of this compound in cancer studies.

Cell Viability (MTT) Assay

This protocol is adapted from studies investigating the cytotoxic effects of this compound on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis for p38 MAPK Phosphorylation

This protocol is designed to detect changes in the phosphorylation of p38 MAPK following treatment with this compound.

  • Cell Culture and Treatment: Seed cancer cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at the desired concentrations and time points. Include a positive control for p38 activation (e.g., anisomycin or UV radiation) and a vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • Gel Electrophoresis: Separate the protein samples on a 10% or 12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated p38 MAPK (e.g., anti-phospho-p38 MAPK Thr180/Tyr182) overnight at 4°C with gentle agitation. Also, probe a separate membrane or strip the first membrane and re-probe with an antibody for total p38 MAPK as a loading control.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated p38 levels to the total p38 levels.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments A Cancer Cell Line Culture B Treatment with this compound (Varying Concentrations and Times) A->B C Cell Viability Assay (MTT) B->C D Western Blot Analysis (p-p38, total p38, etc.) B->D E Migration/Invasion Assay (Wound Healing/Transwell) B->E F Data Analysis and Interpretation C->F D->F E->F G Establishment of Xenograft/ PDX Mouse Models H Treatment with this compound (Dosage and Schedule) G->H I Tumor Growth Monitoring H->I J Ex Vivo Analysis (Immunohistochemistry, Western Blot) H->J K Data Analysis and Interpretation I->K J->K

Figure 2: General experimental workflow for studying the effects of this compound in cancer research.

Conclusion

This compound remains a valuable tool for investigating the role of the p38 MAPK signaling pathway in cancer. Its selectivity for p38α and p38β allows for targeted studies into the downstream consequences of inhibiting this critical cellular cascade. The compiled in vitro and in vivo data, along with the detailed experimental protocols, provide a solid foundation for researchers to design and execute studies aimed at further elucidating the therapeutic potential of p38 MAPK inhibition in oncology. Future research should focus on expanding the in vivo evaluation of this compound in a broader range of patient-derived xenograft models to better predict its clinical efficacy and to identify predictive biomarkers for patient stratification. The complex interplay between p38 inhibition and other signaling pathways, as well as its off-target effects, also warrants further investigation to fully understand its therapeutic window and potential combination strategies.

References

SB 202190: A Technical Guide to a Selective p38 MAPK Inhibitor for Anti-Inflammatory Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB 202190 is a potent, cell-permeable, and highly selective pyridinyl imidazole inhibitor of p38 mitogen-activated protein kinase (MAPK), a key signaling node in the cellular response to inflammatory stimuli. By competitively binding to the ATP pocket of p38α and p38β isoforms, this compound effectively abrogates the downstream signaling cascade responsible for the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This technical guide provides an in-depth overview of this compound's mechanism of action, quantitative efficacy, and detailed protocols for its application in anti-inflammatory research, serving as a comprehensive resource for professionals in drug discovery and development.

Mechanism of Action: p38 MAPK Inhibition

The primary anti-inflammatory effect of this compound is derived from its selective inhibition of the p38 MAPK pathway. This pathway is activated by cellular stressors and inflammatory cytokines, leading to the phosphorylation of downstream targets that regulate gene expression at transcriptional and post-transcriptional levels.

This compound is an ATP-competitive inhibitor, specifically targeting the p38α and p38β isoforms.[1] By occupying the ATP-binding pocket, it prevents the kinase from phosphorylating its substrates, most notably MAPK-activated protein kinase 2 (MAPKAPK-2).[2] This blockade prevents the activation of transcription factors such as NF-κB and ATF2, which are critical for the expression of a host of pro-inflammatory genes, including TNF-α, IL-1β, IL-6, and COX-2.[3][4] The inhibition of this pathway ultimately leads to a significant reduction in the inflammatory response.[3]

Interestingly, some studies suggest that this compound can also induce cellular effects independently of p38 inhibition. For instance, it has been shown to promote TFEB/TFE3-dependent autophagy and lysosomal biogenesis through a mechanism involving ER calcium release and calcineurin activation.[5] Researchers should be aware of these potential off-target effects when designing experiments.

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways modulated by this compound.

p38_MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli (LPS, Cytokines, Stress) Receptor Receptor (e.g., TLR4) MKK3_6 MKK3/6 Receptor->MKK3_6 p38_MAPK p38 MAPK (α/β) MKK3_6->p38_MAPK P MAPKAPK2 MAPKAPK-2 p38_MAPK->MAPKAPK2 P NFkB_Inhibitor IκB p38_MAPK->NFkB_Inhibitor P SB202190 This compound SB202190->p38_MAPK Inhibits NFkB NF-κB NFkB_Inhibitor->NFkB Inhibits NFkB_n NF-κB NFkB->NFkB_n Translocation Gene_Expression Pro-inflammatory Gene Expression NFkB_n->Gene_Expression Cytokines TNF-α, IL-6, IL-1β Gene_Expression->Cytokines

Figure 1. p38 MAPK-dependent anti-inflammatory signaling pathway inhibited by this compound.

Autophagy_Pathway ER Endoplasmic Reticulum Ca_ion Ca²⁺ ER->Ca_ion Release Calcineurin Calcineurin (PPP3) Ca_ion->Calcineurin Activates p_TFEB p-TFEB/TFE3 Calcineurin->p_TFEB Dephosphorylates TFEB TFEB/TFE3 p_TFEB->TFEB Nucleus Nucleus TFEB->Nucleus Translocation Autophagy_Genes Autophagy & Lysosomal Gene Expression Nucleus->Autophagy_Genes Autophagy Autophagy Autophagy_Genes->Autophagy

Figure 2. p38-independent induction of autophagy by this compound via the Ca²⁺-Calcineurin-TFEB pathway.

Quantitative Efficacy Data

The potency and efficacy of this compound have been quantified in numerous in vitro and in vivo models. The data below are summarized for easy comparison.

Table 1: In Vitro Potency and Efficacy of this compound

Parameter Target / System Value Reference
IC₅₀ p38α (SAPK2a) 50 nM [1]
p38β (SAPK2b) 100 nM [1]
Kd Recombinant human p38 38 nM [1]
Inhibition Albumin-induced pro-inflammatory gene expression (NRK-52E cells) >50% [4]
TGF-β-induced IL-6 secretion (A549 cells, 5 µM) 33% [6]
TGF-β-induced IL-6 secretion (A549 cells, 10 µM) 67% [6]
TGF-β-induced IL-6 secretion (A549 cells, 20 µM) 84% [6]

| | LPS-induced IL-6 & TNF-α production (Human whole blood, 20 µM) | Significant Decrease |[7] |

Table 2: In Vivo Anti-Inflammatory Efficacy of this compound

Animal Model Treatment Regimen Key Finding Quantitative Result Reference
Rat Flap Ischemia-Reperfusion N/A Reduction in serum IL-6 Control: 47.45 ng/LIschemia: 91.18 ng/Lthis compound: 59.66 ng/L [3]
Mouse LPS-Induced Endotoxemia 2 mg/kg, IP (30 min prior to LPS) Decreased mortality & TNF-α Significantly reversed LPS-induced mortality and reduced TNF-α levels. [8]

| Rat Vascular Dementia | N/A | Reduced hippocampal apoptosis | Significantly reduced TUNEL-positive cells and caspase-3 expression. |[9] |

Detailed Experimental Protocols

The following protocols provide detailed methodologies for key experiments utilizing this compound.

Protocol 1: In Vitro LPS-Stimulated Cytokine Release Assay in Macrophages

This protocol details the measurement of TNF-α inhibition by this compound in RAW 264.7 macrophage cells.

1. Materials:

  • RAW 264.7 cells (ATCC TIB-71)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (reconstituted to 10 mM in DMSO)

  • Lipopolysaccharide (LPS) from E. coli O111:B4 (1 mg/mL stock)

  • 96-well cell culture plates

  • Mouse TNF-α ELISA Kit

  • DMSO (vehicle control)

2. Cell Seeding:

  • Culture RAW 264.7 cells to ~80% confluency.

  • Seed 1.5 x 10⁵ cells per well in a 96-well plate in 100 µL of complete DMEM.[4]

  • Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.[4]

3. Treatment:

  • Prepare serial dilutions of this compound (e.g., 0.1 µM to 20 µM final concentration) in complete DMEM. Also prepare a vehicle control (DMSO at the highest concentration used for the inhibitor).

  • Remove the old medium from the cells.

  • Add 50 µL of the this compound dilutions or vehicle control to the respective wells.

  • Pre-incubate for 1-2 hours at 37°C, 5% CO₂.

  • Prepare an LPS solution in complete DMEM to achieve a final concentration of 10-100 ng/mL.[4]

  • Add 50 µL of the LPS solution to all wells except the unstimulated control wells (add 50 µL of medium instead).

  • Incubate for 4-6 hours at 37°C, 5% CO₂.[7]

4. Sample Collection and Analysis:

  • Centrifuge the plate at 500 x g for 5 minutes.

  • Carefully collect the supernatant without disturbing the cell monolayer.

  • Measure the concentration of TNF-α in the supernatants using a mouse TNF-α ELISA kit according to the manufacturer's instructions.

Protocol 2: Western Blot Analysis of p-p38 MAPK Inhibition

This protocol describes how to verify the inhibitory activity of this compound by measuring the phosphorylation status of p38 MAPK.

1. Materials:

  • R28 cells or other suitable cell line

  • 6-well plates

  • Anisomycin or other p38 MAPK activator

  • This compound (10 mM stock in DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, PVDF membranes

  • Primary antibodies: Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182), Rabbit anti-total p38 MAPK, Rabbit anti-β-actin.

  • HRP-conjugated anti-rabbit secondary antibody

  • ECL chemiluminescence substrate

2. Cell Culture and Treatment:

  • Seed 8 x 10⁵ R28 cells per well in 6-well plates and culture overnight.

  • Pre-treat cells with this compound (e.g., 10-25 µM) or vehicle (DMSO) for 1-2 hours.

  • Stimulate cells with a p38 activator (e.g., 10 µM Anisomycin) for 30 minutes.

3. Protein Extraction:

  • Wash cells twice with ice-cold PBS.

  • Lyse cells by adding 100-150 µL of ice-cold RIPA buffer to each well.

  • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a BCA assay.

4. Western Blotting:

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins on a 12% SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibody against phospho-p38 MAPK (e.g., 1:1000 dilution) overnight at 4°C.

  • Wash the membrane 3x with TBST.

  • Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

  • Wash 3x with TBST.

  • Apply ECL substrate and visualize bands using a chemiluminescence imaging system.

  • Strip the membrane and re-probe for total p38 MAPK and β-actin as loading controls.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for evaluating this compound's anti-inflammatory effects in vitro.

workflow A 1. Cell Culture (e.g., RAW 264.7 Macrophages) B 2. Cell Seeding (96-well or 6-well plates) A->B C 3. Pre-treatment (1-2h) - this compound (Dose-response) - Vehicle Control (DMSO) B->C D 4. Inflammatory Stimulation (e.g., LPS 100 ng/mL) C->D E 5. Incubation (30 min for WB, 4-6h for ELISA) D->E F1 6a. Sample Collection (Supernatant) E->F1 F2 6b. Sample Collection (Cell Lysate) E->F2 G1 7a. Cytokine Analysis (ELISA for TNF-α, IL-6) F1->G1 G2 7b. Pathway Analysis (Western Blot for p-p38) F2->G2 H 8. Data Analysis (IC₅₀ Calculation, Statistical Tests) G1->H G2->H

Figure 3. General experimental workflow for in vitro evaluation of this compound.

Conclusion

This compound remains a cornerstone tool for investigating inflammatory processes. Its high selectivity and well-characterized mechanism of action make it an invaluable reagent for dissecting the role of the p38 MAPK pathway in various disease models. By providing robust inhibition of pro-inflammatory cytokine production, it serves as a benchmark compound for the development and validation of novel anti-inflammatory therapeutics. This guide offers the foundational data and methodologies required for its effective implementation in a research setting.

References

An In-depth Technical Guide to SB 202190: A Potent p38 MAPK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, properties, and biological activity of SB 202190, a highly selective and potent inhibitor of p38 Mitogen-Activated Protein Kinase (MAPK). It includes detailed experimental protocols and visualizations to facilitate its application in research and drug development.

Core Molecular Attributes

This compound, with the IUPAC name 4-[4-(4-fluorophenyl)-5-pyridin-4-yl-1H-imidazol-2-yl]phenol, is a synthetic organic compound belonging to the class of pyridinyl imidazoles.[1][2] It is widely recognized for its role as a cell-permeable inhibitor of p38 MAPK, specifically targeting the p38α and p38β isoforms.[2][3]

Molecular Structure and Identifiers

The chemical structure of this compound is characterized by a central imidazole ring substituted with a 4-fluorophenyl group, a pyridin-4-yl group, and a 4-hydroxyphenyl group.[1]

IdentifierValue
Molecular Formula C₂₀H₁₄FN₃O[1][3]
Molecular Weight 331.34 g/mol [4][5]
CAS Number 152121-30-7[2][4]
IUPAC Name 4-[4-(4-fluorophenyl)-5-pyridin-4-yl-1H-imidazol-2-yl]phenol[1]
SMILES C1=CC(=CC=C1C2=NC(=C(N2)C3=CC=NC=C3)C4=CC=C(C=C4)F)O[1]
InChIKey QHKYPYXTTXKZST-UHFFFAOYSA-N[1]
Physicochemical Properties

This compound is typically supplied as a pale yellow or beige crystalline solid.[4][6] Its solubility and stability are critical considerations for experimental design.

PropertyValue
Physical Form Crystalline solid[7]
Color Pale yellow[4]
Purity ≥98% (HPLC)[4]
Solubility DMSO: ~16-50 mg/mL[4][8]Ethanol: ~0.25 mg/mL[7]Dimethylformamide (DMF): ~10 mg/mL[8]
Storage Store at -20°C as a solid.[4][7] Stock solutions in DMSO can be stored at -20°C for up to 6 months.[4]
Stability Stable for at least 4 years when stored as a solid at -20°C.[7]

Mechanism of Action and Biological Activity

This compound functions as a potent, reversible, and competitive inhibitor of p38 MAPK.[4] It exerts its inhibitory effect by directly binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of its downstream substrates.[8]

Target Specificity and Potency

This compound exhibits high selectivity for the p38α (SAPK2A/MAPK14) and p38β (SAPK2B/MAPK11) isoforms of p38 MAPK.[3][7] It has negligible effects on other MAP kinase families, such as ERK and JNK, when used at concentrations up to 10 μM.[7][8]

Target IsoformIC₅₀Kᵢ
p38α 50 nM[3][7]-
p38β 100 nM[3][7]16 nM[4]
p38β2 100 nM[3]-

The binding affinity (Kd) of this compound to the active recombinant human p38 kinase has been determined to be 38 nM.[9]

p38 MAPK Signaling Pathway

The p38 MAPK signaling cascade is a critical regulator of cellular responses to stress, inflammation, and other extracellular stimuli. The pathway is initiated by the activation of upstream kinases (MAPKKKs and MAPKKs) which in turn phosphorylate and activate p38 MAPK. Activated p38 then phosphorylates a variety of downstream targets, including transcription factors and other kinases, leading to diverse physiological outcomes such as apoptosis, cytokine production, and cell cycle regulation.

p38_MAPK_Signaling_Pathway p38 MAPK Signaling Pathway cluster_upstream Upstream Activation cluster_downstream Downstream Effects Stress Stimuli Stress Stimuli Cytokines Cytokines MAPKKK MAPKKK Cytokines->MAPKKK MKK3/6 MKK3/6 MAPKKK->MKK3/6 p38 MAPK p38 MAPK MKK3/6->p38 MAPK MAPKAPK2 MAPKAPK2 Inflammation Inflammation MAPKAPK2->Inflammation ATF-2 ATF-2 Apoptosis Apoptosis ATF-2->Apoptosis Other Substrates Other Substrates Cell Cycle Regulation Cell Cycle Regulation Other Substrates->Cell Cycle Regulation p38 MAPK->MAPKAPK2 p38 MAPK->ATF-2 p38 MAPK->Other Substrates

A simplified diagram of the p38 MAPK signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

In Vitro p38 MAPK Kinase Assay

This assay measures the direct inhibitory effect of this compound on the kinase activity of p38 MAPK.

Materials:

  • Recombinant active p38α or p38β enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • Assay Buffer: 25 mM Tris-HCl (pH 7.5), 0.1 mM EGTA

  • [γ-³³P]ATP

  • 10 mM Magnesium Acetate

  • This compound stock solution in DMSO

  • Phosphocellulose paper

  • 50 mM Phosphoric Acid

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer, MBP (0.33 mg/mL), and the desired concentration of this compound (or DMSO as a vehicle control).

  • Add the recombinant p38 MAPK enzyme to the reaction mixture.

  • Initiate the kinase reaction by adding a solution of [γ-³³P]ATP (final concentration 0.1 mM) and magnesium acetate (final concentration 10 mM).

  • Incubate the reaction at 30°C for 10-40 minutes.

  • Terminate the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper four times with 50 mM phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Dry the paper and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition by comparing the radioactivity in the this compound-treated samples to the vehicle control.

Kinase_Assay_Workflow In Vitro p38 MAPK Kinase Assay Workflow Add p38 Enzyme Add p38 Enzyme Initiate Reaction with ATP Initiate Reaction with ATP Incubate at 30°C Incubate at 30°C Spot on Phosphocellulose Spot on Phosphocellulose Wash Paper Wash Paper Scintillation Counting Scintillation Counting

Workflow for the in vitro p38 MAPK kinase assay.
Cell-Based Assay for TNF-α Inhibition

This protocol describes how to measure the effect of this compound on the production of the pro-inflammatory cytokine TNF-α in a cellular context.

Materials:

  • THP-1 (human monocytic) or RAW 264.7 (murine macrophage) cell line

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Lipopolysaccharide (LPS)

  • This compound stock solution in DMSO

  • 96-well cell culture plates

  • Human or mouse TNF-α ELISA kit

Procedure:

  • Seed THP-1 or RAW 264.7 cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound (or DMSO as a vehicle control) for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.

  • Incubate the cells for 4-17 hours at 37°C.

  • Collect the cell culture supernatant.

  • Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

  • Determine the IC₅₀ value of this compound for TNF-α inhibition by plotting the TNF-α concentration against the this compound concentration.

TNF_alpha_Inhibition_Assay_Workflow TNF-α Inhibition Assay Workflow Pre-treat with this compound Pre-treat with this compound Stimulate with LPS Stimulate with LPS Incubate Incubate Collect Supernatant Collect Supernatant Measure TNF-α by ELISA Measure TNF-α by ELISA

Workflow for the cell-based TNF-α inhibition assay.
Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on a given cell line.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution in DMSO

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at an optimal density and allow them to attach overnight.

  • Treat the cells with a range of concentrations of this compound (and a vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Conclusion

This compound is a valuable pharmacological tool for investigating the roles of p38 MAPK in a multitude of cellular processes. Its high potency and selectivity make it an excellent choice for both in vitro and in vivo studies. The detailed information and protocols provided in this guide are intended to support researchers in the effective application of this compound to advance our understanding of p38 MAPK-mediated signaling in health and disease.

References

An In-depth Technical Guide to SB 202190 (CAS Number: 152121-30-7)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB 202190 is a potent, selective, and cell-permeable pyridinyl imidazole compound that functions as a competitive inhibitor of p38 mitogen-activated protein kinase (MAPK) isoforms α and β. By binding to the ATP pocket of the active kinase, this compound effectively blocks the downstream signaling cascade, making it an invaluable tool for elucidating the physiological and pathological roles of the p38 MAPK pathway. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, biological effects, and detailed experimental protocols. The information is intended to support researchers in the fields of signal transduction, inflammation, oncology, and neurobiology in the effective application of this inhibitor.

Chemical and Physical Properties

This compound, with the chemical name 4-[4-(4-Fluorophenyl)-5-(4-pyridinyl)-1H-imidazol-2-yl]phenol, is a synthetic organic compound. Its key properties are summarized in the table below.

PropertyValue
CAS Number 152121-30-7
Molecular Formula C₂₀H₁₄FN₃O
Molecular Weight 331.34 g/mol
Appearance Faintly yellow to beige powder
Purity ≥98% (HPLC)
Solubility Soluble in DMSO (e.g., to 100 mM or 30 mg/mL); sparingly soluble in ethanol; insoluble in water.[1][2]
Storage Store lyophilized powder at -20°C for up to 24 months. In solution (DMSO), store at -20°C for up to 3 months to prevent loss of potency. Protect from light. Aliquot to avoid multiple freeze-thaw cycles.[1]

Mechanism of Action and Selectivity

This compound is a highly selective inhibitor of the p38 MAPK pathway, specifically targeting the p38α (MAPK14) and p38β (MAPK11) isoforms.[3][4] It functions as an ATP-competitive inhibitor, binding directly to the ATP-binding pocket of the active kinase.[1][4] This mode of action prevents the phosphorylation of downstream substrates, thereby inhibiting the propagation of the signaling cascade.

Quantitative Inhibition Data
ParameterTargetValueAssay Conditions
IC₅₀ p38α/SAPK2a50 nMCell-free kinase assay using myelin basic protein as a substrate.[3][5]
IC₅₀ p38β/SAPK2b100 nMCell-free kinase assay using myelin basic protein as a substrate.[3][5]
Kᵈ Recombinant human p3838 nMMeasured in the ATP pocket of the active kinase.[6]

This compound exhibits high selectivity for p38α and p38β over other kinases, including other MAP kinases like JNK and ERK, especially at concentrations up to 10 µM.[2]

Biological Effects

The inhibition of the p38 MAPK pathway by this compound leads to a variety of biological effects, which are highly context-dependent.

  • Inflammation: this compound has been shown to reduce the expression of pro-inflammatory cytokines. For instance, it blocks lipopolysaccharide (LPS)-induced gene expression in monocytes.[1]

  • Apoptosis: The role of this compound in apoptosis is complex. It can induce apoptosis in some cell lines, such as Jurkat and HeLa cells, through the activation of CPP32-like caspases.[5] This effect can be potentiated by other apoptotic stimuli like Fas ligation or UV irradiation.[7] Conversely, it can inhibit apoptosis in other contexts, such as in endothelial cells.

  • Autophagy: this compound is a known inducer of autophagy.[2] In human umbilical vein endothelial cells (HUVECs), it triggers autophagy, which in turn leads to the induction of the cytoprotective enzyme heme oxygenase-1 (HO-1), ultimately protecting the cells from apoptosis.[8]

  • Cell Proliferation and Differentiation: The compound can influence cell proliferation and differentiation in various stem and progenitor cell populations. For example, it has been shown to induce cardiomyocyte differentiation from human embryonic stem cells.[4] However, it can also enhance the growth of certain leukemia cell lines.

  • Cancer Research: In oncology, this compound is utilized to investigate the role of p38 MAPK in tumor growth, metastasis, and drug resistance. For example, it has been shown to inhibit the migration of MDA-MB-231 human breast cancer cells.[9]

  • Neurobiology: this compound has been used in models of neuroinflammation and neurodegenerative diseases. In a rat model of vascular dementia, it was found to reduce hippocampal apoptosis and improve spatial learning and memory.[10]

Signaling Pathways Modulated by this compound

The primary target of this compound is the p38 MAPK. The inhibition of p38α/β affects a multitude of downstream signaling events.

Core p38 MAPK Inhibition Pathway

p38_inhibition cluster_upstream Upstream Activators cluster_core Core Pathway cluster_downstream Downstream Effectors Stress Stimuli Stress Stimuli MKK3/6 MKK3/6 Stress Stimuli->MKK3/6 Cytokines Cytokines Cytokines->MKK3/6 Anisomycin Anisomycin Anisomycin->MKK3/6 p38 MAPK (α/β) p38 MAPK (α/β) MKK3/6->p38 MAPK (α/β) Phosphorylation MAPKAPK2 MAPKAPK2 p38 MAPK (α/β)->MAPKAPK2 ATF-2 ATF-2 p38 MAPK (α/β)->ATF-2 SB_202190 This compound SB_202190->p38 MAPK (α/β) ATP-competitive inhibition Gene Expression Gene Expression (e.g., COX-2, Cytokines) MAPKAPK2->Gene Expression ATF-2->Gene Expression

Core p38 MAPK signaling pathway and the inhibitory action of this compound.
Crosstalk with Other MAPK Pathways

Interestingly, the inhibition of p38 by this compound can lead to the activation of other signaling pathways, a phenomenon important to consider in experimental design.

pathway_crosstalk cluster_erk ERK Pathway cluster_jnk JNK Pathway SB_202190 This compound p38 MAPK p38 MAPK SB_202190->p38 MAPK c-Raf c-Raf SB_202190->c-Raf induces phosphorylation JNK JNK SB_202190->JNK induces phosphorylation MEK MEK c-Raf->MEK ERK ERK MEK->ERK Leukemia Cell Growth Leukemia Cell Growth ERK->Leukemia Cell Growth ATF-2_JNK ATF-2 JNK->ATF-2_JNK AP-1 DNA Binding AP-1 DNA Binding ATF-2_JNK->AP-1 DNA Binding

Crosstalk of this compound with ERK and JNK pathways in specific cellular contexts.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, compiled from various sources.

In Vitro Kinase Assay

This protocol is used to determine the direct inhibitory effect of this compound on p38α and p38β kinase activity.

Materials:

  • Recombinant p38α and p38β enzymes

  • Myelin Basic Protein (MBP) as a substrate (0.33 mg/mL)

  • Kinase Assay Buffer: 25 mM Tris-HCl (pH 7.5), 0.1 mM EGTA

  • ATP solution: 0.1 mM [γ-³³P]ATP or [γ-³²P]ATP

  • Magnesium Acetate solution: 10 mM

  • This compound stock solution in DMSO

  • Phosphocellulose paper (e.g., P30 filter mats)

  • Wash Buffer: 50 mM Phosphoric Acid

  • Scintillation counter or autoradiography equipment

Procedure:

  • Prepare serial dilutions of this compound in the Kinase Assay Buffer.

  • In a microcentrifuge tube or a 96-well plate, combine the recombinant p38 kinase, MBP substrate, and the diluted this compound.

  • Initiate the reaction by adding the ATP and Magnesium Acetate solution.

  • Incubate for 10-40 minutes at 30°C or ambient temperature.[5]

  • Terminate the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper and immediately immersing it in 50 mM phosphoric acid.[5] For robotic assays, 5 µL of 0.5 M phosphoric acid can be added to terminate the reaction.[5]

  • Wash the phosphocellulose paper four times with 50 mM phosphoric acid to remove unincorporated radioactive ATP.

  • Wash once with acetone or methanol and let it dry.

  • Quantify the incorporated radioactivity using a scintillation counter to determine the kinase activity.

  • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Apoptosis Assay

This protocol describes how to assess the induction of apoptosis by this compound in cell culture.

Materials:

  • Cell line of interest (e.g., Jurkat, HeLa)[5]

  • Complete cell culture medium

  • This compound stock solution in DMSO

  • Hoechst 33258 staining solution for visualizing apoptotic nuclei

  • Propidium Iodide (PI) or Trypan Blue for cell viability

  • Flow cytometer

  • Fluorescence microscope

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Serum-starve the cells if required by the experimental design.

  • Treat the cells with various concentrations of this compound (typically in the range of 1-50 µM) or a vehicle control (DMSO) for a specified duration (e.g., 24 hours).[5]

  • For Cell Viability:

    • Harvest the cells and stain with Trypan Blue, then count viable and non-viable cells using a hemocytometer.

    • Alternatively, stain with PI and analyze by flow cytometry to quantify the percentage of dead cells.

  • For Apoptotic Nuclei Visualization:

    • Fix the cells with 4% paraformaldehyde.

    • Stain the cells with Hoechst 33258.

    • Visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.[5]

Autophagy Induction and Flux Assay

This protocol is designed to measure the induction of autophagy by this compound.

Materials:

  • Cell line of interest (e.g., HUVEC, HeLa)

  • This compound stock solution in DMSO

  • Lysosomal inhibitors: Bafilomycin A1 (Baf A1) or Chloroquine (CQ)

  • Lysis buffer for protein extraction

  • Primary antibody against LC3B

  • Secondary antibody (HRP-conjugated)

  • Western blot equipment and reagents

Procedure:

  • Seed cells and treat with this compound (e.g., 10 µM for 16-24 hours).[11]

  • To measure autophagic flux, in a parallel set of wells, co-treat the cells with a lysosomal inhibitor (e.g., 50 µM CQ for the last 3 hours of this compound treatment).[11] Baf A1 can also be used.

  • Harvest the cells and lyse them to extract total protein.

  • Perform SDS-PAGE to separate the proteins and transfer them to a nitrocellulose or PVDF membrane.

  • Probe the membrane with a primary antibody against LC3B. This antibody will detect both LC3-I (cytosolic form) and LC3-II (lipidated, autophagosome-associated form).

  • Incubate with an appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence substrate.

  • Analysis: An increase in the amount of LC3-II (the lower band) indicates the formation of autophagosomes. A further accumulation of LC3-II in the presence of a lysosomal inhibitor compared to this compound alone indicates a functional autophagic flux.

In Vivo Study Protocol (General Workflow)

This provides a general workflow for in vivo experiments using this compound in a mouse model.

in_vivo_workflow Animal_Model Establish Animal Model (e.g., tumor xenograft, disease induction) Grouping Randomly Assign Animals to Groups (Vehicle Control, this compound) Animal_Model->Grouping Treatment Administer this compound (e.g., 2-5 mg/kg, i.p.) or Vehicle Grouping->Treatment Monitoring Monitor Animals (e.g., tumor size, behavioral tests, survival) Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint Tissue_Collection Collect Tissues/Blood Endpoint->Tissue_Collection Analysis Perform Downstream Analysis (e.g., Western Blot, IHC, ELISA) Tissue_Collection->Analysis

General workflow for an in vivo experiment using this compound.

Example In Vivo Dosing:

  • Acute Endotoxemia Model (Mice): 2 mg/kg injected intraperitoneally 30 minutes before LPS challenge.[12]

  • Antitumor Activity Model (Mice): 5 mg/kg injected intraperitoneally once a day.[12]

Applications in Drug Development and Research

This compound is a cornerstone tool for:

  • Target Validation: Confirming the role of p38 MAPK in various disease models.

  • Pathway Analysis: Dissecting the complex signaling networks involving p38 MAPK and its crosstalk with other pathways.

  • Compound Screening: Serving as a reference compound in screens for novel p38 MAPK inhibitors.

  • Stem Cell Biology: Investigating the role of p38 MAPK in stem cell self-renewal and differentiation.[4]

  • Preclinical Studies: Evaluating the therapeutic potential of p38 MAPK inhibition in models of cancer, inflammation, and neurodegenerative disorders.

Conclusion

This compound remains a critical research tool for scientists and drug development professionals. Its high selectivity and cell permeability allow for precise interrogation of the p38α/β MAPK signaling pathways. A thorough understanding of its mechanism of action, biological effects, and appropriate experimental application, as detailed in this guide, is essential for generating robust and reproducible data. The continued use of this compound will undoubtedly contribute to further advancements in our understanding of cellular signaling in health and disease.

References

SB 202190 effect on cytokine expression

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Effects of SB 202190 on Cytokine Expression

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a potent, cell-permeable, and highly selective small-molecule inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway, specifically targeting the p38α and p38β isoforms.[1][2] Its primary mechanism of action involves the competitive inhibition of ATP binding to p38 MAPK, which in turn prevents the phosphorylation of downstream substrates crucial for the synthesis of pro-inflammatory cytokines.[1][3][4] This guide provides a comprehensive overview of the effects of this compound on cytokine expression, detailing its mechanism of action, summarizing quantitative data from various studies, outlining common experimental protocols, and visualizing key pathways and workflows.

Mechanism of Action: Inhibition of the p38 MAPK Signaling Pathway

The p38 MAPK signaling cascade is a critical regulator of cellular responses to inflammatory stimuli and environmental stress.[5] Activation of this pathway leads to the production of numerous pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[1][3][6] this compound acts as an ATP-competitive inhibitor, binding to the ATP pocket of p38α and p38β with high affinity.[4][6] This binding event blocks the kinase activity of p38, thereby preventing the phosphorylation and activation of its downstream targets, such as MAPK-activated protein kinase 2 (MAPKAPK-2).[1] The inhibition of this signaling cascade ultimately leads to a significant reduction in the transcription and translation of key inflammatory cytokine genes.

p38_MAPK_pathway Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α, IL-1β) MKK3_6 MKK3/6 p38_MAPK p38 MAPK (α/β isoforms) MKK3_6->p38_MAPK phosphorylates MAPKAPK2 MAPKAPK-2 p38_MAPK->MAPKAPK2 phosphorylates Transcription_Factors Transcription Factors (e.g., NF-κB, AP-1) MAPKAPK2->Transcription_Factors activates Gene_Expression Cytokine Gene Expression Transcription_Factors->Gene_Expression promotes Cytokine_Production Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6, IL-8) Gene_Expression->Cytokine_Production SB202190 This compound experimental_workflow Pre_Treatment 2. Pre-treatment (this compound or Vehicle) Stimulation 3. Inflammatory Stimulus (e.g., LPS, Virus) Pre_Treatment->Stimulation Incubation 4. Incubation (Defined Time Course) Stimulation->Incubation Sample_Collection 5. Sample Collection (Supernatant & Cell Lysates) Incubation->Sample_Collection ELISA ELISA / Multiplex (Protein Quantification) Sample_Collection->ELISA RT_qPCR RT-qPCR (mRNA Quantification) Sample_Collection->RT_qPCR Western_Blot Western Blot (Pathway Validation) Sample_Collection->Western_Blot Cell_Culture Cell_Culture

References

SB 202190 in Organoid Culture: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an in-depth overview of SB 202190, a selective p38 mitogen-activated protein kinase (MAPK) inhibitor, and its application in three-dimensional (3D) organoid culture. It is intended for researchers, scientists, and drug development professionals working with organoid models.

Introduction: The Role of p38 MAPK Signaling in Organoid Biology

The p38 MAPK signaling pathway is a crucial intracellular cascade that responds to extracellular stimuli, such as stress and heat, influencing cell division, metabolism, and survival. In the context of organoid culture, this pathway plays a significant role in regulating cellular proliferation, differentiation, and apoptosis. This compound has become an essential tool for dissecting these processes. It is a potent, cell-permeable pyridinyl imidazole compound that selectively inhibits p38 MAPK. Its inclusion in organoid media is often critical for long-term growth and maintenance, particularly for gastric and intestinal organoids.

Mechanism of Action of this compound

This compound functions as a highly selective, ATP-competitive inhibitor of p38 MAPK, with primary targets being the p38α (MAPK14) and p38β (MAPK11) isoforms. It binds within the ATP pocket of the active kinase, effectively blocking the phosphorylation of downstream substrates. This inhibition dampens inflammatory responses, modulates cell cycle progression, and can induce apoptosis in certain contexts. While its primary activity is the inhibition of the p38 pathway, some studies have reported off-target effects or unexpected pathway crosstalk, such as the activation of TFEB/TFE3-dependent autophagy independent of p38 inhibition and the paradoxical activation of the MEK/MAPK pathway in certain leukemia cells.

Quantitative Data

The efficacy and specificity of this compound are well-characterized. The following tables summarize key quantitative parameters for its use in research.

Table 1: Inhibitory Activity and Binding Affinity

ParameterTargetValueReference(s)
IC₅₀ p38α (SAPK2a/MAPK14)50 nM
IC₅₀ p38β (SAPK2b/MAPK11)100 nM
K_d_ Recombinant human p3838 nM

Table 2: Recommended Working Concentrations in Organoid Culture

Organoid TypeWorking ConcentrationPurposeReference(s)
Human Colorectal (Normal)3 µMLong-term expansion
Human Colorectal Cancer10 µMInvestigating BRAF status
Human Gastric10 µMLong-term expansion
Placenta Trophoblast10 µMDifferentiation control

Signaling Pathways Involving this compound

This compound primarily targets the p38 MAPK pathway. However, its effects can cascade and intersect with other critical cellular signaling networks.

The canonical p38 MAPK pathway is activated by cellular stressors and inflammatory cytokines. Once activated, upstream kinases (MKK3/6) phosphorylate p38 MAPK. Activated p38 then phosphorylates a range of downstream targets, including transcription factors and other kinases, leading to cellular responses like inflammation, apoptosis, and cell cycle arrest. This compound directly prevents this final phosphorylation step.

p38_pathway cluster_input Extracellular Stimuli cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_mapk MAPK cluster_downstream Downstream Targets cluster_output Cellular Response Stress Stress MEKKs MEKKs Stress->MEKKs Cytokines Cytokines Cytokines->MEKKs MKK3_6 MKK3/6 MEKKs->MKK3_6 p38 p38 MAPK MKK3_6->p38 P MK2 MAPKAPK2 p38->MK2 P ATF2 ATF2 p38->ATF2 P Inflammation Inflammation MK2->Inflammation Apoptosis Apoptosis ATF2->Apoptosis SB202190 SB202190 SB202190->p38

Caption: The p38 MAPK signaling cascade and the inhibitory action of this compound.

Recent studies in colorectal cancer (CRC) organoids have revealed a fascinating interaction between this compound and the ERK1/2 pathway, dependent on the BRAF mutation status of the tumor. In BRAF wild-type organoids, this compound treatment leads to a paradoxical activation (phosphorylation) of ERK1/2. Conversely, in BRAF-mutated organoids, this compound inhibits ERK1/2 phosphorylation, mirroring the effect of specific BRAF inhibitors and suppressing organoid growth.

SB202190_BRAF_logic cluster_wt BRAF Wild-Type CRC Organoid cluster_mut BRAF-Mutant CRC Organoid SB202190 SB202190 ERK_WT p-ERK1/2 Activation SB202190->ERK_WT Induces ERK_MUT p-ERK1/2 Inhibition SB202190->ERK_MUT Inhibits Growth_WT Sustained Growth ERK_WT->Growth_WT Growth_MUT Growth Inhibition ERK_MUT->Growth_MUT experimental_workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_analysis Phase 3: Analysis Start Start Seed Seed Organoids in Matrigel Start->Seed Culture Culture for 48h (Recovery) Seed->Culture Treat Treat with Media +/- SB202190 Culture->Treat Incubate Incubate (e.g., 2h to 9 days) Treat->Incubate Imaging Live Imaging (Growth Assay) Incubate->Imaging Lysis Organoid Lysis Incubate->Lysis End End Imaging->End WB Western Blot (p-ERK, etc.) Lysis->WB RNAseq RNA-Seq (Gene Expression) Lysis->RNAseq WB->End RNAseq->End

Methodological & Application

Application Notes and Protocols for SB 202190 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of SB 202190, a potent and selective p38 mitogen-activated protein kinase (MAPK) inhibitor, in various cell culture applications. Detailed protocols for its use in inhibiting p38 MAPK signaling, assessing cell viability, and its application in stem cell differentiation are provided below.

Introduction

This compound is a cell-permeable pyridinyl imidazole compound that functions as a highly selective inhibitor of p38 MAPK isoforms, particularly p38α (MAPK14) and p38β (MAPK11).[1][2] It exerts its inhibitory effect by binding to the ATP pocket of the active kinase, preventing the phosphorylation of downstream substrates.[3][4][5][6] This compound is a valuable tool for investigating the roles of the p38 MAPK signaling pathway in a multitude of cellular processes, including inflammation, apoptosis, cell differentiation, and proliferation.[1][2]

Chemical Properties

PropertyValue
Chemical Name 4-[4-(4-Fluorophenyl)-5-(4-pyridinyl)-1H-imidazol-2-yl]phenol
CAS Number 152121-30-7
Molecular Formula C₂₀H₁₄FN₃O
Molecular Weight 331.34 g/mol
Purity ≥98%
Appearance Crystalline solid

Quantitative Data Summary

Inhibitory Activity
TargetIC₅₀
p38α (SAPK2a/MAPK14)50 nM
p38β (SAPK2b/MAPK11)100 nM
Binding Affinity (Kd) 38 nM (for recombinant human p38)

IC₅₀ (Half-maximal inhibitory concentration) and Kd (dissociation constant) values are indicative of the compound's potency.[3][4][6]

Recommended Working Concentrations in Cell Culture

The optimal concentration of this compound can vary significantly depending on the cell type, assay, and experimental goals. The following table provides a range of concentrations reported in the literature for various applications. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.

ApplicationCell TypeConcentration RangeIncubation Time
Inhibition of p38 MAPK phosphorylationVarious1 - 25 µM30 min - 24 h
Anti-inflammatory effectsRAW 264.7 macrophages16 µM (IC₅₀ for NO production)18 h
Anti-proliferative activityMouse astrocytes64.8 µM (EC₅₀)Not specified
Mouse medulloblastoma cells3.006 µM (EC₅₀)Not specified
Colorectal cancer cell lines (RKO, CACO2, SW480)10 µM72 h - 10 days
Induction of cardiomyocyte differentiationHuman embryonic stem cellsNot specifiedNot specified
Maintenance of neural stem cellsMouse NPC1-deficient neural stem cellsNot specifiedNot specified
Inhibition of cell migrationMDA-MB-231 breast cancer cells5 - 50 µM48 h

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

Protocol:

  • To prepare a 10 mM stock solution, dissolve 10 mg of this compound in 3.02 mL of DMSO.[5]

  • Vortex thoroughly to ensure the compound is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C, protected from light.[5] For long-term storage, -80°C is recommended.

Note: The final concentration of DMSO in the cell culture medium should be kept below 0.1% to avoid solvent-induced toxicity.[5]

Protocol for Inhibition of p38 MAPK Phosphorylation

This protocol describes how to treat cells with this compound and subsequently assess the phosphorylation status of p38 MAPK by Western blotting.

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total p38 MAPK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Workflow Diagram:

G cluster_workflow Workflow for p38 MAPK Inhibition Assay A Seed cells and allow to adhere overnight B Starve cells in serum-free medium (optional, to reduce basal signaling) A->B C Treat cells with this compound or vehicle (DMSO) for the desired time B->C D Stimulate cells to activate p38 MAPK (e.g., with anisomycin, LPS, UV) C->D E Wash cells with ice-cold PBS D->E F Lyse cells and collect protein lysates E->F G Determine protein concentration (BCA assay) F->G H Perform SDS-PAGE and Western Blotting G->H I Probe with anti-p-p38 and anti-total p38 antibodies H->I J Image and analyze results I->J

Workflow for p38 MAPK Inhibition Assay

Protocol:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO₂.

  • (Optional) Serum Starvation: To reduce basal levels of p38 MAPK phosphorylation, you may replace the growth medium with serum-free medium for 2-4 hours prior to treatment.

  • Treatment: Dilute the this compound stock solution in pre-warmed complete or serum-free medium to the desired final concentration (e.g., 1, 5, 10, 25 µM). As a vehicle control, prepare medium with the same final concentration of DMSO. Remove the old medium from the cells and add the medium containing this compound or vehicle. Incubate for the desired duration (e.g., 1-24 hours).

  • (Optional) Stimulation: To induce p38 MAPK activation, you can treat the cells with a known activator (e.g., anisomycin, UV radiation, lipopolysaccharide) during the last 15-30 minutes of the this compound incubation.

  • Cell Lysis: After treatment, place the plate on ice and wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold lysis buffer containing protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply the chemiluminescent substrate and visualize the bands using an imaging system.

    • To confirm equal protein loading, you can strip the membrane and re-probe with an antibody against total p38 MAPK or a housekeeping protein like GAPDH.

Protocol for Cell Viability Assay (MTT Assay)

This protocol outlines the use of the MTT assay to assess the effect of this compound on cell viability.

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Allow the cells to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in complete medium. Include a vehicle control (DMSO) and a no-treatment control. Remove the medium from the wells and add 100 µL of the prepared drug solutions or controls.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from a blank well (medium only). Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Signaling Pathway Diagram

The p38 MAPK pathway is a key signaling cascade that responds to extracellular stimuli, such as stress and cytokines, to regulate a wide range of cellular processes. This compound specifically inhibits the activity of p38 MAPK, thereby blocking the downstream signaling events.

G cluster_pathway p38 MAPK Signaling Pathway and Inhibition by this compound stimuli Stress / Cytokines (e.g., UV, Anisomycin, IL-1, TNF-α) mkk MKK3 / MKK6 stimuli->mkk activates p38 p38 MAPK mkk->p38 phosphorylates (activates) downstream Downstream Targets (e.g., ATF2, MAPKAPK2, MSK1) p38->downstream phosphorylates (activates) sb202190 This compound sb202190->p38 inhibits response Cellular Responses (Inflammation, Apoptosis, Differentiation) downstream->response

p38 MAPK Signaling Pathway Inhibition

Conclusion

This compound is a versatile and potent tool for studying the p38 MAPK signaling pathway in cell culture. The protocols and data presented here provide a foundation for researchers to design and execute experiments to investigate the diverse roles of p38 MAPK in cellular biology and disease models. As with any inhibitor, it is crucial to perform appropriate controls and titrations to ensure the validity and reproducibility of the experimental results.

References

SB 202190: In Vitro Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB 202190 is a potent, selective, and cell-permeable inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2][3][4][5][6] It acts as an ATP-competitive inhibitor, binding to the ATP pocket of the active kinase.[1][2][3][4][5][6][7] this compound primarily targets the p38α (MAPK14) and p38β (MAPK11) isoforms.[1][2][3][4][5][6][8][9] This inhibitor is a valuable tool for investigating the role of the p38 MAPK signaling pathway in various cellular processes, including inflammation, apoptosis, cell cycle regulation, and cytokine production.[10][11] It has been utilized in a wide range of in vitro studies, from basic research to drug discovery.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, providing a quick reference for its potency and effective concentrations in various in vitro settings.

ParameterValueTarget/Assay ConditionReference
IC₅₀ 50 nMp38α (SAPK2a/MAPK14) in cell-free assays[1][2][3][4][6][7][8][9]
100 nMp38β (SAPK2b/MAPK11) in cell-free assays[1][2][3][4][5][6][7][8][9]
K_d 38 nMRecombinant human p38 kinase[1][3][4][6][7][9]
Working Concentration 1 - 20 µMGeneral range for most cell culture applications[12][13]
2 µMMDA-MB-231 cells, 24h incubation to lessen CCL2 induction[8]
10 µMHUVEC cells, 6-48h incubation for Western Blot analysis[12]
25 µMHCT-116 cells, 30 min incubation to attenuate hBD-2 expression[8]
5 - 50 µMHuman Tenon fibroblasts, for MTT assay[12]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and a typical experimental workflow, the following diagrams have been generated using Graphviz.

p38_MAPK_pathway cluster_upstream Upstream Activators cluster_p38 p38 MAPK cluster_downstream Downstream Targets & Cellular Response Stress/Cytokines Stress/Cytokines MKK3_6 MKK3/6 Stress/Cytokines->MKK3_6 activates p38 p38α/β MKK3_6->p38 phosphorylates MK2 MAPKAPK2 p38->MK2 phosphorylates ATF2 ATF-2 p38->ATF2 phosphorylates p53 p53 p38->p53 phosphorylates SB202190 This compound SB202190->p38 inhibits Cellular_Response Inflammation Apoptosis Cell Cycle Control MK2->Cellular_Response ATF2->Cellular_Response p53->Cellular_Response

Caption: p38 MAPK Signaling Pathway Inhibition by this compound.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution (in DMSO) Treatment Treat Cells with This compound Working Solution Stock_Solution->Treatment Cell_Culture Culture and Seed Cells Cell_Culture->Treatment Incubation Incubate for Desired Time Treatment->Incubation Assay Perform Downstream Assay Incubation->Assay Western_Blot Western Blot (p-p38, downstream targets) Assay->Western_Blot MTT_Assay Cell Viability Assay (MTT) Assay->MTT_Assay Kinase_Assay In Vitro Kinase Assay Assay->Kinase_Assay

Caption: General Experimental Workflow for using this compound in vitro.

Experimental Protocols

Preparation of this compound Stock and Working Solutions

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Cell culture medium appropriate for your cell line

Protocol:

  • Stock Solution Preparation:

    • To prepare a 10 mM stock solution, reconstitute 5 mg of this compound (MW: 331.34 g/mol ) in 1.51 mL of DMSO.[13]

    • Vortex or sonicate briefly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C for up to 3 months.[13]

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Dilute the stock solution to the desired final working concentration using pre-warmed cell culture medium. For example, to make a 10 µM working solution, dilute the 10 mM stock solution 1:1000 in culture medium.

    • Note: The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same concentration of DMSO as the highest concentration of this compound used) in your experiments.

In Vitro p38 Kinase Assay

This protocol is a general guideline for a cell-free kinase assay to determine the inhibitory effect of this compound on p38 kinase activity.

Materials:

  • Recombinant active p38α or p38β kinase

  • Myelin basic protein (MBP) as a substrate

  • Kinase assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 0.1 mM EGTA, 10 mM Magnesium Acetate)

  • [γ-³³P]ATP or [γ-³²P]ATP

  • This compound at various concentrations

  • Phosphocellulose paper (e.g., P81)

  • 50 mM Phosphoric acid

  • Scintillation counter

Protocol:

  • Prepare a reaction mixture containing the kinase assay buffer, recombinant p38 kinase, and MBP substrate.

  • Add this compound at a range of concentrations to the reaction mixture. Include a no-inhibitor control.

  • Pre-incubate the mixture for 10 minutes at 30°C.

  • Initiate the kinase reaction by adding [γ-³³P]ATP (final concentration ~0.1 mM).[8]

  • Incubate the reaction for 10-40 minutes at 30°C or ambient temperature.[8]

  • Terminate the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.[8]

  • Wash the phosphocellulose paper four times with 50 mM phosphoric acid to remove unincorporated [γ-³³P]ATP.[8]

  • Dry the paper and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC₅₀ value.

Cell Viability (MTT) Assay

This protocol describes how to assess the effect of this compound on cell viability and proliferation using a colorimetric MTT assay.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or SDS-HCl solution)[10][14]

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 1 x 10⁵ cells/well) in 100 µL of culture medium.[14]

  • Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • The next day, remove the medium and add fresh medium containing various concentrations of this compound or vehicle control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well.[14]

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[14]

  • Add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.[10]

  • Incubate the plate in the dark for at least 2 hours at room temperature with gentle shaking.[10]

  • Measure the absorbance at 570-590 nm using a microplate reader.[10]

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis of p38 MAPK Phosphorylation

This protocol outlines the steps to detect the inhibition of p38 MAPK phosphorylation by this compound.

Materials:

  • Cells of interest

  • 6-well or 10 cm cell culture plates

  • This compound working solutions

  • Stimulant to activate the p38 pathway (e.g., anisomycin, UV, cytokines)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total-p38 MAPK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells in appropriate culture plates and grow to 70-80% confluency.

  • Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.[13]

  • Stimulate the cells with an appropriate agonist to induce p38 phosphorylation for a short period (e.g., 15-30 minutes).

  • Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total p38 MAPK to confirm equal protein loading.

Concluding Remarks

This compound is a cornerstone tool for dissecting the multifaceted roles of the p38 MAPK pathway in cellular physiology and pathology. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this inhibitor in their in vitro experiments. Adherence to appropriate controls and careful optimization of experimental conditions will ensure the generation of reliable and reproducible data.

References

Application Note and Protocol: Preparation of SB 202190 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of the p38 MAPK inhibitor, SB 202190, using Dimethyl Sulfoxide (DMSO) as the solvent.

Introduction

This compound is a potent, cell-permeable, and selective inhibitor of p38 mitogen-activated protein kinases (MAPKs), specifically targeting the p38α and p38β isoforms.[1][2][3] It is widely utilized in cell signaling research to investigate the roles of p38 MAPKs in various cellular processes, including inflammation, apoptosis, and cell differentiation.[2][4] Accurate preparation of a stock solution is critical for obtaining reliable and reproducible experimental results. This protocol outlines the necessary steps for dissolving this compound in DMSO to create a concentrated stock solution for laboratory use.

Quantitative Data Summary

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueReferences
Molecular Weight 331.34 g/mol [1][5]
Molecular Formula C₂₀H₁₄FN₃O[6]
CAS Number 152121-30-7[6]
Solubility in DMSO Soluble up to 100 mM
Recommended Storage -20°C[6]
Purity ≥98%

Experimental Protocol: Preparing a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for further dilutions in cell culture media or other aqueous buffers.

3.1. Materials

  • This compound powder

  • Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

3.2. Procedure

  • Preparation: Before starting, ensure the workspace is clean and that all materials are readily accessible. Allow the this compound powder and DMSO to equilibrate to room temperature to prevent condensation.

  • Weighing this compound:

    • Tare the analytical balance with a clean microcentrifuge tube.

    • Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 ml of a 10 mM stock solution, weigh out 3.31 mg of this compound.

  • Calculating the Volume of DMSO:

    • Use the following formula to calculate the required volume of DMSO:

      • Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))

      • Example Calculation for 1 mg of this compound to make a 10 mM stock:

        • Volume (L) = 0.001 g / (331.34 g/mol * 0.010 mol/L) = 0.0003018 L = 301.8 µL

      • Example Calculation for 5 mg of this compound to make a 10 mM stock:

        • Volume (mL) = 5 mg / 331.4 g/mol * 1000 / 10 mM = 1.51 mL[6]

  • Dissolving this compound:

    • Add the calculated volume of DMSO to the tube containing the this compound powder.

    • Cap the tube securely and vortex thoroughly until the powder is completely dissolved. Gentle warming at 37°C or sonication can be used to aid dissolution if precipitation is observed.[4]

  • Storage and Handling:

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[3][6]

    • When stored properly, the solution in DMSO is stable for several months.[6]

    • For use in cell culture, the stock solution should be diluted into the culture medium immediately before use. The final concentration of DMSO should be kept low (typically below 0.1%) to avoid cellular toxicity.[3][7]

    • Aqueous solutions of this compound are not recommended for storage for more than one day.

Signaling Pathway and Experimental Workflow Diagrams

4.1. p38 MAPK Signaling Pathway

This compound acts as an inhibitor of the p38 MAPK signaling pathway. The diagram below illustrates the canonical p38 MAPK cascade, which is involved in cellular responses to stress, inflammation, and other external stimuli.

p38_MAPK_Pathway ext_stimuli External Stimuli (e.g., Cytokines, Stress) mapkkk MAPKKK (e.g., TAK1, MEKKs) ext_stimuli->mapkkk mapkk MAPKK (e.g., MKK3, MKK6) mapkkk->mapkk p38 p38 MAPK mapkk->p38 downstream Downstream Targets (e.g., ATF2, MK2) p38->downstream sb202190 This compound sb202190->p38 cellular_response Cellular Response (e.g., Inflammation, Apoptosis) downstream->cellular_response

Caption: p38 MAPK signaling pathway with the inhibitory action of this compound.

4.2. Experimental Workflow for Stock Solution Preparation

The following diagram outlines the logical flow of the experimental protocol for preparing the this compound stock solution.

Stock_Solution_Workflow start Start weigh Weigh this compound Powder start->weigh calculate Calculate Volume of DMSO weigh->calculate add_dmso Add DMSO to Powder calculate->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot Stock Solution dissolve->aliquot store Store at -20°C aliquot->store end End store->end

Caption: Workflow for preparing this compound stock solution in DMSO.

References

Application Notes and Protocols for SB 202190 Treatment in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing SB 202190, a potent and selective inhibitor of p38 MAP kinase, in various cell-based assays. Detailed protocols and data summaries are included to facilitate experimental design and execution.

Introduction

This compound is a cell-permeable pyridinyl imidazole compound that functions as a highly selective, ATP-competitive inhibitor of p38 MAP kinase isoforms, particularly p38α and p38β.[1] It binds to the ATP pocket of the active kinase, effectively blocking its downstream signaling.[1][2] This inhibitor is a valuable tool for investigating the roles of the p38 MAPK pathway in cellular processes such as inflammation, apoptosis, autophagy, and cell cycle regulation.[1][3][4]

Key Characteristics:

  • Mechanism of Action: ATP-competitive inhibitor of p38α and p38β MAP kinases.[1][5]

  • Selectivity: Highly selective for p38 MAPK over other kinases like ERKs and JNKs.[6]

  • Cell Permeability: Readily enters cells, allowing for effective inhibition in in vitro experiments.[7][8]

Data Summary: Treatment Conditions and Cellular Effects

The following tables summarize quantitative data from various studies, providing a reference for determining appropriate treatment times and concentrations of this compound in different cell lines and assays.

Table 1: Inhibitory Concentrations of this compound

TargetIC50Assay TypeReference
p38α (SAPK2a/MAPK14)50 nMCell-free[2][7][9]
p38β (SAPK2b/MAPK11)100 nMCell-free[2][7][9]

Table 2: Recommended Working Concentrations and Treatment Times for Cellular Assays

Assay TypeCell Line(s)Concentration (µM)Treatment TimeObserved EffectReference
Acute Pathway InhibitionVarious5 - 2030 - 90 minInhibition of p38 phosphorylation[4][10]
Apoptosis InductionJurkat, HeLaNot specifiedNot specifiedInduction of cell death through caspase activation[9]
Apoptosis/ProliferationGastric Cancer Assembloids524 - 72 hInduction of apoptosis[4]
Autophagy InductionHUVEC5 - 1024 hIncreased metabolic activity and autophagy[3]
Cytokine InhibitionMonocytesNot specifiedNot specifiedBlocks LPS-induced gene expression[10]
Gene Expression AnalysisHCT-1162530 minAttenuates hBD-2 mRNA and protein expression[9]
mTORC1 Signaling InhibitionRKO, CACO2, SW480102 hAbrogates phosphorylation of S6K1 and S6[2]
CCL2 Induction InhibitionMDA-MB-231224 hLessens TNFα-induced CCL2 induction[9]

Signaling Pathways and Experimental Workflow

Diagram 1: Simplified p38 MAPK Signaling Pathway and Inhibition by this compound

p38_pathway cluster_extracellular Extracellular Signals cluster_upstream Upstream Kinases cluster_core p38 MAPK cluster_downstream Downstream Effectors & Cellular Response Stress Stress MKK3_6 MKK3/6 Stress->MKK3_6 Cytokines Cytokines Cytokines->MKK3_6 p38 p38 MKK3_6->p38 phosphorylates MAPKAPK2 MAPKAPK2 p38->MAPKAPK2 Transcription_Factors Transcription Factors (e.g., ATF-2) p38->Transcription_Factors Cellular_Response Inflammation, Apoptosis, Autophagy MAPKAPK2->Cellular_Response Transcription_Factors->Cellular_Response SB202190 This compound SB202190->p38 inhibits

Caption: Inhibition of the p38 MAPK pathway by this compound.

Diagram 2: General Experimental Workflow for Investigating this compound Effects

experimental_workflow cluster_analysis Analysis Methods Start Start Cell_Culture 1. Cell Culture (Seed cells and allow to adhere) Start->Cell_Culture Pre_treatment 2. Pre-treatment (Optional) (e.g., serum starvation) Cell_Culture->Pre_treatment SB202190_Treatment 3. This compound Treatment (Varying concentrations and times) Pre_treatment->SB202190_Treatment Stimulation 4. Stimulation (Optional) (e.g., with LPS, TNFα) SB202190_Treatment->Stimulation Harvest 5. Cell Harvesting (Collect cell lysates or fix cells) Stimulation->Harvest Analysis 6. Downstream Analysis Harvest->Analysis End End Analysis->End Western_Blot Western Blot (p-p38, apoptosis markers) Analysis->Western_Blot qPCR RT-qPCR (Gene expression) Analysis->qPCR Viability_Assay Cell Viability Assay (e.g., MTT, Trypan Blue) Analysis->Viability_Assay

Caption: A typical workflow for cell-based experiments using this compound.

Detailed Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

Protocol:

  • This compound is insoluble in water but soluble in DMSO.[4]

  • To prepare a 10 mM stock solution, reconstitute 5 mg of this compound (MW: 331.4 g/mol ) in 1.51 ml of DMSO.[10]

  • Ensure complete dissolution by warming the solution to 37°C or using an ultrasonic bath.[4]

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[6][10]

  • Store the stock solution at -20°C, protected from light.[10] The solution is stable for up to 3 months.[10]

Cell Culture and Treatment

Materials:

  • Appropriate cell line and complete culture medium

  • Multi-well plates or culture flasks

  • This compound stock solution

  • Vehicle control (DMSO)

Protocol:

  • Seed cells at the desired density in a multi-well plate or flask and culture under standard conditions (e.g., 37°C, 5% CO2).

  • Allow cells to adhere and reach the desired confluency (typically 70-80%).

  • For experiments requiring serum starvation, replace the complete medium with a serum-free or low-serum medium for a specified period (e.g., 12-24 hours) before treatment.

  • Prepare working concentrations of this compound by diluting the stock solution in the appropriate culture medium.

  • Important: Always include a vehicle control group treated with the same concentration of DMSO as the highest concentration of this compound used.[4] The final DMSO concentration should typically not exceed 0.1% to avoid toxicity.[6]

  • Remove the old medium from the cells and add the medium containing the desired concentrations of this compound or vehicle control.

  • Incubate the cells for the desired treatment duration (e.g., 30 minutes for acute signaling studies, 24-72 hours for apoptosis or proliferation assays).[4]

  • If a stimulator (e.g., LPS, TNFα) is used, it is typically added after a pre-treatment period with this compound (e.g., 1-2 hours).[10]

  • Following incubation, proceed with cell harvesting and downstream analysis.

Western Blot Analysis of p38 MAPK Inhibition

Materials:

  • Treated and control cell samples

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p38, anti-total-p38, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • After treatment, wash cells with ice-cold PBS and lyse with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane for 1 hour at room temperature in blocking buffer.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-p38) overnight at 4°C, following the manufacturer's recommended dilution.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • To ensure equal protein loading, strip the membrane and re-probe with an antibody against total p38 or a loading control like β-actin.

Cell Viability and Apoptosis Assays

Materials:

  • Treated and control cell samples

  • Trypan blue solution or a kit for MTT/WST-1 assay

  • Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)

  • Flow cytometer

Protocol:

Trypan Blue Exclusion Assay:

  • Harvest cells by trypsinization and resuspend in culture medium.

  • Mix a small aliquot of the cell suspension with an equal volume of trypan blue solution.

  • Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.

  • Calculate the percentage of viable cells.

Annexin V/PI Staining for Apoptosis:

  • Harvest cells, including any floating cells in the medium.

  • Wash the cells with cold PBS.

  • Resuspend the cells in the binding buffer provided with the apoptosis detection kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark as per the manufacturer's instructions.

  • Analyze the stained cells by flow cytometry to quantify early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).

References

Application Notes and Protocols for SB 202190 in Western Blot Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB 202190 is a potent and selective, cell-permeable inhibitor of p38 mitogen-activated protein kinase (MAPK), specifically targeting the p38α and p38β isoforms.[1][2][3][4][5][6] It functions as an ATP-competitive inhibitor, binding to the ATP pocket of the kinase and preventing the phosphorylation of downstream substrates.[4][5][6][7] This inhibitory action makes this compound a valuable tool for dissecting the intricate roles of the p38 MAPK signaling pathway in various cellular processes, including inflammation, apoptosis, cell cycle regulation, and autophagy.[3][4][8][9] Western blot analysis is a fundamental technique used in conjunction with this compound to investigate the effects of p38 MAPK inhibition on specific protein expression and phosphorylation states. These application notes provide detailed protocols and data for utilizing this compound in Western blot experiments.

Mechanism of Action

The p38 MAPK signaling cascade is a crucial pathway that responds to a variety of extracellular stimuli, including stress, cytokines, and growth factors. Activation of this pathway involves a series of phosphorylation events, culminating in the activation of p38 MAPK, which in turn phosphorylates various downstream transcription factors and kinases. This compound specifically inhibits the activity of p38α and p38β, thereby blocking these downstream signaling events.[1][2][4][5] This allows researchers to study the specific contributions of the p38 pathway to cellular functions.

cluster_extracellular Extracellular Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stress Receptor Receptor Stress->Receptor Cytokines Cytokines Cytokines->Receptor Upstream_Kinases Upstream Kinases (MKK3/6) Receptor->Upstream_Kinases p38_MAPK p38 MAPK (p38α/β) Upstream_Kinases->p38_MAPK Phosphorylation Downstream_Targets Downstream Targets (e.g., ATF2, MAPKAPK2) p38_MAPK->Downstream_Targets Phosphorylation SB202190 This compound SB202190->p38_MAPK Inhibition Transcription_Factors Transcription Factors Downstream_Targets->Transcription_Factors Gene_Expression Gene Expression (Inflammation, Apoptosis, etc.) Transcription_Factors->Gene_Expression

Figure 1: Simplified signaling pathway of p38 MAPK and the inhibitory action of this compound.

Data Presentation

The following table summarizes quantitative data from representative studies using this compound in Western blot analysis. This data illustrates the typical effects of the inhibitor on protein expression and phosphorylation.

Cell LineTreatmentTarget ProteinChange in Protein Level/PhosphorylationReference
R2825 µM this compound + Glutamatep-p38 MAPK/p38 MAPKDecreased compared to glutamate alone.[10][10]
R2825 µM this compound + GlutamateFTLIncreased compared to glutamate alone.[10][10]
R2825 µM this compound + GlutamateSAT1Decreased compared to glutamate alone.[10][10]
hESCs (H9)Not specifiedp-p38MAPKDownregulation observed.[11][11]
pEMT cellsNot specifiedp-ATF2 (Thr69/71)Decreased phosphorylation.[11][11]
HeLa10 µM this compound (16h)LC3B-IIRobust increase.[8][8]
HeLa10 µM this compound (16h)SQSTM1/p62Robust increase.[8][8]
HeLaDose-dependent this compound (16h)LAMP1Increased expression.[8][8]

Experimental Protocols

This section provides a detailed protocol for a typical Western blot analysis experiment to assess the effect of this compound on the p38 MAPK pathway.

Protocol: Inhibition of p38 MAPK Phosphorylation using this compound

1. Materials and Reagents:

  • This compound (lyophilized powder)

  • Dimethyl sulfoxide (DMSO)

  • Cell culture medium (appropriate for your cell line)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA or Bradford)

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p38 MAPK, anti-total-p38 MAPK, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

2. Experimental Workflow:

Cell_Culture 1. Cell Culture & Seeding Treatment 3. Cell Treatment with this compound Cell_Culture->Treatment SB202190_Prep 2. Prepare this compound Stock Solution SB202190_Prep->Treatment Lysis 4. Cell Lysis & Protein Extraction Treatment->Lysis Quantification 5. Protein Quantification Lysis->Quantification Sample_Prep 6. Sample Preparation for Electrophoresis Quantification->Sample_Prep Electrophoresis 7. SDS-PAGE Sample_Prep->Electrophoresis Transfer 8. Protein Transfer to Membrane Electrophoresis->Transfer Blocking 9. Membrane Blocking Transfer->Blocking Primary_Ab 10. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 11. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 12. Chemiluminescent Detection Secondary_Ab->Detection Analysis 13. Data Analysis Detection->Analysis

Figure 2: General workflow for Western blot analysis using this compound.

3. Detailed Methodology:

  • Preparation of this compound Stock Solution:

    • Reconstitute the lyophilized this compound powder in DMSO to create a stock solution, for example, at a concentration of 10 mM.[7]

    • Aliquot the stock solution and store at -20°C, protected from light.[7] Avoid multiple freeze-thaw cycles.[7]

  • Cell Culture and Treatment:

    • Culture your cells of interest to the desired confluency in the appropriate medium.

    • Pre-treat the cells with this compound at a working concentration typically ranging from 5-20 µM for 1-2 hours prior to stimulation.[7] A vehicle control (DMSO) should be run in parallel. The optimal concentration and incubation time may vary depending on the cell line and experimental conditions and should be determined empirically.

    • If applicable, stimulate the cells with an appropriate agonist (e.g., anisomycin, LPS, or growth factors) to activate the p38 MAPK pathway for a specified duration.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.

    • Determine the protein concentration of each sample using a standard protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.

    • Denature the samples by heating.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-p38 MAPK) overnight at 4°C with gentle agitation.

    • Wash the membrane several times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • For loading controls, the membrane can be stripped and re-probed with an antibody against a housekeeping protein (e.g., GAPDH or β-actin) or an antibody against the total form of the protein of interest (e.g., total p38 MAPK).

Off-Target Effects and Considerations

It is important to note that while this compound is a selective inhibitor of p38α and p38β, some studies have reported potential off-target effects.[8] For instance, it has been observed to induce a defective autophagy response and promote the nuclear translocation of TFEB and TFE3 in a p38-independent manner.[8] Researchers should be aware of these potential confounding factors and may consider using other p38 MAPK inhibitors or complementary techniques like siRNA-mediated knockdown to validate their findings.[8]

Conclusion

This compound is a powerful pharmacological tool for investigating the roles of the p38 MAPK signaling pathway. When used in conjunction with Western blot analysis, it allows for the detailed examination of protein expression and phosphorylation changes downstream of p38 MAPK. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this compound in their studies. Careful experimental design, including appropriate controls and consideration of potential off-target effects, is crucial for obtaining reliable and interpretable results.

References

Application Notes and Protocols for SB 202190 in Apoptosis Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

SB 202190 is a potent, cell-permeable, and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), specifically targeting the p38α and p38β isoforms.[1] It binds to the ATP pocket of the active kinase, effectively blocking its downstream signaling.[2][3] The role of this compound in apoptosis is multifaceted and context-dependent, exhibiting both pro-apoptotic and anti-apoptotic activities depending on the cell type and stimulus. These application notes provide detailed protocols and data for utilizing this compound in apoptosis assays.

Pro-Apoptotic Effects of this compound

In several cell lines, this compound has been shown to induce apoptosis, often through the activation of the caspase cascade.[4][5] This pro-apoptotic effect is particularly relevant in cancer research, where inducing cell death in tumor cells is a primary therapeutic goal.[3]

Signaling Pathway for Pro-Apoptotic Action of this compound

SB202190 This compound p38b p38β MAPK SB202190->p38b Inhibition Caspase CPP32-like Caspases (e.g., Caspase-3) p38b->Caspase Inhibition Apoptosis Apoptosis Caspase->Apoptosis Bcl2 Bcl-2 Bcl2->Caspase Inhibition

Caption: Pro-apoptotic signaling pathway of this compound.

Experimental Protocol: Induction of Apoptosis in Jurkat Cells

This protocol describes how to induce and quantify apoptosis in Jurkat T-lymphocyte cells using this compound.

Materials:

  • Jurkat cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

  • This compound (stock solution in DMSO)[6]

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide)

  • Flow cytometer

Procedure:

  • Cell Culture: Culture Jurkat cells in RPMI-1640 medium with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Plating: Seed Jurkat cells at a density of 1 x 10^6 cells/mL in a 24-well plate.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 10, 25, 50 µM) or DMSO as a vehicle control.[4][7] Incubate for 24 hours.[4][7]

  • Cell Harvesting: After incubation, transfer the cells to microcentrifuge tubes and centrifuge at 500 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cells once with cold PBS.

  • Staining: Resuspend the cell pellet in 1X binding buffer from the apoptosis detection kit. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

Data Presentation: Pro-Apoptotic Effects of this compound
Cell LineConcentration (µM)Incubation Time (hours)Apoptosis InductionKey Findings
Jurkat~5024YesInduces cell death through activation of CPP32-like caspases.[4][7]
HeLa~5024YesApoptotic effect can be blocked by Bcl-2 expression.[4][7]
MDA-MB-23146.6 (IC50)Not specifiedYesMore effective at inducing cytotoxicity than SB203580.[8]
RKO, CACO2, SW4801072YesElevates apoptotic cell death.[5]

Anti-Apoptotic Effects of this compound

In contrast to its pro-apoptotic role, this compound can protect certain cell types from apoptosis, particularly endothelial cells. This protective effect is mediated by the induction of autophagy and the antioxidant enzyme heme oxygenase-1 (HO-1).[9]

Signaling Pathway for Anti-Apoptotic Action of this compound

SB202190 This compound p38MAPK p38 MAPK SB202190->p38MAPK Inhibition Autophagy Autophagy p38MAPK->Autophagy Inhibition HO1 Heme Oxygenase-1 (HO-1) Autophagy->HO1 Induction Apoptosis Apoptosis HO1->Apoptosis Inhibition

Caption: Anti-apoptotic signaling pathway of this compound.

Experimental Protocol: Inhibition of Apoptosis in HUVECs

This protocol details the methodology to assess the anti-apoptotic effect of this compound on Human Umbilical Vein Endothelial Cells (HUVECs).

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • Trypsin-EDTA

  • PBS

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit[10][11]

  • Fluorescence microscope

Procedure:

  • Cell Culture: Grow HUVECs in endothelial cell growth medium at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Plate HUVECs onto coverslips in a 24-well plate at an appropriate density.

  • Treatment: Once the cells reach 70-80% confluency, treat them with this compound (e.g., 5-10 µM) or DMSO for 24 hours.[9]

  • Fixation: After treatment, wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[12]

  • Permeabilization: Wash the fixed cells with PBS and permeabilize with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.[12]

  • TUNEL Staining: Follow the manufacturer's protocol for the TUNEL assay kit to label DNA strand breaks.[10][11]

  • Counterstaining: Counterstain the cell nuclei with DAPI or a similar nuclear stain.

  • Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope. Apoptotic cells will show green fluorescence from the TUNEL stain.

Data Presentation: Anti-Apoptotic Effects of this compound
Cell LineConcentration (µM)Incubation Time (hours)Apoptosis InhibitionKey Findings
HUVEC524YesDiminishes basal apoptosis.[9]
HUVEC1024YesThe anti-apoptotic effect is reversed by HO-1 inhibition.[9]

Key Experimental Workflows

Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

Start Start: Treat cells with This compound Lyse Lyse cells to release cellular contents Start->Lyse Incubate Incubate lysate with caspase-3 substrate (e.g., DEVD-pNA) Lyse->Incubate Measure Measure absorbance or fluorescence Incubate->Measure End End: Quantify caspase-3 activity Measure->End

Caption: Workflow for a Caspase-3 activity assay.

TUNEL Assay

The TUNEL assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

Start Start: Treat cells with This compound FixPerm Fix and permeabilize cells Start->FixPerm TdT Incubate with TdT enzyme and labeled nucleotides (e.g., BrdUTP) FixPerm->TdT Detect Detect labeled DNA fragments via fluorescence TdT->Detect End End: Visualize and quantify apoptotic cells Detect->End

Caption: Workflow for a TUNEL assay.

Conclusion

This compound serves as a valuable tool for studying the intricate role of the p38 MAPK pathway in apoptosis. Its dichotomous function necessitates careful consideration of the experimental context, including cell type and the presence of other stimuli. The provided protocols and data offer a comprehensive guide for researchers to effectively utilize this compound in apoptosis assays, contributing to a deeper understanding of cell death mechanisms and the development of novel therapeutic strategies.

References

Application Notes and Protocols for SB 202190 in Stem Cell Differentiation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB 202190 is a potent and selective, cell-permeable inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[1] Specifically, it targets the p38α and p38β isoforms, which are key regulators of cellular responses to inflammatory cytokines and environmental stress.[1] The p38 MAPK pathway plays a crucial role in orchestrating cell fate decisions, including proliferation, differentiation, and apoptosis.[2] In the context of stem cell biology, modulation of this pathway with this compound has emerged as a valuable tool to direct the differentiation of pluripotent stem cells (PSCs) into specific lineages, notably cardiomyocytes and neural cells. These application notes provide detailed protocols for the use of this compound in stem cell differentiation and characterization of the resulting cell types.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor, binding to the ATP pocket of p38α and p38β kinases.[1] This binding event prevents the phosphorylation of downstream substrates, thereby inhibiting the signaling cascade that influences gene expression and cellular processes. The inhibition of the p38 MAPK pathway by this compound can alter the balance of signaling networks that control stem cell fate, pushing the cells towards a specific differentiation trajectory.

Data Presentation

This compound Properties and Recommended Concentrations
ParameterValueReference
Target p38α MAPK, p38β MAPK[1]
IC₅₀ p38α: ~50 nM, p38β: ~100 nM[1]
Molecular Weight 331.35 g/mol
Solubility Soluble in DMSO (e.g., up to 100 mM)
Stock Solution 10 mM in DMSO
Working Concentration for Cardiomyocyte Differentiation 1-10 µMInferred from general working concentrations and differentiation protocols
Working Concentration for Neural Differentiation 5-10 µMInferred from general working concentrations and differentiation protocols
Treatment Duration for Cardiomyocyte Differentiation 24-48 hoursInferred from differentiation protocols
Treatment Duration for Neural Differentiation 2-4 daysInferred from differentiation protocols

Signaling Pathway Diagram

SB202190_Signaling_Pathway extracellular Extracellular Stimuli (e.g., Stress, Cytokines) receptor Cell Surface Receptor extracellular->receptor mapkkk MAPKKK (e.g., ASK1, TAK1) receptor->mapkkk mapkk MKK3/6 mapkkk->mapkk p38 p38 MAPK (α/β) mapkk->p38 downstream Downstream Targets (e.g., Transcription Factors) p38->downstream sb202190 This compound sb202190->p38 differentiation Stem Cell Differentiation downstream->differentiation

Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Protocol 1: Cardiomyocyte Differentiation from Human Pluripotent Stem Cells (hPSCs)

This protocol is adapted from established methods of directed cardiac differentiation by modulating Wnt signaling, with the inclusion of this compound to enhance cardiomyocyte specification.[3][4]

Materials:

  • Human pluripotent stem cells (hPSCs)

  • Matrigel-coated culture plates

  • mTeSR™1 medium

  • RPMI 1640 medium

  • B-27™ Supplement (minus insulin)

  • CHIR99021

  • This compound (10 mM stock in DMSO)

  • DPBS

Procedure:

  • hPSC Culture: Culture hPSCs on Matrigel-coated plates in mTeSR™1 medium until they reach 80-90% confluency.

  • Mesoderm Induction (Day 0): To initiate differentiation, replace the mTeSR™1 medium with RPMI 1640 medium supplemented with B-27™ (minus insulin) and 8 µM CHIR99021.[3]

  • p38 MAPK Inhibition (Day 1): After 24 hours, replace the medium with fresh RPMI 1640/B-27 (minus insulin) containing 5 µM this compound .

  • Cardiac Progenitor Specification (Day 3): After 48 hours of this compound treatment, switch to RPMI 1640/B-27 (minus insulin).

  • Cardiomyocyte Maturation (Day 5 onwards): From day 5, culture the cells in RPMI 1640 supplemented with B-27™ (with insulin). Change the medium every 2-3 days. Spontaneously beating areas should become visible between days 8 and 12.

Characterization of Cardiomyocytes:

  • Immunofluorescence: Fix cells and stain for cardiac-specific markers such as cardiac troponin T (cTnT) and α-actinin.

  • qRT-PCR: Analyze the expression of cardiac-specific genes, including TNNT2, NKX2-5, MYH6, and MYH7.[5][6]

Protocol 2: Neural Differentiation of hPSCs

This protocol utilizes a dual SMAD inhibition approach for neural induction, with the addition of this compound to promote neural fate.[7][8]

Materials:

  • Human pluripotent stem cells (hPSCs)

  • Matrigel-coated culture plates

  • Neural Induction Medium (NIM): DMEM/F12, 1x N-2 supplement, 1x B-27 supplement, 1% Non-Essential Amino Acids, 2 µg/mL Heparin, 100 nM LDN193189, 10 µM SB431542

  • This compound (10 mM stock in DMSO)

  • Neural Progenitor Medium (NPM): DMEM/F12, 1x N-2 supplement, 1x B-27 supplement, 20 ng/mL bFGF, 20 ng/mL EGF

Procedure:

  • hPSC Culture: Culture hPSCs on Matrigel-coated plates to 70-80% confluency.

  • Neural Induction (Day 0): Begin neural induction by replacing the culture medium with NIM.

  • p38 MAPK Inhibition (Day 2): After 48 hours, add 10 µM this compound to the NIM.

  • Continued Induction (Day 4): Replace with fresh NIM containing 10 µM this compound.

  • Neural Progenitor Expansion (Day 6 onwards): On day 6, switch to NPM to expand the neural progenitor cells (NPCs). The formation of neural rosettes should be observable.

  • Neuronal Maturation: For terminal differentiation into neurons, withdraw bFGF and EGF from the medium and culture for an additional 7-14 days.

Characterization of Neural Cells:

  • Immunofluorescence: Stain for neural stem cell markers (PAX6, SOX2), and mature neuronal markers (β-III-tubulin (Tuj1), MAP2).[9]

  • qRT-PCR: Assess the expression of neural-specific genes such as PAX6, SOX1, TUBB3, and MAP2.[10]

Experimental Workflow Diagram

Differentiation_Workflow start Start: Pluripotent Stem Cells cardio_induce Cardiomyocyte Induction (CHIR99021) start->cardio_induce neural_induce Neural Induction (Dual SMAD Inhibition) start->neural_induce cardio_sb This compound Treatment (Cardiomyocyte) cardio_induce->cardio_sb cardio_mature Cardiomyocyte Maturation cardio_sb->cardio_mature cardio_char Characterization (cTnT, α-actinin) cardio_mature->cardio_char neural_sb This compound Treatment (Neural) neural_induce->neural_sb neural_expand Neural Progenitor Expansion neural_sb->neural_expand neural_char Characterization (PAX6, Tuj1) neural_expand->neural_char

Caption: Experimental workflow for stem cell differentiation using this compound.

References

SB 202190: In Vivo Dosing and Administration Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

SB 202190 is a potent, selective, and cell-permeable inhibitor of p38 mitogen-activated protein kinase (MAPK), specifically targeting the p38α and p38β isoforms with IC₅₀ values of 50 nM and 100 nM, respectively.[1][2][3] It functions by competitively binding to the ATP pocket of the kinase.[1][3][4] Due to its crucial role in mediating cellular responses to inflammatory cytokines and stress, the p38 MAPK pathway is a key target in various pathological conditions. Consequently, this compound is widely utilized in in vivo models of cancer, inflammation, neurodegenerative diseases, and other conditions where p38 MAPK signaling is implicated.[4][5]

This document provides a comprehensive overview of in vivo dosages, administration routes, and detailed experimental protocols for this compound, compiled from various preclinical studies. The information herein is intended to serve as a guide for designing and executing in vivo experiments involving this inhibitor.

Data Presentation: In Vivo Dosage and Administration Summary

The following tables summarize the in vivo dosages and administration routes of this compound in various animal models and disease contexts.

Animal Model Disease/Condition Dosage Administration Route Vehicle/Solvent Frequency & Duration Reference
Mouse (BALB/c nude)Colorectal Cancer (SW480 & RKO xenografts)5 mg/kgIntraperitoneal (i.p.)Not specifiedDaily for 10-12 days[1]
Mouse (BALB/c)Colorectal Cancer (SW620 xenograft)5 mg/kgIntraperitoneal (i.p.)Not specifiedOnce a day for ten days[6]
Mouse (C57BL/6)Acute Endotoxemia (LPS-induced)2 mg/kgIntraperitoneal (i.p.)Not specifiedSingle dose 30 min before LPS[6]
RatVascular Dementia (2-VO model)10 µmol/L (5 µL)Intracerebroventricular (i.c.v.)0.1% DMSO in normal salineSingle injection[7]
RatRenal Ischemia-Reperfusion Injury800 µg/kgIntravenous (i.v.)20% hydroxypropyl-β-cyclodextrin with 5% DMSOSingle dose 2h before ischemia[6]
RatGlaucoma (NMDA-induced excitotoxicity)1 mM (4 µL)IntravitrealSalineSingle injection[8]

Experimental Protocols

Protocol 1: Intraperitoneal (i.p.) Administration in a Mouse Cancer Model

This protocol is based on studies investigating the anti-tumor effects of this compound in mouse xenograft models.[1][6]

1. Materials:

  • This compound powder

  • Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)[6]

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator

  • Sterile syringes (1 mL) and needles (25-27 gauge)[9]

  • Animal scale

  • Experimental animals (e.g., BALB/c nude mice with tumor xenografts)

2. Dosing Solution Preparation (Example for a 5 mg/kg dose):

  • Calculate the total amount of this compound required for the study.

  • Prepare a stock solution of this compound in DMSO. For example, a 10 mg/mL stock.

  • For a final dosing solution, the vehicle composition can be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[6]

  • To prepare 1 mL of dosing solution at a concentration of 0.5 mg/mL (for a 10 mL/kg injection volume):

    • Add 50 µL of the 10 mg/mL this compound stock in DMSO to a sterile microcentrifuge tube.

    • Add 400 µL of PEG300 and vortex thoroughly.

    • Add 50 µL of Tween 80 and vortex until the solution is clear.

    • Add 500 µL of sterile saline and vortex to mix.

  • If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[1]

  • It is recommended to prepare the working solution fresh on the day of use.[1]

3. Administration Procedure:

  • Weigh each mouse to determine the exact injection volume (e.g., for a 20 g mouse, the volume would be 200 µL for a 10 mL/kg injection).

  • Restrain the mouse appropriately. The recommended site for intraperitoneal injection is the lower right quadrant of the abdomen to avoid the bladder and cecum.[9]

  • Insert the needle at a 30-40° angle and inject the calculated volume of the this compound solution.[9]

  • Administer daily for the duration of the study (e.g., 10-12 days).[1]

  • Monitor the animals for any adverse effects.

Protocol 2: Intravenous (i.v.) Administration in a Rat Model

This protocol is adapted from a study on renal ischemia-reperfusion injury in rats.[6]

1. Materials:

  • This compound powder

  • Vehicle (e.g., 20% hydroxypropyl-β-cyclodextrin with 5% DMSO)[6]

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringes (1 mL) and needles appropriate for rat tail vein injection (e.g., 23-25 gauge)[9]

  • Rat restrainer

  • Heat lamp or warm water to dilate the tail vein[10]

  • Experimental animals (e.g., Sprague-Dawley rats)

2. Dosing Solution Preparation (Example for an 800 µg/kg dose):

  • Prepare the vehicle solution: 20% hydroxypropyl-β-cyclodextrin in sterile water with 5% DMSO.

  • Dissolve this compound in the vehicle to the desired final concentration. For example, to inject a volume of 1 mL/kg, the concentration would be 0.8 mg/mL.

  • Ensure the solution is clear and free of precipitates.

3. Administration Procedure:

  • Weigh the rat to calculate the required injection volume.

  • Place the rat in a restrainer, leaving the tail exposed.

  • Warm the tail using a heat lamp or by immersing it in warm water (30-35°C) to dilate the lateral tail veins.[10]

  • Disinfect the injection site with an alcohol swab.

  • Insert the needle into one of the lateral tail veins and slowly inject the this compound solution.

  • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Return the animal to its cage and monitor for any adverse reactions.

Mandatory Visualization

Signaling Pathway Diagram

The following diagram illustrates the p38 MAPK signaling pathway and the point of inhibition by this compound.

p38_MAPK_pathway extracellular_stimuli Environmental Stress / Inflammatory Cytokines mapkkk MAPKKK (e.g., MEKK, MLK, ASK1) extracellular_stimuli->mapkkk mkk3_6 MKK3 / MKK6 mapkkk->mkk3_6 p38_mapk p38 MAPK (α, β, γ, δ) mkk3_6->p38_mapk downstream_effectors Downstream Effectors (e.g., MAPKAPK-2, ATF-2, Stat1, MEF-2) p38_mapk->downstream_effectors sb202190 This compound sb202190->p38_mapk cellular_responses Cellular Responses (Inflammation, Apoptosis, Cell Cycle) downstream_effectors->cellular_responses

Caption: p38 MAPK signaling pathway and this compound inhibition.

Experimental Workflow Diagram

The following diagram outlines a general experimental workflow for an in vivo study using this compound.

experimental_workflow animal_model Animal Model Acclimatization and Disease Induction randomization Randomization into Control and Treatment Groups animal_model->randomization administration In Vivo Administration of this compound (e.g., i.p., i.v.) randomization->administration solution_prep Preparation of this compound Dosing Solution solution_prep->administration monitoring Monitoring of Animal Health and Tumor Growth / Disease Progression administration->monitoring endpoint Endpoint Data Collection (e.g., Tissue Harvesting, Imaging) monitoring->endpoint analysis Data Analysis (e.g., Histology, Western Blot, Statistical Analysis) endpoint->analysis

References

Application Notes and Protocols for SB 202190 in p38 MAPK Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing SB 202190, a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), in research and drug development. This document details the mechanism of action, provides quantitative data, and offers detailed protocols for key experiments to study the inhibition of p38 phosphorylation.

Introduction

This compound is a cell-permeable pyridinyl imidazole compound that functions as a highly selective, ATP-competitive inhibitor of p38 MAPK.[1][2] It specifically targets the p38α (SAPK2a/MAPK14) and p38β (SAPK2b/MAPK11) isoforms.[1][3][4] The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, playing a significant role in apoptosis, cell cycle regulation, and cytokine production. Inhibition of this pathway is a key area of investigation for inflammatory diseases, cancer, and neurodegenerative disorders.

It is important to note that while this compound inhibits the kinase activity of p38 MAPK, it does not necessarily prevent the phosphorylation of p38 at Thr180/Tyr182 by upstream kinases.[5][6][7] Therefore, assessing the phosphorylation status of downstream targets of p38, such as MAPKAPK2, is a more reliable method for determining the inhibitory activity of this compound.

Mechanism of Action

This compound exerts its inhibitory effect by binding to the ATP pocket of active p38 MAPK, preventing the phosphorylation of downstream substrates.[1][3][4] This competitive inhibition effectively blocks the signal transduction cascade mediated by p38.

cluster_0 Upstream Signaling cluster_1 p38 MAPK Signaling cluster_2 Cellular Response Stress/Cytokines Stress/Cytokines MKK3/6 MKK3/6 Stress/Cytokines->MKK3/6 p38 MAPK p38 MAPK MKK3/6->p38 MAPK Phosphorylation p-p38 MAPK\n(Thr180/Tyr182) p-p38 MAPK (Thr180/Tyr182) Downstream Substrates\n(e.g., MAPKAPK2, ATF2) Downstream Substrates (e.g., MAPKAPK2, ATF2) p-p38 MAPK\n(Thr180/Tyr182)->Downstream Substrates\n(e.g., MAPKAPK2, ATF2) Phosphorylation This compound This compound This compound->p-p38 MAPK\n(Thr180/Tyr182) Inhibition Inflammation, Apoptosis, etc. Inflammation, Apoptosis, etc. Downstream Substrates\n(e.g., MAPKAPK2, ATF2)->Inflammation, Apoptosis, etc.

Figure 1: p38 MAPK Signaling Pathway and this compound Inhibition.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: Inhibitory Activity of this compound

TargetIC₅₀Assay TypeReference
p38α (SAPK2a/MAPK14)50 nMCell-free[1][3][4][8]
p38β (SAPK2b/MAPK11)100 nMCell-free[1][3][4][8]
Recombinant human p38Kd = 38 nMBinding Assay[1][3]

Table 2: Recommended Working Concentrations in Cell-Based Assays

Cell LineApplicationConcentrationTreatment TimeReference
HCT-116Attenuation of hBD-2 expression25 µM30 min[8]
MDA-MB-231Lessening of CCL2 induction by TNFα2 µM24 h[8]
rBMSCsDepression of ERK and p38 phosphorylation10 µM2.5 h[8]
THP-1Blockade of NO-induced p38 phosphorylation0.1 µM30 min[9]
A549-RInhibition of IL-1/IL-18 induced IL-8 production0.5-2 µM1 h pre-incubation[10]
General UsePre-treatment before stimulation5-20 µM1-2 hours[6]

Experimental Protocols

Here are detailed protocols for key experiments to investigate the effects of this compound on p38 MAPK signaling.

Protocol 1: Western Blot Analysis of p38 MAPK and Downstream Target Phosphorylation

This protocol describes how to assess the inhibitory effect of this compound on p38 MAPK activity by measuring the phosphorylation of p38 and a downstream target, such as ATF2, in cultured cells.

cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction & Quantification cluster_2 Western Blot A Seed cells and grow to 70-80% confluency B Pre-treat with this compound (e.g., 10 µM for 1-2h) A->B C Stimulate with an activator (e.g., Anisomycin, LPS, IL-1) B->C D Lyse cells in RIPA buffer C->D E Quantify protein concentration (BCA assay) D->E F SDS-PAGE and protein transfer E->F G Block membrane (e.g., 5% BSA in TBST) F->G H Incubate with primary antibodies (p-p38, p38, p-ATF2, ATF2, GAPDH) G->H I Incubate with HRP-conjugated secondary antibodies H->I J Detect with ECL and image I->J

Figure 2: Western Blot Experimental Workflow.

Materials:

  • Cell line of interest (e.g., HeLa, THP-1, A549)

  • Complete cell culture medium

  • This compound (stock solution in DMSO, e.g., 10 mM)

  • p38 MAPK activator (e.g., Anisomycin, LPS, IL-1)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182), anti-p38 MAPK, anti-phospho-ATF2 (Thr71), anti-ATF2, and a loading control (e.g., anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagent

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in appropriate culture plates and grow to 70-80% confluency.

    • Serum-starve cells if necessary, according to your experimental design.

    • Pre-treat cells with the desired concentration of this compound (e.g., 1-20 µM) or vehicle (DMSO) for 1-2 hours.[6]

    • Stimulate the cells with a p38 MAPK activator for the recommended time (e.g., Anisomycin for 30 minutes).[11]

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold RIPA buffer to the cells and incubate on ice for 10-15 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended dilutions should be determined empirically, but a starting point is often 1:1000.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Detect the protein bands using an ECL reagent and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein levels to the total protein levels and the loading control.

Protocol 2: In Vitro Kinase Assay for p38α

This protocol outlines a method to directly measure the inhibitory effect of this compound on the enzymatic activity of recombinant p38α.

Materials:

  • Recombinant active p38α kinase

  • Kinase buffer (e.g., 25 mM Tris-HCl, pH 7.5, 0.1 mM EGTA, 10 mM MgCl₂)[8]

  • Substrate (e.g., Myelin Basic Protein (MBP) at 0.33 mg/mL)[8]

  • ATP (final concentration 0.1 mM)[8]

  • [γ-³³P]ATP or ADP-Glo™ Kinase Assay kit

  • This compound at various concentrations

  • Phosphocellulose paper or 96-well plates

  • 50 mM phosphoric acid

  • Scintillation counter or luminescence reader

Procedure (Radiometric Assay):

  • Reaction Setup:

    • Prepare a reaction mixture containing kinase buffer, recombinant p38α, and the substrate (MBP).

    • Add varying concentrations of this compound or vehicle (DMSO) to the reaction mixture and incubate for a short period (e.g., 10 minutes) at room temperature.

  • Initiate Reaction:

    • Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP.

    • Incubate the reaction at 30°C for a defined period (e.g., 10-40 minutes).[8]

  • Terminate Reaction:

    • Terminate the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.

    • Immediately immerse the paper in 50 mM phosphoric acid.

  • Washing and Counting:

    • Wash the phosphocellulose paper four times with 50 mM phosphoric acid to remove unincorporated [γ-³³P]ATP.

    • Wash once with acetone and allow to air dry.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Procedure (Luminescence-based Assay - ADP-Glo™):

  • Follow the manufacturer's protocol for the ADP-Glo™ Kinase Assay.[12]

  • Briefly, set up the kinase reaction with p38α, substrate, ATP, and varying concentrations of this compound.

  • After the kinase reaction, add the ADP-Glo™ Reagent to terminate the reaction and deplete the remaining ATP.

  • Add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.

  • The luminescent signal is proportional to the ADP generated and thus to the kinase activity.

  • Calculate the IC₅₀ value as described for the radiometric assay.

Off-Target Effects and Other Considerations

While this compound is a selective p38 inhibitor, researchers should be aware of potential off-target effects. Some studies have reported that this compound can induce phosphorylation of JNK and ERK in certain cell lines.[8][13] Additionally, it has been shown to induce autophagy and lysosomal biogenesis independent of p38 inhibition in some contexts.[2] Therefore, it is crucial to include appropriate controls and, if necessary, validate key findings using alternative p38 inhibitors or genetic approaches like siRNA-mediated knockdown of p38.[2]

Compound Handling and Storage

  • Solubility: this compound is soluble in DMSO (up to 100 mM) and ethanol.[1][14]

  • Storage: Store the solid compound at -20°C.[1] Stock solutions in DMSO should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles.[6][15] It is recommended to use solutions within 3 months of preparation to prevent loss of potency.[6]

References

Application Notes and Protocols for SB 202190 in Immunofluorescence Staining

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB 202190 is a potent, selective, and cell-permeable inhibitor of p38 mitogen-activated protein kinase (MAPK), specifically targeting the p38α and p38β isoforms with IC₅₀ values of 50 nM and 100 nM, respectively[1]. Its mechanism of action is ATP-competitive[2]. This inhibitor is a valuable tool for investigating the role of the p38 MAPK signaling pathway in various cellular processes, including inflammation, apoptosis, autophagy, and cell differentiation[3][4]. Immunofluorescence staining is a powerful technique used in conjunction with this compound to visualize and quantify the inhibitor's effects on protein expression, localization, and phosphorylation status within cells. These application notes provide detailed protocols and data for the use of this compound in immunofluorescence studies.

Data Presentation

The following tables summarize the quantitative effects of this compound treatment as observed in various studies.

Table 1: Effect of this compound on Phospho-p38 MAPK Levels

Cell LineTreatment ConditionsMethodObserved EffectReference
A549 & HeLa1-hour pre-incubation with up to 10 µM this compound, followed by 30-minute stimulation with 10 µM anisomycinImmunofluorescenceDose-dependent inhibition of anisomycin-induced p38 phosphorylation[5]
R28 (retinal cells)Co-treatment with glutamate and this compoundWestern Blot & ImmunofluorescenceDecrease in glutamate-induced p-p38 MAPK/p38 MAPK ratio[6]
AstrocytesPre-exposure with this compound for 1 hour before 2-chloroethanol exposureWestern BlotReduction in 2-chloroethanol-induced p-p38 levels[7]

Table 2: Effect of this compound on MMP-9 Expression

Cell LineTreatment ConditionsMethodObserved EffectReference
AstrocytesPretreatment with this compound followed by TGF-β1 stimulationWestern Blot & RT-PCRNo significant effect on TGF-β1-induced MMP-9 expression[8]
MC3T3-E1Pretreatment with this compound followed by TNF-α stimulationGelatin Zymography & Real-time PCRConcentration-dependent attenuation of TNF-α-induced MMP-9 expression[9]
Brain AstrocytesPretreatment with 1 µM this compound for 1 hour, then incubation with 10 µg/mL LPSGelatin Zymography & Real-time PCRSignificant attenuation of LPS-induced MMP-9 expression[10]

Table 3: Effect of this compound on TFEB/TFE3 Nuclear Translocation and Autophagy

Cell LineTreatment ConditionsMethodObserved EffectReference
HeLa & MCF-710 µM this compound for 3 hoursImmunofluorescencePromotion of TFEB and TFE3 nuclear translocation[11]
SH-SY5Y20 µM this compound for 3 hoursImmunofluorescenceInduction of TFEB nuclear translocation[12]
HeLa10 µM this compound for 16 hoursWestern BlotIncreased LC3B-II and LAMP1 levels, indicative of enhanced autophagy and lysosomal biogenesis[11]

Experimental Protocols

Protocol 1: Immunofluorescence Staining for Phospho-p38 MAPK (Thr180/Tyr182)

This protocol is adapted from a high-content screening assay for p38 MAPK activity[5].

Materials:

  • This compound (typically 5-20 µM working concentration)[2]

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.3% Triton™ X-100 in PBS (Permeabilization Buffer)

  • Blocking Buffer (e.g., 1X PBS / 5% normal goat serum / 0.3% Triton™ X-100)

  • Antibody Dilution Buffer (e.g., 1X PBS / 1% BSA / 0.3% Triton™ X-100)

  • Primary antibody: Rabbit anti-Phospho-p38 MAPK (Thr180/Tyr182)

  • Secondary antibody: Fluorochrome-conjugated anti-rabbit IgG

  • Nuclear counterstain (e.g., DAPI or Hoechst 33342)

  • Antifade mounting medium

Procedure:

  • Cell Seeding: Seed cells on glass coverslips or in imaging-compatible microplates and culture until they reach the desired confluency.

  • Inhibitor Treatment: Pre-treat cells with the desired concentration of this compound (e.g., 10 µM) for 1-2 hours[2].

  • Stimulation (Optional): If investigating the inhibitory effect, stimulate the cells with a p38 MAPK activator (e.g., 10 µM anisomycin) for 30 minutes[5]. Include appropriate vehicle controls.

  • Fixation: Aspirate the culture medium and wash the cells once with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Washing: Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Incubate the cells with Permeabilization Buffer for 10-15 minutes at room temperature.

  • Blocking: Wash the cells once with PBS and then incubate with Blocking Buffer for 1 hour at room temperature to block non-specific antibody binding.

  • Primary Antibody Incubation: Dilute the anti-phospho-p38 MAPK antibody in Antibody Dilution Buffer according to the manufacturer's recommendations. Incubate the cells with the primary antibody solution overnight at 4°C in a humidified chamber.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorochrome-conjugated secondary antibody in Antibody Dilution Buffer. Incubate the cells for 1 hour at room temperature, protected from light.

  • Nuclear Staining: Wash the cells three times with PBS for 5 minutes each. Incubate with a nuclear counterstain like DAPI or Hoechst for 5-10 minutes.

  • Mounting: Wash the cells twice with PBS. Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the staining using a fluorescence microscope. Capture images for subsequent analysis.

Protocol 2: Immunofluorescence Staining for TFEB Nuclear Translocation

This protocol is a general guide for observing the subcellular localization of TFEB, which can be induced by this compound[11][12][13].

Materials:

  • This compound (e.g., 10-20 µM working concentration)

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (Permeabilization Buffer)

  • Blocking Buffer (e.g., 3% BSA in PBS)

  • Primary antibody: Rabbit or mouse anti-TFEB

  • Secondary antibody: Fluorochrome-conjugated anti-rabbit or anti-mouse IgG

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

Procedure:

  • Cell Seeding: Seed cells on glass coverslips in a 24-well plate.

  • Treatment: Treat the cells with this compound (e.g., 20 µM) for 3 hours[12].

  • Fixation: Wash the cells once with PBS and fix with 4% PFA for 20 minutes at room temperature[12].

  • Permeabilization: Wash the cells twice with PBS. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes[12].

  • Blocking: Wash the cells twice with PBS. Block with 3% BSA in PBS for 30 minutes at room temperature[12].

  • Primary Antibody Incubation: Dilute the anti-TFEB antibody in the blocking buffer. Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS.

  • Secondary Antibody Incubation: Dilute the fluorochrome-conjugated secondary antibody in the blocking buffer. Incubate for 1 hour at room temperature, protected from light.

  • Nuclear Staining: Wash the cells three times with PBS. Stain the nuclei with DAPI for 5 minutes.

  • Mounting and Imaging: Wash the cells twice with PBS and mount the coverslips on microscope slides with an antifade mounting medium. Analyze the samples using a fluorescence microscope.

Mandatory Visualizations

p38_MAPK_Signaling_Pathway extracellular_stimuli Environmental Stress (UV, Osmotic Shock) Inflammatory Cytokines (TNF-α, IL-1) mapkkk MAPKKK (e.g., ASK1, TAK1, MEKKs) extracellular_stimuli->mapkkk mapkk MAPKK (MKK3, MKK6) mapkkk->mapkk p38_mapk p38 MAPK (α, β, γ, δ) mapkk->p38_mapk downstream_kinases Downstream Kinases (MK2/MAPKAPK2, MSK1) p38_mapk->downstream_kinases transcription_factors Transcription Factors (ATF-2, MEF-2, STAT1) p38_mapk->transcription_factors tfeb_tfe3 TFEB/TFE3 p38_mapk->tfeb_tfe3 sb202190 This compound sb202190->p38_mapk cellular_responses Cellular Responses (Inflammation, Apoptosis, Autophagy, Cell Cycle Regulation) downstream_kinases->cellular_responses transcription_factors->cellular_responses tfeb_tfe3->cellular_responses

Caption: The p38 MAPK signaling pathway and the inhibitory action of this compound.

Immunofluorescence_Workflow start Start: Seed cells on coverslips treatment This compound Treatment (with or without stimulus) start->treatment fixation Fixation (e.g., 4% PFA) treatment->fixation permeabilization Permeabilization (e.g., 0.1-0.3% Triton X-100) fixation->permeabilization blocking Blocking (e.g., BSA or serum) permeabilization->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-p38, anti-TFEB) blocking->primary_ab secondary_ab Secondary Antibody Incubation (Fluorochrome-conjugated) primary_ab->secondary_ab counterstain Nuclear Counterstain (e.g., DAPI) secondary_ab->counterstain mounting Mounting (Antifade medium) counterstain->mounting imaging Fluorescence Microscopy and Image Analysis mounting->imaging

Caption: General experimental workflow for immunofluorescence staining using this compound.

References

Application Notes and Protocols: SB 202190 for the Study of Ferroptosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation. It has been implicated in a variety of pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer. The p38 mitogen-activated protein kinase (MAPK) signaling pathway has emerged as a key regulator of ferroptosis. SB 202190, a potent and selective inhibitor of p38 MAPK, has been utilized as a valuable chemical tool to investigate the role of this pathway in ferroptosis and to explore its therapeutic potential.

These application notes provide a comprehensive overview of the use of this compound in ferroptosis research, including its mechanism of action, quantitative data on its effects, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows.

Mechanism of Action

This compound is a pyridinylimidazole compound that functions as a potent, cell-permeable, and reversible inhibitor of p38 MAPKα and p38 MAPKβ isoforms. It exerts its inhibitory effect by competing with ATP for binding to the kinase domain. In the context of ferroptosis, inhibition of p38 MAPK by this compound has been shown to confer a protective effect by modulating key components of the ferroptotic signaling cascade.

Studies have demonstrated that this compound can suppress ferroptosis by:

  • Upregulating the SLC7A11/GSH/GPx4 Axis: this compound treatment can lead to an increase in the expression of SLC7A11 (also known as xCT), a cystine/glutamate antiporter.[1] This enhances the uptake of cystine, a precursor for the synthesis of glutathione (GSH). GSH is a critical cofactor for glutathione peroxidase 4 (GPx4), the master regulator of ferroptosis that detoxifies lipid peroxides.

  • Modulating Iron Homeostasis Proteins: this compound has been observed to regulate the expression of proteins involved in iron metabolism. It can increase the expression of Ferritin Light Chain (FTL), an iron storage protein, thereby reducing the levels of labile iron that can participate in Fenton reactions and drive lipid peroxidation.[1] Conversely, it can decrease the expression of Spermidine/spermine N1-acetyltransferase 1 (SAT1), an enzyme implicated in the promotion of ferroptosis.[1]

Quantitative Data

The following tables summarize quantitative data from studies utilizing this compound to investigate ferroptosis.

Table 1: Effect of this compound on Cell Viability in a Glutamate-Induced Ferroptosis Model

Cell LineInducer (Concentration)This compound ConcentrationEffect on Cell ViabilityReference
R28 (retinal precursor cells)Glutamate (10 mM)10 µMIncreased viability to 57.73% from 48.98%[1]
R28 (retinal precursor cells)Glutamate (10 mM)25 µMIncreased viability to 93.79% from 48.98%[1]

Table 2: Effect of this compound on Ferroptosis-Related Markers

Cell LineTreatmentMarkerEffectReference
R28Glutamate (10 mM)p-p38 MAPK/p38 MAPKIncreased[1]
R28Glutamate (10 mM) + this compound (25 µM)p-p38 MAPK/p38 MAPKDecreased compared to glutamate alone[1]
R28Glutamate (10 mM)FTLDecreased[1]
R28Glutamate (10 mM) + this compound (25 µM)FTLIncreased compared to glutamate alone[1]
R28Glutamate (10 mM)SAT1Increased[1]
R28Glutamate (10 mM) + this compound (25 µM)SAT1Decreased compared to glutamate alone[1]
R28Glutamate (10 mM)SLC7A11No significant change[1]
R28Glutamate (10 mM) + this compound (25 µM)SLC7A11Increased compared to glutamate alone[1]
R28Glutamate (10 mM)GPx4Decreased[1]
R28Glutamate (10 mM) + this compound (25 µM)GPx4Increased compared to glutamate alone[1]
R28Glutamate (10 mM)Lipid ROS (MFI)~5.13-fold increase[1]
R28Glutamate (10 mM) + this compound (25 µM)Lipid ROS (MFI)Significantly decreased compared to glutamate alone[1]

Experimental Protocols

Protocol 1: Induction of Ferroptosis and Treatment with this compound in Cultured Cells

This protocol describes the induction of ferroptosis using glutamate in R28 cells and subsequent treatment with this compound.

Materials:

  • R28 cells

  • DMEM (supplemented with 10% FBS)

  • Glutamate (stock solution in sterile water or PBS)

  • This compound (stock solution in DMSO)

  • 96-well and 6-well cell culture plates

  • CCK-8 cell viability assay kit

Procedure:

  • Cell Seeding:

    • For viability assays, seed R28 cells in a 96-well plate at a density of 5 x 10³ cells/well.

    • For protein analysis (Western Blot), seed R28 cells in a 6-well plate at a density that allows for sufficient protein extraction after treatment.

  • Cell Culture: Incubate the cells at 37°C in a 5% CO₂ incubator for 24 hours to allow for attachment.

  • Treatment:

    • Prepare working solutions of glutamate and this compound in cell culture medium.

    • For the control group, replace the medium with fresh medium.

    • For the glutamate group, replace the medium with medium containing 10 mM glutamate.

    • For the co-treatment group, replace the medium with medium containing 10 mM glutamate and the desired concentration of this compound (e.g., 10 µM or 25 µM).

  • Incubation: Incubate the treated cells for 24 hours at 37°C in a 5% CO₂ incubator.

  • Assessment of Cell Viability (96-well plate):

    • After the 24-hour incubation, remove the culture medium.

    • Add 100 µL of fresh medium and 10 µL of CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Sample Collection for Protein Analysis (6-well plate):

    • After the 24-hour incubation, wash the cells with ice-cold PBS.

    • Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Collect the cell lysates for subsequent Western blot analysis.

Protocol 2: Western Blot Analysis of Ferroptosis-Related Proteins

This protocol outlines the procedure for detecting changes in the expression of key ferroptosis-related proteins following treatment with this compound.

Materials:

  • Cell lysates (from Protocol 1)

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p38, anti-phospho-p38, anti-SLC7A11, anti-GPx4, anti-FTL, anti-SAT1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Add ECL detection reagent to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Protocol 3: Measurement of Lipid Peroxidation using C11-BODIPY (581/591)

This protocol describes the detection of lipid reactive oxygen species (ROS), a hallmark of ferroptosis, using the fluorescent probe C11-BODIPY (581/591).

Materials:

  • Cells cultured on glass coverslips or in a multi-well plate suitable for fluorescence microscopy or flow cytometry.

  • C11-BODIPY (581/591) stock solution (in DMSO)

  • HBSS (Hank's Balanced Salt Solution) or other suitable buffer

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Treatment: Treat the cells with glutamate and/or this compound as described in Protocol 1.

  • Probe Loading:

    • After the treatment period, remove the culture medium and wash the cells twice with pre-warmed HBSS.

    • Prepare a working solution of C11-BODIPY (581/591) in HBSS (e.g., 1-5 µM).

    • Incubate the cells with the C11-BODIPY working solution for 30 minutes at 37°C in the dark.

  • Washing: Remove the C11-BODIPY solution and wash the cells twice with HBSS.

  • Imaging (Fluorescence Microscopy):

    • Add fresh HBSS to the cells.

    • Immediately image the cells using a fluorescence microscope equipped with filters for both the reduced (red fluorescence, Ex/Em ~581/591 nm) and oxidized (green fluorescence, Ex/Em ~488/510 nm) forms of the probe.

    • An increase in the green-to-red fluorescence intensity ratio indicates an increase in lipid peroxidation.

  • Analysis (Flow Cytometry):

    • After washing, detach the cells using trypsin and resuspend them in HBSS.

    • Analyze the cells on a flow cytometer, measuring the fluorescence in both the green (e.g., FITC channel) and red (e.g., PE-Texas Red channel) channels.

    • Calculate the ratio of green to red fluorescence intensity to quantify lipid peroxidation.

Visualizations

Signaling Pathway of this compound in Ferroptosis Inhibition

SB202190_Ferroptosis_Pathway cluster_transporter System Xc- SB202190 This compound p38_MAPK p38 MAPK SB202190->p38_MAPK SLC7A11 SLC7A11 (xCT) p38_MAPK->SLC7A11 inhibits FTL Ferritin (FTL) p38_MAPK->FTL inhibits SAT1 SAT1 p38_MAPK->SAT1 activates Cystine_out Glutamate (extracellular) Cysteine Cysteine SLC7A11->Cysteine Cystine_in Cystine (extracellular) GSH GSH Cysteine->GSH GPx4 GPx4 GSH->GPx4 Lipid_ROS Lipid Peroxides GPx4->Lipid_ROS Lipid_OH Lipid Alcohols GPx4->Lipid_OH reduces Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Labile_Iron Labile Iron Pool FTL->Labile_Iron sequesters Labile_Iron->Lipid_ROS promotes (Fenton Reaction) SAT1->Labile_Iron increases?

Caption: this compound inhibits p38 MAPK, leading to the suppression of ferroptosis.

Experimental Workflow for Studying this compound in Ferroptosis

Experimental_Workflow cluster_assays Assess Ferroptosis Phenotypes start Start seed_cells Seed Cells (e.g., R28) start->seed_cells treat_cells Treat with Glutamate and/or this compound seed_cells->treat_cells incubate Incubate for 24h treat_cells->incubate viability Cell Viability Assay (CCK-8) incubate->viability lipid_ros Lipid ROS Measurement (C11-BODIPY) incubate->lipid_ros protein Protein Analysis (Western Blot) incubate->protein analyze Data Analysis and Interpretation viability->analyze lipid_ros->analyze protein->analyze end End analyze->end

Caption: A typical workflow for investigating the effects of this compound on ferroptosis.

References

Application Notes and Protocols: SB 202190 in 3D Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of SB 202190, a potent and selective p38 MAPK inhibitor, in three-dimensional (3D) cell culture models. This document includes detailed experimental protocols, quantitative data summaries, and visual representations of signaling pathways and experimental workflows to facilitate the integration of this compound into your research.

Introduction

This compound is a cell-permeable pyridinyl imidazole compound that acts as a highly selective inhibitor of p38 mitogen-activated protein kinase (MAPK) isoforms, particularly p38α and p38β.[1] The p38 MAPK signaling pathway is a critical regulator of cellular responses to a variety of external stimuli, including stress and inflammatory cytokines, and plays a significant role in cell differentiation, apoptosis, and proliferation. In the context of 3D cell culture models, such as spheroids and organoids, this compound serves as a valuable tool for investigating the role of the p38 MAPK pathway in complex, physiologically relevant in vitro systems. It is also a common component of culture media for the long-term growth of certain organoids, such as those derived from gastric and colorectal tissues.[2]

Chemical and Physical Properties

PropertyValueReference
Molecular Weight 331.35 g/mol
Formula C₂₀H₁₄FN₃O
CAS Number 152121-30-7
Solubility Soluble in DMSO to 100 mM
Purity ≥98%[3]
Storage Store at -20°C

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound.

Table 1: Inhibitory Concentrations of this compound

TargetIC₅₀Assay ConditionsReference
p38α (SAPK2a)50 nMCell-free assay[1]
p38β (SAPK2b/p38β2)100 nMCell-free assay[1]
Human Tenon's Fibroblasts17.2 µMProliferation and migration in vitro[4]
MDA-MB-231 (2D culture)46.6 µMMTT assay[5]

Table 2: Effects of this compound on Cellular Endpoints

Cell ModelConcentrationDurationEffectReference
Human Umbilical Vein Endothelial Cells (HUVEC)10 µM24 hours45% decrease in basal apoptosis[2][5]
Human Colorectal Cancer Organoids (BRAF-mutated)10 µMLong-termInhibition of organoid growth[6]
Human Colorectal Cancer Organoids (BRAF wild-type)10 µM2 hoursIncreased Erk1-2 phosphorylation[6]

Signaling Pathways and Experimental Workflows

p38 MAPK Signaling Pathway

The following diagram illustrates the canonical p38 MAPK signaling pathway and the point of inhibition by this compound. Environmental stresses and inflammatory cytokines activate upstream kinases (MKK3/6), which in turn phosphorylate and activate p38 MAPK. Activated p38 then phosphorylates various downstream targets, leading to cellular responses such as inflammation, apoptosis, and cell cycle regulation. This compound acts as an ATP-competitive inhibitor of p38α and p38β.

p38_MAPK_pathway stress Stress Stimuli (UV, Osmotic Shock) receptors Receptors stress->receptors cytokines Inflammatory Cytokines (TNF-α, IL-1) cytokines->receptors tak1 TAK1 receptors->tak1 mkk36 MKK3/6 tak1->mkk36 p38 p38 MAPK (α, β) mkk36->p38 P downstream Downstream Targets (ATF2, MK2, HSP27) p38->downstream P sb202190 This compound sb202190->p38 response Cellular Responses (Inflammation, Apoptosis, Cell Cycle) downstream->response

p38 MAPK signaling pathway with this compound inhibition.
Experimental Workflow for 3D Spheroid/Organoid Drug Treatment and Analysis

This workflow outlines the key steps for assessing the effects of this compound on 3D cell culture models.

experimental_workflow start Start: 3D Spheroid/Organoid Culture treatment Treat with this compound (Dose-response) start->treatment incubation Incubate (24-72 hours) treatment->incubation imaging Imaging & Morphological Analysis (Size, Circularity) incubation->imaging viability Viability Assay (e.g., CellTiter-Glo 3D) incubation->viability apoptosis Apoptosis Assay (e.g., Caspase-Glo 3/7) incubation->apoptosis western Protein Analysis (Western Blot for p-Erk, etc.) incubation->western data Data Analysis & Interpretation imaging->data viability->data apoptosis->data western->data

Workflow for 3D model drug treatment and analysis.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Reconstitution: this compound is soluble in DMSO. To prepare a 10 mM stock solution, dissolve 3.31 mg of this compound in 1 mL of sterile DMSO.

  • Mixing: Gently vortex or sonicate the solution to ensure it is fully dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.

Protocol 2: Use of this compound in Organoid Culture Medium

This compound is a common component in the culture media for certain types of organoids to maintain their growth and phenotype.

For Human Colorectal Cancer (CRC) Organoids:

  • Medium Composition: Prepare the basal culture medium (e.g., Advanced DMEM/F12) and supplement it with the necessary growth factors (e.g., EGF, Noggin, R-spondin), B27 supplement, N-acetylcysteine, and other required components.

  • This compound Addition: Add this compound to the final medium at a concentration of 3-10 µM.[7]

  • Culture Maintenance: Change the medium every 2-3 days.

For Human Gastric Organoids:

  • Medium Composition: Prepare the basal medium with appropriate supplements.

  • This compound Addition: Add this compound to a final concentration of 10 µM.

  • Culture Maintenance: Refresh the medium every 2-3 days.

Protocol 3: Treatment of Established 3D Spheroids/Organoids with this compound

This protocol is for assessing the direct effects of this compound on pre-formed 3D models.

  • Spheroid/Organoid Formation: Generate spheroids or organoids using a suitable method (e.g., hanging drop, ultra-low attachment plates, or Matrigel). Culture them until they reach the desired size and morphology.

  • Preparation of Treatment Media: Prepare a serial dilution of this compound in the appropriate culture medium. A typical concentration range for initial testing is 1 µM to 50 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment group.

  • Treatment: Carefully remove the existing culture medium from the spheroids/organoids and replace it with the treatment media.

  • Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • Analysis: Proceed with downstream assays such as viability, apoptosis, or morphological analysis.

Protocol 4: 3D Spheroid/Organoid Viability Assay (CellTiter-Glo® 3D)

This assay measures ATP levels as an indicator of cell viability.

  • Plate Equilibration: After the treatment period, remove the 96-well plate containing the spheroids/organoids from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

  • Reagent Preparation: Prepare the CellTiter-Glo® 3D Assay Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add a volume of the CellTiter-Glo® 3D Reagent to each well equal to the volume of the culture medium in the well.

  • Lysis and Signal Stabilization: Mix the contents of the wells on a plate shaker for 5 minutes to induce cell lysis. Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence readings of the treated groups to the vehicle control to determine the percentage of cell viability.

Protocol 5: 3D Spheroid/Organoid Apoptosis Assay (Caspase-Glo® 3/7)

This assay measures the activity of caspases 3 and 7, key effectors of apoptosis.

  • Plate Equilibration: Following treatment, allow the plate with spheroids/organoids to equilibrate to room temperature.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent as per the manufacturer's protocol.

  • Reagent Addition: Add a volume of the Caspase-Glo® 3/7 Reagent to each well that is equal to the volume of the culture medium.[8]

  • Incubation: Mix the plate gently and incubate at room temperature for 30-60 minutes.[8]

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Compare the luminescent signals from the treated groups to the vehicle control to determine the fold-change in caspase activity.

Protocol 6: Western Blot Analysis of 3D Organoids

This protocol allows for the analysis of protein expression and phosphorylation status in treated organoids.

  • Organoid Lysis: After treatment, aspirate the medium and wash the organoids with ice-cold PBS. Add RIPA buffer supplemented with protease and phosphatase inhibitors to the wells.

  • Homogenization: Mechanically disrupt the organoids by pipetting up and down or by using a pellet pestle.

  • Incubation: Incubate the lysate on ice for 30 minutes.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the cell debris.

  • Protein Quantification: Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Sample Preparation: Mix the desired amount of protein with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against the proteins of interest (e.g., p-p38, total p38, p-Erk, total Erk, cleaved caspase-3) followed by incubation with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound is a versatile and valuable tool for studying the p38 MAPK pathway in 3D cell culture models. The protocols and data provided in these application notes offer a starting point for researchers to investigate the role of this signaling pathway in complex biological processes and to evaluate the therapeutic potential of targeting p38 MAPK in a more physiologically relevant context. It is important to optimize the experimental conditions, including inhibitor concentration and treatment duration, for each specific 3D model and cell type.

References

Troubleshooting & Optimization

SB 202190 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with SB 202190.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, selective, and cell-permeable inhibitor of p38 mitogen-activated protein (MAP) kinases.[1][2][3] It specifically targets the p38α and p38β isoforms, with IC50 values of 50 nM and 100 nM, respectively.[1][3] The compound functions by binding to the ATP pocket of the p38 kinase, thereby competitively inhibiting its activity.[2][4] This selectivity makes it a valuable tool for studying the roles of p38 MAPK in various cellular processes, including inflammation and apoptosis.[4]

Q2: In which solvents is this compound soluble?

A2: this compound is soluble in several organic solvents, including DMSO, ethanol, and dimethylformamide (DMF). It is, however, insoluble in water and sparingly soluble in aqueous buffers.[5] For cell culture applications, it is recommended to first dissolve this compound in DMSO and then dilute it with the aqueous buffer of choice.

Q3: How should I store this compound powder and stock solutions?

A3: The solid powder form of this compound should be stored at -20°C, where it can be stable for up to four years.[1] Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to a year or -20°C for shorter periods (e.g., one month).[5] It is generally not recommended to store aqueous solutions for more than a day.

Solubility Data

The solubility of this compound can vary slightly between suppliers due to differences in purity and formulation. The following table summarizes the reported solubility data from various sources.

SolventConcentration (mg/mL)Molar Concentration (mM)Source
DMSO100301.80MedchemExpress[6]
DMSO118.8358.54TargetMol[7]
DMSO66199.19Selleck Chemicals[5]
DMSO≥57.7>174.14APExBIO[4]
DMSO50~150Sigma-Aldrich
DMSO16~48Cayman Chemical
DMSO10~30Sigma-Aldrich[8]
Ethanol22~66Selleck Chemicals[5]
Ethanol≥22.47>67.8APExBIO[9]
Ethanol0.25~0.75Cayman Chemical
Dimethyl Formamide10~30Cayman Chemical
WaterInsolubleInsolubleSelleck Chemicals[5]
DMSO:PBS (1:6, pH 7.2)~0.14~0.42Cayman Chemical

Troubleshooting Guide

Issue: this compound powder is not dissolving in DMSO.

This is a common issue that can arise from several factors. Follow this troubleshooting workflow to address the problem.

G cluster_0 Troubleshooting this compound Dissolution in DMSO start Start: this compound powder not dissolving in DMSO check_dmso Is the DMSO anhydrous and freshly opened? start->check_dmso use_new_dmso Use new, anhydrous DMSO. Moisture can reduce solubility. check_dmso->use_new_dmso No heat_sonicate Gently warm the solution to 37°C and/or use an ultrasonic bath. check_dmso->heat_sonicate Yes use_new_dmso->heat_sonicate check_dissolution Does the powder dissolve? heat_sonicate->check_dissolution success Solution Prepared Successfully check_dissolution->success Yes contact_support If issues persist, contact technical support. check_dissolution->contact_support No G cluster_1 p38 MAPK Signaling Pathway Inhibition by this compound extracellular_stimuli Extracellular Stimuli (e.g., Stress, Cytokines) upstream_kinases Upstream Kinases (MKK3/6) extracellular_stimuli->upstream_kinases p38_mapk p38 MAPK (p38α/β) upstream_kinases->p38_mapk Phosphorylation downstream_targets Downstream Targets (e.g., ATF2, MAPKAPK2) p38_mapk->downstream_targets Phosphorylation sb202190 This compound sb202190->p38_mapk Inhibition cellular_responses Cellular Responses (Inflammation, Apoptosis) downstream_targets->cellular_responses

References

Technical Support Center: SB 202190

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the dissolution of SB 202190 in DMSO.

Frequently Asked Questions (FAQs)

Q1: Is this compound expected to be soluble in DMSO?

Yes, this compound is readily soluble in DMSO.[1][2][3][4][5] Various suppliers report high solubility, though the exact concentration can vary. It is a standard solvent for preparing stock solutions of this compound.

Q2: I'm having trouble dissolving my vial of this compound in DMSO. What are the possible reasons?

Several factors can contribute to dissolution issues with this compound in DMSO:

  • Compound Concentration: You might be attempting to prepare a stock solution that is too concentrated, exceeding its solubility limit.

  • Solvent Quality: The DMSO being used may not be anhydrous (water-free). DMSO is hygroscopic and can absorb moisture from the air, which can significantly decrease the solubility of many organic compounds.[6][7]

  • Compound Integrity: Improper storage conditions (e.g., exposure to moisture or elevated temperatures) may have led to the degradation of the compound or the formation of less soluble polymorphs.[1][4][8]

  • Temperature: Dissolution may be slow at room temperature.

  • Insufficient Agitation: The compound may not have been mixed sufficiently to facilitate dissolution.

Q3: What are the recommended storage conditions for this compound?

To ensure the stability and integrity of this compound, it should be stored at -20°C in a desiccated environment, protected from light.[1][2][4][9] Once dissolved in DMSO, the stock solution should also be stored at -20°C, and aliquoting is recommended to avoid multiple freeze-thaw cycles.[4][8]

Q4: Can I use other solvents to dissolve this compound?

While DMSO is the most commonly recommended solvent, this compound is also soluble in ethanol and dimethylformamide (DMF). However, its solubility in these solvents is generally lower than in DMSO. For aqueous buffers, it is sparingly soluble, and it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer.

Troubleshooting Guide: this compound Dissolution in DMSO

If you are encountering issues with dissolving this compound in DMSO, please follow the steps outlined below.

Initial Checks
  • Verify the Certificate of Analysis (CoA): Check the batch-specific information for any notes on solubility or handling.

  • Examine the Compound: Visually inspect the solid compound for any changes in appearance (e.g., color, texture) that might suggest degradation. This compound is typically a pale yellow or off-white solid.[3][5]

  • Use High-Quality Reagents: Ensure you are using anhydrous, high-purity DMSO.

Dissolution Protocol and Troubleshooting Steps

If the initial checks do not resolve the issue, proceed with the following experimental steps.

Data Presentation

Table 1: Reported Solubility of this compound in Various Solvents
SolventReported SolubilitySource
DMSO>10 mMAPExBIO[9]
DMSO100 mMAbcam, R&D Systems[1][2]
DMSO≥57.7 mg/mLAPExBIO[9]
DMSO16 mg/mLCayman Chemical
DMSO30 mg/mLReagents Direct, Cell Signaling Technology[3][4]
DMSO50 mg/mLSigma-Aldrich[5]
Ethanol≥22.47 mg/mLAPExBIO[9]
Ethanol~0.25 mg/mLCayman Chemical
Dimethylformamide (DMF)~10 mg/mLCayman Chemical
WaterInsolubleAPExBIO[9]

Experimental Protocols

Protocol for Dissolving this compound in DMSO

This protocol outlines the standard procedure for preparing a stock solution of this compound.

Materials:

  • This compound solid

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or heating block (optional)

  • Ultrasonic bath (optional)

Procedure:

  • Equilibrate: Allow the vial of this compound and the anhydrous DMSO to come to room temperature before opening to prevent condensation of atmospheric water.

  • Weigh Compound (if necessary): If not using a pre-weighed vial, accurately weigh the desired amount of this compound into a sterile tube.

  • Add Solvent: Add the calculated volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., for a 10 mM stock of a 5 mg vial, add 1.51 ml of DMSO).[4]

  • Initial Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes.

  • Gentle Heating (if necessary): If the compound has not fully dissolved, warm the solution to 37°C for 10-15 minutes.[9] Intermittently vortex the solution during this time.

  • Sonication (if necessary): If solids are still present, place the vial in an ultrasonic bath for 5-10 minutes to aid dissolution.[9][10]

  • Visual Inspection: Once the solution is clear and no particulates are visible, the compound is dissolved.

  • Storage: Aliquot the stock solution into single-use volumes and store at -20°C.

Mandatory Visualizations

SB202190_Troubleshooting_Workflow cluster_prep Preparation & Initial Attempt cluster_troubleshoot Troubleshooting Steps start Start: Dissolve this compound in DMSO dissolved Completely Dissolved? start->dissolved check_solvent Step 1: Verify Anhydrous DMSO dissolved->check_solvent No success Success: Aliquot and Store at -20°C dissolved->success Yes heat_vortex Step 2: Warm to 37°C & Vortex check_solvent->heat_vortex sonicate Step 3: Use Ultrasonic Bath heat_vortex->sonicate reassess_conc Step 4: Reassess Concentration sonicate->reassess_conc contact_support Contact Technical Support for Further Assistance reassess_conc->contact_support

Caption: Troubleshooting workflow for dissolving this compound in DMSO.

p38_MAPK_Signaling_Pathway cluster_upstream Upstream Activators cluster_core Core Pathway Stress Cellular Stress (e.g., UV, Cytokines) MKK MKK3 / MKK6 Stress->MKK activates p38 p38 MAPK MKK->p38 phosphorylates Downstream Downstream Targets (e.g., ATF2, MK2) p38->Downstream phosphorylates Cellular_Response Cellular Response (Inflammation, Apoptosis) Downstream->Cellular_Response leads to SB202190 This compound SB202190->p38 inhibits ATP binding

Caption: Simplified p38 MAPK signaling pathway showing the inhibitory action of this compound.

References

potential off-target effects of SB 202190

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of the p38 MAPK inhibitor, SB 202190. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a potent and cell-permeable inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway.[1][2] It specifically targets the p38α and p38β isoforms by competing with ATP for its binding site on the kinase.[1][2]

Q2: I'm observing cellular effects that are inconsistent with p38 MAPK inhibition. What could be the cause?

This compound is known to have several off-target effects that can lead to unexpected cellular phenotypes. These effects may be independent of its inhibitory action on p38 MAPK.[1][2] It is crucial to consider these off-target activities when interpreting experimental results.

Q3: What are the known off-target kinases of this compound?

Several studies have identified off-target kinases for this compound, including but not limited to:

  • Casein Kinase 1δ (CK1δ)

  • Cyclin G-associated kinase (GAK)

  • Glycogen synthase kinase 3 (GSK3)

  • Receptor-interacting protein 2 (RIP2)

  • Raf kinases

  • Transforming growth factor-β (TGFβ) receptors[1][2]

Q4: Can this compound induce autophagy?

Yes, multiple studies have reported that this compound can induce autophagy and lysosomal biogenesis.[1][2] This effect has been shown to be independent of p38 MAPK inhibition and may be mediated through the activation of TFEB and TFE3.[1]

Q5: Are there alternative p38 MAPK inhibitors with different selectivity profiles?

Yes, several other p38 MAPK inhibitors are available, such as SB 203580, BIRB 796, and VX-702. These inhibitors have different selectivity profiles and may serve as useful tools to confirm whether an observed effect is due to p38 MAPK inhibition or an off-target effect of this compound.

Troubleshooting Guides

Problem 1: Unexpected Changes in Autophagy

Symptom: You observe an increase in autophagic markers (e.g., LC3-II puncta, increased expression of autophagy-related genes) in your cells treated with this compound, which is not the expected outcome for your experimental model.

Possible Cause: this compound can induce autophagy independently of its p38 MAPK inhibitory activity.[1]

Troubleshooting Steps:

  • Confirm Autophagy Induction:

    • Perform a time-course and dose-response experiment with this compound to characterize the induction of autophagy.

    • Monitor multiple autophagy markers, such as LC3-II conversion by Western blot, LC3 puncta formation by immunofluorescence, and expression of autophagy-related genes (e.g., SQSTM1/p62, BECN1) by RT-qPCR.

  • Use Alternative p38 MAPK Inhibitors:

    • Treat your cells with other p38 MAPK inhibitors that have different chemical scaffolds and off-target profiles (e.g., BIRB 796).

    • If the alternative inhibitors do not induce autophagy, it is likely that the effect observed with this compound is an off-target effect.

  • Genetic Knockdown of p38 MAPK:

    • Use siRNA or shRNA to knock down the expression of p38α (MAPK14).

    • If the knockdown of p38α does not replicate the autophagy phenotype observed with this compound, this further supports an off-target mechanism.

Problem 2: Phenotype is Not Rescued by a Downstream Effector of p38 MAPK

Symptom: Inhibition of a known downstream target of p38 MAPK does not rescue the phenotype observed with this compound treatment.

Possible Cause: The observed phenotype may be due to the inhibition of an off-target kinase by this compound.

Troubleshooting Steps:

  • Review Known Off-Targets:

    • Consult the quantitative data table below and the literature to identify known off-targets of this compound.

    • Determine if any of the known off-targets are involved in the signaling pathway you are investigating.

  • Use More Selective Inhibitors for Off-Targets:

    • If a potential off-target is identified, use a more selective inhibitor for that specific kinase to see if it phenocopies the effect of this compound.

  • Perform a Kinase Panel Screen:

    • To identify novel off-targets in your specific experimental system, consider performing a kinase selectivity profiling screen with this compound against a broad panel of kinases.

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound against its primary targets and known off-targets. Please note that quantitative data for all known off-targets may not be available in the public domain.

Target FamilyTargetIC50 / KiNotes
On-Target p38α (MAPK14)IC50: 50 nM[3][4][5]Primary target
p38β (MAPK11)IC50: 100 nM[3][4][5]Primary target
Off-Target Casein Kinase 1δ (CK1δ)Data not readily availableIdentified as an off-target.[1][2]
Cyclin G-associated kinase (GAK)Data not readily availableIdentified as an off-target.[1][2]
Glycogen synthase kinase 3 (GSK3)Data not readily availableIdentified as an off-target.[1][2]
Receptor-interacting protein 2 (RIP2)Data not readily availableIdentified as an off-target.[1][2]
Raf kinasesData not readily availableIdentified as an off-target.[1][2]
TGFβ ReceptorsData not readily availableIdentified as an off-target.[1][2]

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

This protocol provides a general workflow for assessing the selectivity of this compound against a panel of kinases. Commercial services are available that offer comprehensive kinase profiling.

Objective: To determine the inhibitory activity (IC50 values) of this compound against a broad range of protein kinases.

Materials:

  • This compound

  • Recombinant human kinases (panel of interest)

  • Appropriate kinase-specific peptide substrates

  • ATP (radiolabeled or non-radiolabeled depending on the assay format)

  • Kinase reaction buffer

  • Assay plates (e.g., 96-well or 384-well)

  • Detection reagents (e.g., phosphospecific antibodies, luminescence reagents)

  • Plate reader

Methodology:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. The final concentration range should be sufficient to generate a full dose-response curve (e.g., 1 nM to 100 µM).

  • Kinase Reaction Setup:

    • In each well of the assay plate, add the kinase reaction buffer.

    • Add the specific recombinant kinase to each well.

    • Add the serially diluted this compound or vehicle control (DMSO) to the wells.

    • Pre-incubate the kinase and inhibitor for a defined period (e.g., 10-15 minutes) at room temperature.

  • Initiation of Kinase Reaction:

    • Add a mixture of the kinase-specific substrate and ATP to each well to start the reaction.

    • Incubate the reaction for a specific time (e.g., 30-60 minutes) at the optimal temperature for the kinase (usually 30°C or room temperature).

  • Termination and Detection:

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Detect the amount of phosphorylated substrate using a suitable method (e.g., ELISA with a phosphospecific antibody, luminescence-based ADP detection, or measurement of incorporated radioactivity).

  • Data Analysis:

    • Calculate the percentage of kinase activity remaining at each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis to Confirm Off-Target Effects on a Signaling Pathway

This protocol describes how to use Western blotting to investigate if this compound affects the phosphorylation status of proteins in a suspected off-target pathway.

Objective: To determine if this compound treatment alters the phosphorylation of key proteins in a signaling pathway independent of p38 MAPK.

Materials:

  • Cell line of interest

  • This compound

  • Alternative p38 MAPK inhibitor (e.g., BIRB 796)

  • siRNA targeting p38α (MAPK14) and control siRNA

  • Cell lysis buffer

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., phospho-p38, total p38, phospho-Akt, total Akt, LC3B)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Methodology:

  • Cell Treatment:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with this compound at various concentrations and for different time points.

    • Include control groups: vehicle (DMSO), an alternative p38 MAPK inhibitor, and cells transfected with p38α siRNA.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody of interest overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane again with TBST.

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Compare the effects of this compound to the control groups.

Visualizations

p38 MAPK Signaling Pathway and this compound Inhibition

p38_MAPK_Pathway Extracellular_Stimuli Extracellular Stimuli (Stress, Cytokines) MAP3K MAP3K (e.g., TAK1, ASK1) Extracellular_Stimuli->MAP3K MKK3_6 MKK3/MKK6 MAP3K->MKK3_6 p38_MAPK p38 MAPK (α, β) MKK3_6->p38_MAPK Downstream_Substrates Downstream Substrates (e.g., MAPKAPK2, ATF2) p38_MAPK->Downstream_Substrates Cellular_Response Cellular Response (Inflammation, Apoptosis) Downstream_Substrates->Cellular_Response SB202190 This compound SB202190->p38_MAPK

Caption: Inhibition of the p38 MAPK pathway by this compound.

Potential Off-Target Effects of this compound on Autophagy

SB202190_Autophagy SB202190 This compound p38_MAPK p38 MAPK SB202190->p38_MAPK On-Target Unknown_Target Unknown Off-Target(s) SB202190->Unknown_Target Off-Target TFEB_TFE3 TFEB/TFE3 Activation Unknown_Target->TFEB_TFE3 Autophagy_Lysosomal_Biogenesis Autophagy & Lysosomal Biogenesis TFEB_TFE3->Autophagy_Lysosomal_Biogenesis

Caption: p38-independent induction of autophagy by this compound.

Troubleshooting Workflow for Unexpected Results

Troubleshooting_Workflow Start Start: Unexpected Phenotype with this compound Confirm_p38_Inhibition Confirm p38 MAPK Inhibition (e.g., Western Blot for phospho-MK2) Start->Confirm_p38_Inhibition Is_p38_Inhibited Is p38 Pathway Inhibited? Confirm_p38_Inhibition->Is_p38_Inhibited Use_Alternative_Inhibitor Use Alternative p38 Inhibitor (e.g., BIRB 796) Is_p38_Inhibited->Use_Alternative_Inhibitor Yes Troubleshoot_Experiment Troubleshoot Experimental Setup Is_p38_Inhibited->Troubleshoot_Experiment No Phenotype_Replicated Phenotype Replicated? Use_Alternative_Inhibitor->Phenotype_Replicated On_Target_Effect Conclusion: Likely On-Target Effect Phenotype_Replicated->On_Target_Effect Yes Off_Target_Effect Conclusion: Likely Off-Target Effect of this compound Phenotype_Replicated->Off_Target_Effect No Investigate_Off_Targets Investigate Known/ Novel Off-Targets (Kinase Screen, etc.) Off_Target_Effect->Investigate_Off_Targets

Caption: Logical workflow for troubleshooting unexpected results.

References

SB 202190 stability in culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of SB 202190, a potent p38 MAPK inhibitor. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and an overview of the relevant signaling pathways to ensure the successful design and interpretation of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a highly selective, potent, and cell-permeable inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway.[1][2] It specifically targets the p38α and p38β isoforms.[1][2] Its mechanism of action is ATP-competitive, meaning it binds to the ATP-binding pocket of p38 MAPK, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling cascade.[3][4]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: this compound is readily soluble in dimethyl sulfoxide (DMSO).[1][3][5] It is sparingly soluble in aqueous buffers, so it is recommended to first dissolve the compound in DMSO to create a high-concentration stock solution (e.g., 10 mM or higher) and then dilute this stock into your aqueous experimental medium.[2][6]

Q3: What are the recommended storage conditions for this compound?

A3: For long-term storage, solid this compound should be stored at -20°C.[3][4][5] Once dissolved in DMSO, the stock solution should also be stored at -20°C, and it is advisable to aliquot it to avoid repeated freeze-thaw cycles.[3][7] While some sources suggest DMSO stock solutions are stable for up to 3 months, it is best practice to use them as freshly as possible.[7]

Q4: How stable is this compound in cell culture media?

A4: While specific quantitative data on the half-life of this compound in various cell culture media is not extensively published, a general guideline is that aqueous solutions of this compound are not recommended for storage for more than one day.[2] The stability can be influenced by factors such as the pH and composition of the medium, the presence of serum, and incubation temperature. For long-term experiments, it is recommended to replenish the media with freshly diluted this compound periodically. To obtain precise stability data for your specific experimental conditions, it is highly recommended to perform a stability assessment as detailed in the Experimental Protocols section.

Q5: Are there known off-target effects of this compound?

A5: Yes, like many kinase inhibitors, this compound can exhibit off-target effects, particularly at higher concentrations. It has been reported to inhibit other kinases such as Casein Kinase 1 (CK1), GAK, GSK3, and RIP2.[1][3] Additionally, this compound has been shown to induce autophagy and lysosomal biogenesis in a p38-independent manner, an effect not observed with all p38 inhibitors.[7][8][9] This is an important consideration when interpreting experimental results.

Data Presentation

Table 1: Solubility and Storage of this compound

ParameterDetailsSource(s)
Molecular Weight 331.34 g/mol [5]
Primary Solvent DMSO[1][3][5]
Solubility in DMSO ≥ 57.7 mg/mL[3]
Solubility in Ethanol ≥ 22.47 mg/mL[3]
Aqueous Solubility Sparingly soluble[2][6]
Storage (Solid) -20°C[3][4][5]
Storage (DMSO Stock) -20°C (aliquot to avoid freeze-thaw)[3][7]
Aqueous Solution Stability Not recommended for storage > 24 hours[2]

Troubleshooting Guides

Issue Potential Cause(s) Recommended Solution(s)
Inconsistent or no inhibition of p38 MAPK signaling 1. Compound Degradation: this compound may have degraded in the culture medium during a long incubation. 2. Precipitation: The final concentration of this compound in the medium may have exceeded its solubility, leading to precipitation. 3. Incorrect Concentration: Errors in calculating the final working concentration.1. Replenish the media with freshly diluted this compound every 24 hours for long-term experiments. Perform a stability study (see protocols below) to determine the compound's half-life in your specific system. 2. Ensure the final DMSO concentration is low (typically <0.5%) to maintain solubility. Visually inspect the media for any precipitate after adding the inhibitor. If precipitation is suspected, consider lowering the final concentration of this compound. 3. Double-check all calculations for dilution of the stock solution.
Unexpected cellular effects (e.g., changes in autophagy) 1. Off-Target Effects: this compound is known to induce autophagy and lysosomal biogenesis independent of p38 inhibition.[7][8][9] 2. Inhibition of other kinases: At higher concentrations, this compound can inhibit other kinases like CK1.[1][3]1. Use the lowest effective concentration of this compound. Include a negative control compound (e.g., SB202474, an inactive analog) and/or another p38 inhibitor with a different chemical structure to confirm that the observed effect is specific to p38 inhibition. 2. Perform a dose-response experiment to identify the optimal concentration that inhibits p38 without significant off-target effects.
Difficulty dissolving this compound in DMSO 1. Non-anhydrous DMSO: DMSO can absorb moisture, which may reduce the solubility of the compound. 2. Low Temperature: The compound may not fully dissolve at room temperature.1. Use fresh, anhydrous DMSO. 2. Gently warm the solution to 37°C or use an ultrasonic bath to aid dissolution.[3]
High background or variable results in kinase assays 1. ATP Concentration: As an ATP-competitive inhibitor, the apparent potency of this compound can be affected by the ATP concentration in the assay.1. Standardize and report the ATP concentration used in your in vitro kinase assays. Be aware that IC50 values may vary between different assay conditions.

Mandatory Visualizations

p38_MAPK_Signaling_Pathway p38 MAPK Signaling Pathway Stress Stress Stimuli (UV, Osmotic Shock, Cytokines) MAP3K MAP3K (e.g., ASK1, TAK1, MEKKs) Stress->MAP3K MKK3_6 MKK3 / MKK6 MAP3K->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2_3 MAPKAPK2/3 p38->MK2_3 MSK1_2 MSK1/2 p38->MSK1_2 Transcription_Factors Transcription Factors (e.g., ATF2, CREB, MEF2C) p38->Transcription_Factors Cellular_Response Cellular Response (Inflammation, Apoptosis, Cell Cycle Arrest) MK2_3->Cellular_Response MSK1_2->Transcription_Factors Transcription_Factors->Cellular_Response SB202190 This compound SB202190->p38 Stability_Assessment_Workflow Workflow for Assessing this compound Stability in Culture Media Start Start: Prepare this compound Stock Solution in DMSO Prepare_Media Prepare Culture Media (with and without serum) Start->Prepare_Media Spike_Inhibitor Spike this compound into Media (to final concentration) Prepare_Media->Spike_Inhibitor Incubate Incubate at 37°C, 5% CO2 Spike_Inhibitor->Incubate Collect_Samples Collect Aliquots at Time Points (e.g., 0, 2, 4, 8, 24, 48, 72h) Incubate->Collect_Samples Process_Samples Process Samples (e.g., Protein Precipitation) Collect_Samples->Process_Samples Analyze Analyze by LC-MS/MS or HPLC Process_Samples->Analyze Calculate Calculate % Remaining and Half-life Analyze->Calculate End End: Determine Stability Profile Calculate->End

References

troubleshooting SB 202190 experimental results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using SB 202190 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, cell-permeable small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2] It functions as an ATP-competitive inhibitor, binding to the ATP pocket of p38 MAPK and preventing the phosphorylation of downstream substrates.[2][3][4] This action effectively blocks the p38 MAPK signaling cascade, which is involved in cellular responses to stress, inflammation, and other external stimuli.[4]

Q2: Which isoforms of p38 MAPK does this compound inhibit?

This compound selectively inhibits the p38α (alpha) and p38β (beta) isoforms of p38 MAPK.[1][2][3][5][6] It has significantly lower or negligible activity against the p38γ (gamma) and p38δ (delta) isoforms, as well as other MAP kinases like JNK and ERK, at typical working concentrations.[7]

Q3: What are the recommended storage and handling conditions for this compound?

For long-term storage, this compound should be stored as a crystalline solid at -20°C, where it is stable for at least four years. Stock solutions are typically prepared in dimethyl sulfoxide (DMSO).[1] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution and store it at -80°C for up to a year.[1] Aqueous solutions are not recommended for storage for more than one day.

Q4: I am observing unexpected cell death in my experiments. Could this compound be inducing apoptosis?

Yes, this compound has been reported to induce apoptosis in some cell lines, such as Jurkat and HeLa cells.[1] This effect is thought to be mediated through the activation of CPP32-like caspases and can be blocked by the expression of the anti-apoptotic protein Bcl-2.[1] The pro-apoptotic effect can be influenced by the specific p38 isoform expressed, with p38α augmenting and p38β attenuating this compound-induced apoptosis.[1]

Q5: My results show an increase in autophagy markers. Is this a known effect of this compound?

Yes, this compound is a known inducer of autophagy.[2][5][7] Studies have shown that it can increase the expression of autophagy-related genes and lead to the accumulation of autophagic vacuoles.[3][7][8][9] This induction of autophagy has been linked to cytoprotective effects in some contexts, such as inhibiting endothelial cell apoptosis.[7] However, it's important to note that some studies suggest this effect might be due to off-target activities rather than direct p38 inhibition.[8][9]

Troubleshooting Guides

Problem 1: Inconsistent or No Inhibition of p38 MAPK Activity

Possible Causes and Solutions

Possible Cause Suggested Solution
Incorrect Concentration The optimal concentration of this compound is cell-type dependent. Perform a dose-response experiment to determine the effective concentration for your specific cell line and experimental conditions. Typical working concentrations range from 1 µM to 20 µM.
Compound Degradation Ensure proper storage of the compound and its solutions. Avoid repeated freeze-thaw cycles of the stock solution.[1] Prepare fresh working solutions from a frozen stock for each experiment.
Solubility Issues This compound has low aqueous solubility. Ensure the compound is fully dissolved in DMSO before diluting it in your aqueous experimental buffer. If precipitation is observed, gentle warming or sonication may help.[10][11]
Inactive Compound Verify the purity and activity of your this compound lot. If possible, test its activity in a cell-free kinase assay or a well-established cellular assay where its effects are known.
High Protein Concentration in Media High concentrations of proteins in the cell culture media may bind to the inhibitor, reducing its effective concentration. Consider reducing the serum concentration if your experimental design allows.
Problem 2: Observed Effects are Opposite to Expected p38 MAPK Inhibition Phenotype

Possible Causes and Solutions

Possible Cause Suggested Solution
Off-Target Effects This compound has known off-target effects, including the inhibition of other kinases like CK1, GAK, GSK3, and RIP2.[3][12] These off-target activities can lead to unexpected phenotypes.[13]
Activation of Compensatory Pathways Inhibition of the p38 MAPK pathway can sometimes lead to the activation of other signaling pathways, such as the ERK or JNK pathways, which may produce opposing effects.[1][8][9][14]
Use of Control Compounds To confirm that the observed effect is due to p38 MAPK inhibition, use a structurally related but inactive analog, such as SB202474, as a negative control.[7] Additionally, consider using another p38 MAPK inhibitor with a different chemical structure to see if the same phenotype is observed.
p38 Isoform-Specific Roles The different isoforms of p38 MAPK can have opposing roles in certain cellular processes. The observed effect may be a result of inhibiting one isoform (e.g., p38α) while another isoform with a contrary function remains active.

Quantitative Data Summary

Inhibitory Concentrations of this compound

Target IC₅₀ Assay Type
p38α50 nMCell-free
p38β100 nMCell-free
p38β2100 nMCell-free

IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the target kinase by 50%. Data compiled from multiple sources.[1][2][5][6][15]

Solubility of this compound

Solvent Solubility
DMSO≥ 16 mg/mL (approx. 48 mM)
Dimethyl formamide~10 mg/mL
Ethanol~0.25 mg/mL
1:6 DMSO:PBS (pH 7.2)~0.14 mg/mL

Data compiled from multiple sources.

Experimental Protocols

Protocol 1: General Protocol for Cellular Treatment with this compound

  • Prepare Stock Solution: Dissolve this compound powder in anhydrous DMSO to a stock concentration of 10-20 mM.[1][10] Mix well by vortexing. Gentle warming to 37°C or sonication can be used to aid dissolution.[10]

  • Cell Seeding: Plate your cells at the desired density and allow them to adhere and grow overnight.

  • Treatment Preparation: On the day of the experiment, thaw the this compound stock solution. Dilute the stock solution to the desired final concentration in your cell culture medium. Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control (typically ≤ 0.1%).

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 1 to 24 hours), depending on the specific endpoint being measured.

  • Downstream Analysis: After incubation, harvest the cells for downstream analysis, such as Western blotting for p-p38, gene expression analysis, or cell viability assays.

Protocol 2: In Vitro Kinase Assay for p38α/β

  • Assay Buffer: Prepare an assay buffer, for example, 25 mM Tris-HCl, pH 7.5, containing 0.1 mM EGTA and 10 mM magnesium acetate.[1]

  • Substrate and ATP: Use a suitable substrate for p38, such as myelin basic protein (MBP) at a concentration of 0.33 mg/mL.[1] Prepare a solution of [γ-³³P]ATP at a final concentration of 0.1 mM.[1]

  • Inhibitor Dilutions: Prepare serial dilutions of this compound in the assay buffer.

  • Kinase Reaction: In a microplate, combine the recombinant p38α or p38β enzyme, the substrate, and the this compound dilutions.

  • Initiate Reaction: Start the kinase reaction by adding the [γ-³³P]ATP solution.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period, for example, 10 minutes.[1]

  • Stop Reaction and Measurement: Terminate the reaction by spotting the mixture onto phosphocellulose paper and immersing it in phosphoric acid to wash away unincorporated ATP.[1] Measure the incorporated radioactivity using a scintillation counter to determine the kinase activity.

Visualizations

SB202190_Mechanism_of_Action stress Stress Stimuli (UV, Cytokines, etc.) upstream_kinases Upstream Kinases (MKK3/6) stress->upstream_kinases p38 p38 MAPK (α/β) upstream_kinases->p38 downstream_targets Downstream Targets (MK2, ATF2, etc.) p38->downstream_targets cellular_response Cellular Responses (Inflammation, Apoptosis) downstream_targets->cellular_response sb202190 This compound sb202190->p38 Inhibits

Caption: Mechanism of action of this compound in the p38 MAPK signaling pathway.

SB202190_Troubleshooting_Workflow start Experiment with This compound unexpected_results Unexpected or Inconsistent Results? start->unexpected_results check_protocol Verify Protocol: - Concentration - Solubility - Storage unexpected_results->check_protocol Yes analyze Re-analyze Data unexpected_results->analyze No off_target Consider Off-Target Effects or Compensatory Pathways check_protocol->off_target use_controls Use Controls: - Inactive Analog (SB202474) - Alternative p38 Inhibitor off_target->use_controls use_controls->analyze

Caption: A logical workflow for troubleshooting this compound experimental results.

References

Technical Support Center: SB 202190 and p38 MAPK Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with SB 202190 not inhibiting its target, p38 MAP kinase, in their experiments.

Frequently Asked Questions (FAQs)

Q1: I've treated my cells with this compound, but I'm not seeing a decrease in p38 activity. Why might this be?

There are several potential reasons why you may not be observing the expected inhibition of p38 MAPK by this compound. These can be broadly categorized into experimental factors, the specific biology of your system, and the inherent properties of the inhibitor itself.

  • Experimental Issues:

    • Compound Integrity and Solubility: Ensure your this compound is properly stored and has not degraded. It is soluble in DMSO, and stock solutions should be stored at -20°C for no longer than 3 months to maintain potency. Improper dissolution or precipitation in your media can drastically reduce its effective concentration.

    • Incorrect Concentration: The effective concentration can vary significantly between cell-free assays and cell-based experiments, as well as between different cell lines.[1] You may need to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.

    • Duration of Treatment: The timing of inhibitor treatment relative to stimulation is critical. For many applications, a pre-treatment of 1-2 hours is recommended before applying a stimulus.

  • Biological Factors:

    • Cell Line Specificity: Different cell lines can have varying sensitivities to p38 inhibitors. This can be due to differences in the expression levels of p38 isoforms, the activity of upstream activating kinases, or the presence of compensatory signaling pathways.

    • Method of p38 Activation Assessment: A crucial point to consider is how you are measuring p38 activity. This compound is an ATP-competitive inhibitor of p38 kinase activity. However, unlike another common p38 inhibitor, SB 203580, this compound has been shown to also inhibit the phosphorylation of p38 itself in some contexts.[2][3] If you are only measuring the phosphorylation of p38 (at Thr180/Tyr182) as a readout of its activity, you may see a decrease. However, the primary mechanism is the blockade of its kinase activity. Therefore, a more direct measure of p38 activity is to assess the phosphorylation of a downstream substrate, such as MAPKAPK-2 or ATF-2.

  • Inhibitor Properties:

    • Off-Target Effects: this compound is known to have off-target effects that are independent of p38 inhibition. Notably, it can induce autophagy and the formation of vacuoles in a manner that is not mediated by its interaction with p38.[4] If your experimental readout is a phenotype that can be influenced by these off-target effects, you may be observing a p38-independent phenomenon. One study concluded that due to its effect on the autophagy-lysosomal axis, this compound should not be used as a specific inhibitor to elucidate the biological functions of p38 MAP kinase.[4]

Q2: What is the difference between this compound and SB 203580?

Both are pyridinyl imidazole compounds that are selective inhibitors of p38α and p38β. However, they have a key mechanistic difference. While both are ATP-competitive inhibitors of p38's kinase activity, SB 203580 does not inhibit the phosphorylation of p38 by upstream kinases. In contrast, this compound has been shown to inhibit the phosphorylation of p38 in response to stimuli like anisomycin.[2]

Q3: What are the known off-target effects of this compound?

This compound has been reported to have several off-target effects, including:

  • Induction of autophagy and lysosomal biogenesis: This effect is dependent on PPP3/calcineurin and is independent of p38 inhibition.[4]

  • Induction of vacuole formation: This is also a p38-independent effect.

  • Phosphorylation of other kinases: In some cell lines, this compound has been shown to increase the phosphorylation of JNK, c-Raf, and ERK.[5]

Troubleshooting Guide

If you are not observing p38 inhibition with this compound, follow these troubleshooting steps:

  • Verify Compound Integrity and Handling:

    • Fresh Stock: Prepare a fresh stock solution of this compound in anhydrous DMSO.

    • Solubility Check: Ensure the compound is fully dissolved before adding it to your cell culture media. Visually inspect for any precipitate.

    • Proper Storage: Store the stock solution in small aliquots at -20°C and avoid repeated freeze-thaw cycles.

  • Optimize Experimental Parameters:

    • Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration for your cell line. A typical starting range is 5-20 µM.

    • Time-Course Experiment: Vary the pre-incubation time with this compound before adding your stimulus. A 1-2 hour pre-treatment is a good starting point.

  • Validate Your Assay for p38 Activity:

    • Positive Control: Include a positive control for p38 activation. Anisomycin (e.g., 25 µg/ml for 20 minutes) is a potent activator of the p38 pathway and can be used to confirm that your detection method is working.[6]

    • Downstream Substrate Analysis: The most reliable way to measure p38 kinase activity is to assess the phosphorylation of a direct downstream substrate, such as MAPKAPK-2 or ATF-2, via Western blot. A decrease in the phosphorylation of these substrates upon this compound treatment is a direct indicator of p38 inhibition.

  • Consider the Biological Context:

    • Cell Line Characterization: Be aware of the specific characteristics of your cell line. High levels of p38 expression or activation of compensatory signaling pathways could potentially overcome the inhibitory effect of this compound.

    • Alternative Inhibitors: If you continue to see ambiguous results, consider using a different p38 inhibitor with a distinct mechanism of action, such as BIRB-796, to confirm your findings.

Data Presentation

This compound Potency
TargetAssay TypeIC50Reference
p38αCell-free50 nM[1][5][7]
p38β2Cell-free100 nM[1][5][7]
MDA-MB-231 cellsCell-based (cytotoxicity)46.6 µM[3]
RAW264.7 cellsCell-based (LPS-induced NO production)16 µM[1]
Mouse AstrocytesCell-based (antiproliferative)64.8 µM[1]
Mouse Medulloblastoma cellsCell-based (antiproliferative)3.006 µM[1]
Known Off-Target Effects of this compound
EffectCell Line(s)Concentrationp38-Dependent?Reference
Induction of Autophagy (LC3B-II increase)HeLa10 µMNo[4]
Increased JNK phosphorylationA5495-10 µMNo[5]
Increased c-Raf and ERK phosphorylationTHP-1, MV4-11Not specifiedNo[5]
Induction of Vacuole FormationVariousNot specifiedNo

Experimental Protocols

Detailed Protocol for Western Blot Analysis of Phospho-p38 MAPK

This protocol is designed to assess the activation state of p38 MAPK by measuring its phosphorylation at Threonine 180 and Tyrosine 182.

1. Cell Lysis:

  • After treatment with your stimulus and/or this compound, wash cells once with ice-cold PBS.

  • Aspirate PBS and add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

  • Scrape cells and transfer the lysate to a pre-chilled microfuge tube.

  • Incubate on ice for 30 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (cleared lysate) to a new tube.

2. Protein Quantification:

  • Determine the protein concentration of your lysates using a standard method like the Bradford or BCA assay.

3. Sample Preparation and SDS-PAGE:

  • Normalize all samples to the same protein concentration with lysis buffer and 4X Laemmli sample buffer.

  • Boil samples at 95-100°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel (e.g., 10% or 12%).

  • Include a positive control (e.g., lysate from cells treated with anisomycin) and a negative control (untreated cells).

4. Protein Transfer:

  • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

5. Immunoblotting:

  • Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Incubate the membrane with a primary antibody specific for phospho-p38 (Thr180/Tyr182) (e.g., at a 1:1000 dilution) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 5-10 minutes each with TBST.

  • Incubate with an HRP-conjugated secondary antibody (e.g., at a 1:2000 dilution) for 1 hour at room temperature.

  • Wash the membrane again three times for 10 minutes each with TBST.

6. Detection:

  • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

  • Capture the signal using an appropriate imaging system.

7. Stripping and Re-probing (Optional but Recommended):

  • To confirm equal protein loading, you can strip the membrane and re-probe with an antibody for total p38 MAPK.

Visualizations

p38_signaling_pathway cluster_extracellular Extracellular Stimuli cluster_upstream Upstream Kinases cluster_core p38 MAPK cluster_downstream Downstream Effectors cluster_cellular_response Cellular Response Stress Stress Cytokines Cytokines MAP3Ks MAP3Ks Cytokines->MAP3Ks MKK3_6 MKK3/6 MAP3Ks->MKK3_6 p38 p38 MKK3_6->p38 phosphorylates MAPKAPK2 MAPKAPK-2 p38->MAPKAPK2 phosphorylates ATF2 ATF-2 p38->ATF2 phosphorylates CellCycle Cell Cycle Control p38->CellCycle SB202190 SB202190 SB202190->p38 inhibits ATP binding Inflammation Inflammation MAPKAPK2->Inflammation Apoptosis Apoptosis ATF2->Apoptosis

Caption: The p38 MAPK signaling pathway is activated by various extracellular stimuli.

experimental_workflow Check_Compound 1. Verify Compound: - Fresh stock? - Soluble? Optimize_Experiment 2. Optimize Experiment: - Dose-response? - Time-course? Check_Compound->Optimize_Experiment If compound is OK Validate_Assay 3. Validate Assay: - Positive control (Anisomycin)? - Assess downstream substrate (p-MAPKAPK-2)? Optimize_Experiment->Validate_Assay If still no inhibition Consider_Biology 4. Consider Biology: - Off-target effects? - Cell-line resistance? Validate_Assay->Consider_Biology If assay is working Resolution Resolution: Inhibition Observed or Alternative Explanation Found Consider_Biology->Resolution

Caption: A troubleshooting workflow for experiments where this compound does not inhibit p38.

References

how to avoid SB 202190 precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid the precipitation of SB 202190 in cell culture media and ensure successful experimental outcomes.

Troubleshooting Guide: Preventing this compound Precipitation

Precipitation of this compound in your experimental setup can lead to inaccurate results and loss of valuable reagents. This guide provides a step-by-step approach to identify and resolve common issues.

Problem: this compound precipitates out of solution after being added to the cell culture media.

Workflow for Troubleshooting Precipitation:

start Precipitation Observed check_stock 1. Verify Stock Solution - Was it clear before use? - Stored correctly? start->check_stock check_media 2. Examine Media Preparation - Dilution method? - Final DMSO concentration? check_stock->check_media Stock OK solution_stock Solution: Prepare fresh stock in anhydrous DMSO. Use sonication or gentle warming if needed. check_stock->solution_stock Stock Issue check_incubation 3. Assess Incubation Conditions - Temperature fluctuations? - Media evaporation? check_media->check_incubation Media Prep OK solution_media Solution: Dilute stock directly into pre-warmed media just before use. Keep final DMSO <0.1%. check_media->solution_media Media Issue solution_incubation Solution: Ensure stable incubator temperature. Use sterile-filtered water in incubator pan. check_incubation->solution_incubation Incubation Issue end Precipitation Resolved check_incubation->end Incubation OK solution_stock->end solution_media->end solution_incubation->end

Caption: Troubleshooting workflow for this compound precipitation.

Frequently Asked Questions (FAQs)

Preparation and Storage

Q1: What is the best solvent for dissolving this compound?

A1: Anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1] It is soluble in DMSO up to 100 mM.[2] For aqueous buffers, it is sparingly soluble.

Q2: How should I prepare a stock solution of this compound?

A2: To prepare a stock solution, dissolve the solid this compound in anhydrous DMSO.[1] For example, to make a 10 mM stock solution, you can dissolve 5 mg of this compound in 1.51 ml of DMSO.[3] If you encounter difficulty in dissolving the compound, gentle warming (e.g., 37°C for 10 minutes) and/or sonication can be used to aid dissolution.[1][4]

Q3: How should I store the this compound stock solution?

A3: Store the lyophilized powder or the DMSO stock solution at -20°C, desiccated and protected from light.[3] In its solid form, it is stable for at least 24 months.[3] Once in solution, it is recommended to use it within 3 months to prevent loss of potency.[3] To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller working volumes.[3][5]

Use in Cell Culture

Q4: How do I add this compound to my cell culture media without it precipitating?

A4: The key is to dilute the DMSO stock solution directly into your pre-warmed cell culture medium immediately before use.[5] Avoid preparing large volumes of media containing this compound and storing them for extended periods.

Q5: What is the maximum recommended final concentration of DMSO in the cell culture media?

A5: To avoid potential cytotoxicity, the final concentration of DMSO in your cell culture media should generally be kept below 0.1%.[5]

Q6: What are the typical working concentrations for this compound in cell culture experiments?

A6: The optimal working concentration can vary depending on the cell type and the desired effect. However, a common range used as a pretreatment is 5-20 µM for 1-2 hours before stimulation.[3]

Quantitative Data Summary

PropertyValueSource
Molecular Weight 331.35 g/mol
Solubility in DMSO Up to 100 mM[2]
IC50 for p38α 50 nM
IC50 for p38β2 100 nM
Storage Temperature -20°C[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
  • Weigh out 5 mg of this compound powder (lyophilized).

  • Add 1.51 ml of anhydrous DMSO to the vial.

  • Vortex thoroughly to dissolve the powder completely. If necessary, warm the solution at 37°C for 10 minutes or use a sonicator until the solution is clear.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C, protected from light.

Protocol 2: Treatment of Cells with this compound
  • Culture your cells to the desired confluency in appropriate cell culture plates or flasks.

  • Pre-warm the required volume of complete cell culture medium to 37°C.

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Directly before adding to the cells, dilute the stock solution into the pre-warmed medium to achieve the desired final concentration (e.g., for a 10 µM final concentration in 10 ml of media, add 10 µl of the 10 mM stock solution).

  • Gently mix the medium containing this compound.

  • Remove the existing medium from the cells and replace it with the medium containing this compound.

  • Incubate the cells for the desired period.

Signaling Pathway

This compound is a potent and selective inhibitor of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway. It acts by competing with ATP for the binding pocket of the kinase, thereby preventing the phosphorylation of downstream targets.[3]

cluster_extracellular Extracellular Stimuli cluster_intracellular Intracellular Cascade Stress Stress MAPKKK MAPKKK Stress->MAPKKK Cytokines Cytokines Cytokines->MAPKKK MAPKK MAPKK MAPKKK->MAPKK p38_MAPK p38 MAPK MAPKK->p38_MAPK Downstream_Targets Downstream Targets p38_MAPK->Downstream_Targets Cellular_Response Cellular Response (e.g., Inflammation, Apoptosis) Downstream_Targets->Cellular_Response SB202190 SB202190 SB202190->p38_MAPK

Caption: Inhibition of the p38 MAPK pathway by this compound.

References

Technical Support Center: SB 202190 and its Effects on JNK and ERK Pathways

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals using SB 202190. The focus is on understanding its intended effects on the p38 MAPK pathway and its frequently observed, often unexpected, effects on the JNK and ERK signaling pathways.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

This compound is a potent, cell-permeable, and highly selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway.[1][2][3] It specifically targets the p38α (SAPK2a/MAPK14) and p38β (SAPK2b/MAPK11) isoforms by binding within the ATP pocket of the active kinase, thus preventing the phosphorylation of downstream substrates.[1][2][4][5]

Q2: Why am I observing activation of the JNK pathway after using this compound?

This is a well-documented off-target effect. Studies have shown that this compound, along with the related inhibitor SB 203580, can induce the activation and phosphorylation of c-Jun N-terminal kinase (JNK).[6][7] This activation is not a result of p38 inhibition but occurs through a separate mechanism involving the upstream kinases MLK-3 and MKK4/MKK7.[6][7] Therefore, observing JNK activation is an important consideration when interpreting experimental results.

Q3: What is the effect of this compound on the ERK pathway?

The effect of this compound on the ERK pathway is context-dependent and can be contradictory.

  • Activation: In some cell lines, such as the leukemia cell lines THP-1 and MV4-11, this compound has been shown to increase the phosphorylation of c-Raf and ERK, promoting cell growth.[8][9][10] This suggests an activation of the Ras-Raf-MEK-ERK pathway.

  • Inhibition: In other contexts, such as in HT29 human colon cancer cells, this compound has been observed to strongly suppress the phosphorylation of ERK1/2.[11]

Researchers should validate the effect of this compound on the ERK pathway in their specific experimental system.

Q4: How should I prepare and store stock solutions of this compound?

This compound is soluble in DMSO, with stock solutions commonly prepared at concentrations up to 100 mM.[1][2] For storage, it is recommended to keep the stock solution at -20°C.[1][2] If you encounter solubility issues, such as the compound precipitating as a yellow powder, ensure you are using anhydrous DMSO, as the compound's solubility can be reduced by the presence of water.[12] Gentle warming or sonication can also aid in dissolution.[12]

Q5: Are there other known off-target effects of this compound?

Yes. Besides activating the JNK pathway and modulating the ERK pathway, this compound has been reported to induce autophagy and apoptosis in various cell types.[3][11][13][14][15] The induction of autophagy may be independent of p38 inhibition and linked to an increase in intracellular calcium levels and subsequent activation of the calcineurin pathway.[14]

Troubleshooting Guide

Problem: My Western blot shows increased JNK phosphorylation after this compound treatment. Is my experiment contaminated or did I make a mistake?

Answer: It is unlikely that your experiment is flawed. This compound is known to cause a paradoxical activation of the JNK pathway in multiple cell lines, including A549, MCF-7, and primary endothelial cells.[6] This occurs via an MLK-3-MKK7-dependent mechanism.[6][7]

Recommended Actions:

  • Acknowledge the Effect: Recognize this as a known off-target effect of the inhibitor.

  • Use a JNK Inhibitor: To isolate the effects of p38 inhibition from this JNK activation, consider co-treating your cells with a specific JNK inhibitor, such as SP600125.[16]

  • Validate Downstream Targets: Confirm that downstream targets of p38 (e.g., MAPKAPK2) are inhibited while downstream targets of JNK (e.g., c-Jun) are activated to understand the signaling dynamics in your system.[6][8]

Problem: My cells are showing increased proliferation after treatment with this compound, which is the opposite of what I expected.

Answer: This phenomenon has been observed in certain leukemia cell lines.[9] The unexpected pro-proliferative effect is linked to the activation of the pro-survival Ras-Raf-MEK-ERK pathway by this compound in those specific cells.[8][9][10]

Recommended Actions:

  • Probe the ERK Pathway: Perform a Western blot to check the phosphorylation status of key ERK pathway proteins like c-Raf, MEK, and ERK1/2.

  • Use an Inactive Control: Use SB 202474, an inactive structural analog, as a negative control to ensure the observed effects are not due to non-specific compound activity.[13]

Problem: this compound is not dissolving properly in DMSO.

Answer: Solubility issues can arise, often due to the quality of the DMSO or the compound itself.

Recommended Actions:

  • Use Anhydrous DMSO: DMSO is hygroscopic and absorbs water from the air. Ensure you are using a fresh, anhydrous stock of DMSO.[12]

  • Assist Dissolution: Gentle warming (up to 40°C) and/or brief sonication can help dissolve the compound.[12]

  • Check Purity: If problems persist, consider the purity of your this compound lot.

Quantitative Data Summary

ParameterValueTarget KinaseNotes
IC₅₀ 50 nMp38α / SAPK2aThe half maximal inhibitory concentration.[1][4][8][17]
IC₅₀ 100 nMp38β / SAPK2b / p38β2The half maximal inhibitory concentration.[1][3][4][8][17]
K_d 38 nMRecombinant human p38The dissociation constant, indicating binding affinity.[1][2][17][18]

Experimental Protocols

Protocol: Western Blot for Analysis of JNK, ERK, and p38 Phosphorylation

This protocol provides a standard method to assess the phosphorylation status of key MAPK pathways following treatment with this compound.

  • Cell Culture and Treatment:

    • Plate cells (e.g., A549, HeLa, or your cell line of interest) and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours to reduce basal kinase activity.

    • Treat cells with the desired concentration of this compound (e.g., 1-20 µM) or vehicle control (DMSO) for the specified time (e.g., 30 minutes to 24 hours).

  • Cell Lysis:

    • Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse the cells on ice using RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein amounts for all samples (typically 20-40 µg per lane). Prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.

    • Load samples onto an SDS-polyacrylamide gel and separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

    • Incubate the membrane with primary antibodies overnight at 4°C on a shaker. Use antibodies specific for:

      • Phospho-p38 MAPK (Thr180/Tyr182)

      • Total p38 MAPK

      • Phospho-JNK (Thr183/Tyr185)

      • Total JNK

      • Phospho-ERK1/2 (Thr202/Tyr204)

      • Total ERK1/2

      • A loading control (e.g., β-actin or GAPDH)

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.

    • Capture the signal using an imaging system.

    • Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal for each pathway.

Visualizations

SB202190_Pathway_Effects SB202190 This compound p38 p38α / p38β MAPK SB202190->p38 Inhibition (Primary Target) JNK_Pathway JNK Pathway SB202190->JNK_Pathway Activation (Off-Target) ERK_Pathway ERK Pathway SB202190->ERK_Pathway Modulation (Context-Dependent) Downstream_p38 p38 Substrates (e.g., MAPKAPK2) p38->Downstream_p38 Downstream_JNK JNK Substrates (e.g., c-Jun) JNK_Pathway->Downstream_JNK Downstream_ERK ERK Substrates (Cell Proliferation / Survival) ERK_Pathway->Downstream_ERK

Caption: Primary and off-target effects of this compound on MAPK pathways.

JNK_Activation_Mechanism SB202190 This compound MLK3 MLK3 SB202190->MLK3 Activates MKK4_7 MKK4 / MKK7 MLK3->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun Phosphorylation JNK->cJun

Caption: Mechanism of paradoxical JNK pathway activation by this compound.

Troubleshooting_Workflow start Start Experiment with This compound observe Observe Unexpected Results (e.g., JNK/ERK Activation, Increased Proliferation) start->observe check_p38 Confirm p38 Inhibition (e.g., Western for p-MAPKAPK2) observe->check_p38 Yes expected Results as Expected observe->expected No check_off_target Probe Off-Target Pathways (Western for p-JNK, p-ERK) check_p38->check_off_target co_inhibit Use Co-Inhibitors to Isolate Effects (e.g., MEK or JNK inhibitors) check_off_target->co_inhibit control Use Inactive Analog Control (SB 202474) co_inhibit->control interpret Interpret Data with Off-Target Effects in Mind control->interpret

Caption: Experimental workflow for troubleshooting unexpected this compound results.

References

minimizing SB 202190 toxicity in long-term studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using SB 202190 in long-term studies. The information is designed to help minimize toxicity and navigate experimental challenges.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound is a potent and selective, cell-permeable inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2] It specifically targets the p38α and p38β isoforms by competing with ATP for its binding site on the kinase.[2][3] This inhibition prevents the phosphorylation of downstream targets involved in cellular responses to stress, inflammation, and apoptosis.[3]

2. What are the recommended storage and handling conditions for this compound?

For long-term storage, this compound powder should be stored at -20°C under desiccating conditions and is stable for at least four years.[4] Stock solutions are typically prepared in DMSO and should also be stored at -20°C, with some suppliers recommending use within 3 months to prevent loss of potency.[1] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles. Aqueous solutions of this compound are not recommended for storage for more than one day.[4]

3. What is the recommended working concentration for this compound in cell culture?

The optimal working concentration of this compound can vary depending on the cell type and the specific experimental endpoint. However, a general range of 1-20 µM is commonly used in published studies. For long-term studies, it is crucial to perform a dose-response curve to determine the lowest effective concentration that achieves the desired p38 MAPK inhibition without causing significant cytotoxicity.

4. What are the known off-target effects of this compound?

A significant off-target effect of this compound is the induction of autophagy, which has been shown to be independent of its p38 MAPK inhibitory activity.[3][5] This is a critical consideration in long-term studies, as prolonged autophagy can have profound effects on cell physiology and may confound the interpretation of results. Additionally, at higher concentrations, this compound may inhibit other kinases such as CK1δ, GAK, GSK3, and RIP2.[3]

5. How can I dissolve this compound for my experiments?

This compound is soluble in organic solvents like DMSO and ethanol but is sparingly soluble in aqueous buffers.[4] To prepare a stock solution, dissolve the compound in DMSO. For cell culture experiments, the DMSO stock solution should be diluted in the culture medium to the final working concentration. It is important to ensure the final DMSO concentration in the culture medium is non-toxic to the cells, typically below 0.1%.

Troubleshooting Guide

Issue: I am observing significant cell death in my long-term cultures, even at low concentrations of this compound.

  • Question: Could the observed cytotoxicity be due to the induction of apoptosis? Answer: Yes, this compound has been shown to induce apoptosis in some cell lines through the activation of caspases.[6] This effect may be exacerbated in long-term studies. It is recommended to perform an apoptosis assay (e.g., Annexin V/PI staining) to confirm if apoptosis is the primary mode of cell death.

  • Question: How can I differentiate between on-target p38 inhibition-related toxicity and off-target effects? Answer: To distinguish between on-target and off-target toxicity, consider using a structurally different p38 MAPK inhibitor as a control. If the toxicity is not observed with the alternative inhibitor, it is more likely an off-target effect of this compound. Additionally, you can use a negative control compound, such as SB 202474, which is a structurally similar but inactive analog of this compound.[7]

  • Question: What strategies can I employ to reduce cytotoxicity in my long-term experiments? Answer:

    • Optimize Concentration: Perform a thorough dose-response and time-course experiment to identify the lowest effective concentration that inhibits p38 MAPK without causing excessive cell death.

    • Intermittent Dosing: Consider an intermittent dosing schedule (e.g., treating for a specific period, followed by a drug-free period) to allow cells to recover.

    • Use of Rescue Agents: Depending on the mechanism of toxicity, co-treatment with anti-apoptotic agents (if apoptosis is confirmed) or autophagy modulators may be considered, though this will add complexity to the experimental interpretation.

Issue: I am observing unexpected changes in cellular morphology, such as the formation of large vacuoles.

  • Question: What is the cause of vacuole formation in cells treated with this compound? Answer: The formation of large cytoplasmic vacuoles is a known off-target effect of this compound and is linked to the induction of defective autophagy.[5] This phenomenon is not dependent on p38 MAPK inhibition.[5]

  • Question: How can I confirm that the observed vacuoles are related to autophagy? Answer: You can assess markers of autophagy, such as the conversion of LC3-I to LC3-II by Western blot or immunofluorescence. An accumulation of LC3-II and the formation of LC3-positive puncta that co-localize with the vacuoles would confirm their autophagic origin.

  • Question: How can I mitigate the effects of this compound-induced autophagy? Answer: To dissect the effects of p38 inhibition from autophagy induction, you can try co-treatment with an autophagy inhibitor. For example, Bafilomycin A1, a late-phase autophagy inhibitor, has been used to reverse some of the effects of this compound-mediated autophagy.[7] However, be aware that autophagy inhibitors have their own effects on cellular physiology. Another approach is to use an alternative p38 inhibitor that does not induce autophagy to the same extent.

Data Summary

Table 1: In Vitro Efficacy and Off-Target Profile of this compound

ParameterValueCell Line/SystemReference
On-Target IC50
p38α (SAPK2a)50 nMCell-free assay[1][2]
p38β (SAPK2b)100 nMCell-free assay[1][2]
Off-Target Effects
Autophagy InductionConcentration-dependentHUVEC, HeLa, and others[3][7]
Apoptosis InductionCell-type dependentJurkat, HeLa[6]
Effective Concentration Range (In Vitro) 1 - 20 µMVarious cell lines
Inhibition of pro-inflammatory gene expression>50% inhibitionRenal tubular cells[6]
Suppression of apoptosisSignificant at 10 µMHUVEC[7]
In Vivo Efficacy
Sepsis model12.5 µg (i.d.)C57BL/6J mice[8]
Tumor xenograft model5 mg/kg (i.p. daily)BALB/c nude mice[9]

Experimental Protocols

Protocol 1: Assessment of this compound-Induced Autophagy by Western Blot for LC3-II

  • Cell Seeding and Treatment: Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight. Treat the cells with this compound at various concentrations and for different time points. Include a vehicle control (DMSO) and a positive control for autophagy induction (e.g., rapamycin).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • After electrophoresis, transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against LC3 (which detects both LC3-I and LC3-II) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio or an increase in the absolute amount of LC3-II indicates autophagy induction.

Protocol 2: Monitoring In Vivo Toxicity of this compound in a Murine Model (General Guideline)

  • Animal Model and Acclimatization: Use an appropriate mouse strain for your study and allow the animals to acclimatize for at least one week before the start of the experiment.

  • Compound Formulation and Administration:

    • For intraperitoneal (i.p.) injection, this compound can be dissolved in a vehicle such as 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline.[10] The solution should be prepared fresh daily.

    • Administer the desired dose of this compound or vehicle control to the respective groups of mice according to the planned long-term dosing schedule.

  • Toxicity Monitoring:

    • Clinical Observations: Monitor the animals daily for any signs of toxicity, including changes in behavior, appearance (e.g., ruffled fur), and activity levels.

    • Body Weight: Record the body weight of each animal at least twice a week. Significant weight loss can be an early indicator of toxicity.

    • Blood Sampling: If feasible, collect blood samples at predetermined time points for complete blood count (CBC) and serum chemistry analysis to assess for hematological, liver, and kidney toxicity.

  • Terminal Endpoint Analysis:

    • At the end of the study, euthanize the animals and perform a gross necropsy.

    • Collect major organs (e.g., liver, kidneys, spleen, heart) for histopathological analysis to identify any tissue damage or abnormalities.

Visualizations

p38_MAPK_Signaling_Pathway extracellular_stimuli Extracellular Stimuli (Stress, Cytokines) receptor Receptor extracellular_stimuli->receptor mapkkk MAPKKK (e.g., TAK1, MEKKs) receptor->mapkkk mapkk MAPKK (MKK3/6) mapkkk->mapkk p38_mapk p38 MAPK mapkk->p38_mapk downstream_targets Downstream Targets (e.g., MK2, ATF2) p38_mapk->downstream_targets sb202190 This compound sb202190->p38_mapk Inhibition cellular_responses Cellular Responses (Inflammation, Apoptosis, etc.) downstream_targets->cellular_responses

Caption: p38 MAPK Signaling Pathway and the inhibitory action of this compound.

SB202190_Off_Target_Autophagy sb202190 This compound p38_mapk p38 MAPK sb202190->p38_mapk On-Target unknown_target Unknown Off-Target(s) sb202190->unknown_target Off-Target p38_inhibition p38 MAPK Inhibition autophagy_induction Induction of Autophagy (p38-independent) unknown_target->autophagy_induction vacuole_formation Vacuole Formation autophagy_induction->vacuole_formation Long_Term_Study_Workflow start Start: Experimental Design dose_response Dose-Response & Time-Course start->dose_response long_term_exp Long-Term Experiment (with optimized dose) dose_response->long_term_exp monitoring Regular Monitoring (Viability, Morphology) long_term_exp->monitoring endpoint_analysis Endpoint Analysis (On-target & Off-target effects) long_term_exp->endpoint_analysis monitoring->long_term_exp data_interpretation Data Interpretation endpoint_analysis->data_interpretation

References

SB 202190 batch to batch variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals using SB 202190, a potent p38 MAPK inhibitor.

Troubleshooting Guide

Researchers may encounter variability in their experimental outcomes when using this compound. This guide addresses common issues, with a focus on potential batch-to-batch variability.

Issue Potential Cause Recommended Action
Inconsistent Inhibition of p38 MAPK Batch-to-Batch Variability in Purity/Potency: The purity of this compound can vary between batches, affecting its effective concentration.[1][2][3][4][5]1. Qualification of New Batches: Always qualify a new batch of this compound before use in critical experiments. Run a dose-response curve and compare the IC50 value to previously obtained data or literature values (p38α IC50 ≈ 50 nM, p38β IC50 ≈ 100 nM).[6][7][8][9][10][11][12][13][14][15][16] 2. Use the Same Lot: For a series of related experiments, use this compound from the same lot to minimize variability.[1] 3. Check Compound Integrity: Ensure proper storage and handling of this compound to prevent degradation.
Solubility Issues: this compound may not be fully dissolved, leading to a lower effective concentration.[17]1. Proper Solubilization: Dissolve this compound in anhydrous DMSO to prepare a stock solution.[8][17][18] Gentle warming to 37°C or sonication can aid dissolution.[1][17] 2. Fresh Working Solutions: Prepare working solutions fresh from the stock for each experiment.
Off-Target Effects Observed High Concentration: Using this compound at excessively high concentrations can lead to off-target effects.[1] At 10 μM, this compound has been shown to have negligible effects on other kinases like ERKs and JNKs.[13][15]1. Titrate Concentration: Determine the optimal concentration of this compound for your specific cell type and assay through a dose-response experiment. 2. Use Appropriate Controls: Include a negative control compound, such as SB 202474, which is an inactive analog.[19]
Compound Purity: Impurities in a specific batch of this compound could have their own biological activities.[2][3][4]1. Verify Purity: If possible, obtain a certificate of analysis for the batch of this compound being used. Purity should be ≥98%.[8][9][18] 2. Report Batch Information: In publications, report the supplier and lot number of the this compound used.
Unexpected Cellular Responses (e.g., Apoptosis, Autophagy) Known Biological Effects: this compound is known to induce apoptosis and autophagy in some cell lines.[6][7][19][20]1. Review Literature: Be aware of the known effects of this compound on your cell type of interest. 2. Time-Course and Dose-Response Studies: Characterize the concentration- and time-dependent effects of this compound in your experimental system.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound is a highly selective and cell-permeable inhibitor of p38 MAP kinase. It functions as an ATP-competitive inhibitor, binding to the ATP pocket of p38α and p38β isoforms.[7][8][11][12][15][20] This prevents the phosphorylation of downstream substrates in the p38 MAPK signaling pathway.[12]

2. What are the recommended storage and handling conditions for this compound?

  • Solid Form: Store at -20°C.[1][8]

  • Stock Solution (in DMSO): Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.[1][18] It is recommended to use the solution within 3 months to prevent loss of potency.[18]

3. How should I prepare a stock solution of this compound?

This compound is soluble in DMSO at concentrations up to 100 mM.[8] For a 10 mM stock solution, reconstitute 5 mg of this compound in 1.51 ml of DMSO.[18] Ensure the DMSO is anhydrous, as the compound is less soluble in the presence of water.[17]

4. What are typical working concentrations for this compound?

Working concentrations can vary depending on the cell type and desired effect. However, a typical range is 1-20 µM.[1] It is always recommended to perform a dose-response study to determine the optimal concentration for your specific experiment.

5. Are there known off-target effects of this compound?

This compound is highly selective for p38α and p38β.[8][9] However, off-target effects have been reported, including the inhibition of CK1d, GAK, GSK3, and RIP2.[20] Using the lowest effective concentration and appropriate controls can help mitigate potential off-target effects.

Experimental Protocols

Protocol 1: In Vitro Kinase Assay for p38α and p38β

This protocol is adapted from methodologies described in the literature to assess the inhibitory activity of this compound.[6]

Materials:

  • Recombinant p38α or p38β enzyme

  • Myelin basic protein (MBP) as a substrate

  • Assay buffer (25 mM Tris-HCl, pH 7.5, 0.1 mM EGTA)

  • This compound (various concentrations)

  • [γ-³³P]ATP

  • 10 mM Magnesium Acetate

  • Phosphocellulose paper

  • 50 mM Phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer, 0.33 mg/mL MBP, and the desired concentration of this compound.

  • Add the recombinant p38α or p38β enzyme to the reaction mixture.

  • Initiate the kinase reaction by adding [γ-³³P]ATP (to a final concentration of 0.1 mM) and 10 mM magnesium acetate.

  • Incubate the reaction at 30°C for 10-40 minutes.

  • Terminate the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.

  • Immerse the phosphocellulose paper in 50 mM phosphoric acid to wash away unincorporated [γ-³³P]ATP.

  • Wash the paper four times with 50 mM phosphoric acid.

  • Dry the paper and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition at each concentration of this compound and determine the IC50 value.

Protocol 2: Western Blot Analysis of p38 MAPK Inhibition in Cultured Cells

This protocol allows for the assessment of this compound's ability to inhibit the phosphorylation of a downstream target of p38 MAPK, such as MAPKAPK2 or ATF-2, in a cellular context.

Materials:

  • Cultured cells of interest

  • Cell culture medium

  • This compound

  • Stimulus (e.g., anisomycin, LPS) to activate the p38 MAPK pathway

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Western blotting apparatus

  • PVDF membrane

  • Primary antibodies (anti-phospho-MAPKAPK2, anti-total-MAPKAPK2, anti-phospho-ATF-2, anti-total-ATF-2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells and grow to the desired confluency.

  • Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.[18]

  • Stimulate the cells with an appropriate agonist to activate the p38 MAPK pathway for a predetermined amount of time.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with the primary antibody against the phosphorylated downstream target overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against the total protein to confirm equal loading.

  • Quantify the band intensities to determine the extent of inhibition.

Visualizations

SB202190_Mechanism_of_Action Stress Stress Stimuli (e.g., UV, Cytokines) MKKs Upstream MKKs Stress->MKKs p38_MAPK p38 MAPK (α/β isoforms) MKKs->p38_MAPK Downstream Downstream Substrates (e.g., MAPKAPK2, ATF-2) p38_MAPK->Downstream Response Cellular Responses (Inflammation, Apoptosis) Downstream->Response SB202190 This compound SB202190->p38_MAPK Inhibition

Caption: Mechanism of action of this compound in the p38 MAPK signaling pathway.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Variability Is it a new batch of this compound? Start->Check_Variability Qualify_Batch Qualify new batch: - Run dose-response curve - Compare IC50 Check_Variability->Qualify_Batch Yes Check_Solubility Check for solubility issues Check_Variability->Check_Solubility No Qualify_Batch->Check_Solubility Optimize_Solubilization Optimize solubilization: - Use anhydrous DMSO - Gentle warming/sonication Check_Solubility->Optimize_Solubilization Yes Check_Concentration Review working concentration Check_Solubility->Check_Concentration No Optimize_Solubilization->Check_Concentration Titrate_Dose Titrate concentration to minimize off-target effects Check_Concentration->Titrate_Dose Too High Review_Protocols Review experimental protocols and controls Check_Concentration->Review_Protocols Optimal Titrate_Dose->Review_Protocols End Consistent Results Review_Protocols->End

Caption: Troubleshooting workflow for experiments involving this compound.

References

Validation & Comparative

A Researcher's Guide to Validating p38 MAPK Inhibition by SB 202190

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the intricacies of cellular signaling, the p38 mitogen-activated protein kinase (MAPK) pathway is a critical focal point. As a key mediator of cellular responses to stress, inflammation, and other external stimuli, p38 MAPK has been implicated in a host of diseases, making it a prime target for therapeutic intervention. SB 202190 has emerged as a widely used tool for this purpose. This guide provides a comprehensive comparison of this compound with other p38 MAPK inhibitors, supported by experimental data and detailed protocols to validate its inhibitory action.

Mechanism of Action of this compound

This compound is a potent, cell-permeable pyridinyl imidazole compound that functions as a highly selective, ATP-competitive inhibitor of p38 MAPK.[1][2] It specifically targets the p38α and p38β isoforms.[1][2] By binding to the ATP pocket of the active kinase, this compound effectively blocks the phosphorylation of downstream substrates, thereby interrupting the signaling cascade.[2][3]

Comparative Analysis of p38 MAPK Inhibitors

While this compound is a valuable research tool, it is crucial to understand its performance in the context of other available inhibitors. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and several alternatives against p38 MAPK isoforms.

Inhibitorp38α IC50 (nM)p38β IC50 (nM)p38γ IC50 (nM)p38δ IC50 (nM)Primary Mechanism
This compound 50[4]100[4]--ATP-competitive
SB 20358085.1 µM (MDA-MB-231 cells)[5]---ATP-competitive
BIRB 79638[6]130[6]65[6]520[6]Allosteric
VX-702----ATP-competitive
SB 239063----ATP-competitive
SB 220025----ATP-competitive

Note: IC50 values can vary depending on the assay conditions. The data presented here is compiled from various sources for comparative purposes.

This compound and the structurally similar SB 203580 are both ATP-competitive inhibitors, primarily targeting the p38α and p38β isoforms.[2][7] In contrast, BIRB 796 is a more potent, allosteric inhibitor with a broader activity profile against all p38 isoforms.[2][6] The choice of inhibitor will depend on the specific research question, with this compound being a good option for studies focused on p38α/β signaling. However, researchers should be aware of potential off-target effects. For instance, this compound has been reported to inhibit other kinases such as CK1d, GAK, GSK3, and RIP2 at higher concentrations.[8][9]

Experimental Validation of p38 MAPK Inhibition

To rigorously validate the inhibition of p38 MAPK by this compound, a combination of biochemical and cell-based assays is recommended.

In Vitro Kinase Assay

This assay directly measures the enzymatic activity of purified p38 MAPK and its inhibition by this compound. A common substrate for p38 MAPK is Activating Transcription Factor 2 (ATF-2).[10]

Protocol:

  • Prepare Kinase Reaction: In a microcentrifuge tube, combine recombinant active p38α MAPK (10-20 ng) with a kinase assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2).[11]

  • Add Inhibitor: Add varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or a vehicle control (DMSO) to the reaction.

  • Initiate Reaction: Add ATP (e.g., 200 µM) and the substrate, ATF-2 fusion protein (1-2 µg), to start the kinase reaction.[11]

  • Incubate: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).[12]

  • Terminate Reaction: Stop the reaction by adding SDS-PAGE loading buffer.

  • Analyze Phosphorylation: Analyze the phosphorylation of ATF-2 at Thr71 by Western blotting using a phospho-specific antibody.[10]

Western Blot Analysis of Downstream Targets

This cellular assay assesses the inhibition of p38 MAPK activity within intact cells by measuring the phosphorylation status of its downstream targets. A key substrate for this purpose is MAPK-activated protein kinase 2 (MAPKAP-K2).[13]

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., HeLa or NIH-3T3) and grow to the desired confluency. Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.[10][13]

  • Stimulate p38 MAPK Pathway: Induce the p38 MAPK pathway by treating cells with a known activator, such as anisomycin (10 µg/mL) or UV radiation, for 20-30 minutes.[1][10]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates (e.g., 30 µg) by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[14]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against phospho-MAPKAP-K2 or phospho-ATF-2 overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities and normalize the levels of the phosphorylated protein to the total protein levels to determine the extent of inhibition.

Visualizing the p38 MAPK Signaling Pathway and Experimental Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.

p38_MAPK_Signaling_Pathway cluster_upstream Upstream Stimuli cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_downstream Downstream Effectors Stress (UV, Osmotic Shock) Stress (UV, Osmotic Shock) Cytokines (TNF-alpha, IL-1) Cytokines (TNF-alpha, IL-1) MAP3K MAP3K Cytokines (TNF-alpha, IL-1)->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38 p38 MAPK (α, β, γ, δ) MKK3_6->p38 MAPKAPK2 MAPKAP-K2 p38->MAPKAPK2 ATF2 ATF-2 p38->ATF2 Other_Substrates Other Substrates p38->Other_Substrates Cellular_Response Inflammation, Apoptosis, Cell Cycle Arrest MAPKAPK2->Cellular_Response ATF2->Cellular_Response Other_Substrates->Cellular_Response SB202190 This compound SB202190->p38

Caption: The p38 MAPK signaling cascade and the point of inhibition by this compound.

Western_Blot_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_protein_extraction Protein Extraction & Quantification cluster_immunoblotting Immunoblotting cluster_analysis Data Analysis Cell_Culture 1. Cell Culture Inhibitor_Treatment 2. Pre-treat with this compound Cell_Culture->Inhibitor_Treatment Stimulation 3. Stimulate with Anisomycin/UV Inhibitor_Treatment->Stimulation Cell_Lysis 4. Cell Lysis Stimulation->Cell_Lysis Quantification 5. Protein Quantification Cell_Lysis->Quantification SDS_PAGE 6. SDS-PAGE Quantification->SDS_PAGE Transfer 7. Transfer to Membrane SDS_PAGE->Transfer Blocking 8. Blocking Transfer->Blocking Primary_Ab 9. Primary Antibody Incubation (e.g., anti-phospho-MAPKAP-K2) Blocking->Primary_Ab Secondary_Ab 10. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 11. Chemiluminescent Detection Secondary_Ab->Detection Data_Analysis 12. Quantify Band Intensity Detection->Data_Analysis

Caption: A stepwise workflow for validating p38 MAPK inhibition using Western Blot.

By employing a combination of these robust experimental approaches and a clear understanding of the available inhibitors, researchers can confidently validate the on-target effects of this compound and generate high-quality, reproducible data in their exploration of the p38 MAPK signaling pathway.

References

A Head-to-Head Comparison of p38 MAPK Inhibitors: SB 202190 versus SB 203580

Author: BenchChem Technical Support Team. Date: November 2025

For researchers investigating cellular stress signaling, inflammation, and apoptosis, the p38 mitogen-activated protein kinase (MAPK) pathway is a critical focal point. Two of the most widely utilized tools for dissecting this pathway are the small molecule inhibitors SB 202190 and SB 203580. Both are pyridinyl imidazole compounds that potently and selectively inhibit p38 MAPK, but subtle differences in their efficacy, mechanism of action, and off-target effects can have significant implications for experimental outcomes. This guide provides a detailed comparison of this compound and SB 203580, supported by experimental data, to aid researchers in selecting the appropriate inhibitor for their specific needs.

At a Glance: Key Differences and Similarities

FeatureThis compoundSB 203580
Primary Targets p38α, p38βp38α, p38β
Mechanism of Action ATP-competitive, inhibits p38 phosphorylationATP-competitive, does not inhibit p38 phosphorylation
Reported Potency Often slightly more potent than SB 203580 in cell-based assaysHighly potent, widely used benchmark
Known Off-Target Effects JNK activation, CK1 inhibitionJNK activation, CK1 inhibition

Quantitative Comparison of Efficacy

Both this compound and SB 203580 are highly effective inhibitors of the p38α and p38β isoforms. However, in vitro and cell-based assays have revealed nuanced differences in their potency.

In Vitro Kinase Inhibition

In cell-free kinase assays, this compound has demonstrated slightly greater potency against the p38α and p38β isoforms compared to SB 203580.

InhibitorTarget IsoformIC50 (nM)
This compound p38α (SAPK2a)50[1][2][3]
p38β (SAPK2b)100[1][2][3]
SB 203580 p38α~600[3] (Hydrochloride salt)
p38βInhibits

Note: IC50 values can vary depending on the specific assay conditions.

Cell-Based Assay Performance

A comparative study on the human breast cancer cell line MDA-MB-231 demonstrated that this compound has a lower IC50 value for cytotoxicity, suggesting it is slightly more effective than SB 203580 in this cellular context.[4][5]

InhibitorCell LineAssayIC50 (µM)
This compound MDA-MB-231Cytotoxicity (MTT)46.6[4][5]
SB 203580 MDA-MB-231Cytotoxicity (MTT)85.1[4][5]

Both inhibitors were also shown to significantly prevent cell proliferation and reduce cell migration at a concentration of 50 µM in this cell line.[4][5]

Mechanism of Action: A Key Distinction

While both compounds are ATP-competitive inhibitors, they exhibit a notable difference in how they affect the phosphorylation state of p38 MAPK.

SB 203580 inhibits the catalytic activity of p38 MAPK by binding to its ATP-binding pocket but does not prevent the phosphorylation of p38 by upstream kinases (e.g., MKK3/6).[4] This can be an important consideration when interpreting results from assays that measure p38 activation by phosphorylation.

This compound , in contrast, has been shown to inhibit the phosphorylation of p38 MAPK itself, in addition to competing with ATP.[4] This suggests a more comprehensive blockade of the p38 signaling cascade.

Off-Target Effects

It is crucial for researchers to be aware of the potential off-target effects of these inhibitors. Both this compound and SB 203580 have been reported to activate the c-Jun N-terminal kinase (JNK) pathway in a dose- and time-dependent manner.[6] This activation is thought to occur through a MLK-3-MKK7-dependent mechanism.[6]

Furthermore, both inhibitors have been identified as potent inhibitors of casein kinase 1 (CK1), which could contribute to their observed cellular effects independently of p38 MAPK inhibition.[7][8]

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

p38 MAPK Signaling Pathway and Inhibition Stress Stress Stimuli (UV, Cytokines, etc.) MKKK MAPKKK (e.g., TAK1, ASK1) Stress->MKKK MKK3_6 MKK3/6 MKKK->MKK3_6 p38 p38 MAPK (α, β, γ, δ) MKK3_6->p38 Phosphorylation Substrates Downstream Substrates (e.g., ATF2, MK2) p38->Substrates Response Cellular Response (Inflammation, Apoptosis, etc.) Substrates->Response SB202190 This compound SB202190->MKK3_6 Inhibits Phosphorylation SB202190->p38 Inhibits Activity SB203580 SB 203580 SB203580->p38 Inhibits Activity

Caption: p38 MAPK signaling cascade and points of inhibition by this compound and SB 203580.

Experimental Workflow for Inhibitor Comparison Start Start Kinase_Assay In Vitro Kinase Assay (p38 isoforms) Start->Kinase_Assay Cell_Culture Cell Culture (e.g., MDA-MB-231) Start->Cell_Culture Data_Analysis Data Analysis and Comparison Kinase_Assay->Data_Analysis MTT_Assay Cell Proliferation Assay (MTT) Cell_Culture->MTT_Assay Migration_Assay Cell Migration Assay (Wound Healing) Cell_Culture->Migration_Assay Western_Blot Western Blot Analysis (p-p38, p-ATF2) Cell_Culture->Western_Blot MTT_Assay->Data_Analysis Migration_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Workflow for comparing the efficacy of p38 MAPK inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro p38 MAPK Kinase Assay

This assay measures the direct inhibitory effect of the compounds on the enzymatic activity of purified p38 MAPK isoforms.

  • Reagents and Materials:

    • Recombinant active p38 MAPK isoforms (α, β, γ, δ)

    • Substrate (e.g., ATF2)

    • Kinase assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM Na₃VO₄, 2 mM DTT)

    • [γ-³²P]ATP

    • This compound and SB 203580

    • P81 phosphocellulose paper

    • Scintillation counter

  • Procedure:

    • Prepare serial dilutions of this compound and SB 203580 in kinase assay buffer.

    • In a reaction tube, combine the recombinant p38 MAPK isoform, the substrate, and the inhibitor at the desired concentrations.

    • Initiate the kinase reaction by adding [γ-³²P]ATP.

    • Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes).

    • Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.

    • Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Measure the incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 values.

Cell Proliferation (MTT) Assay

This colorimetric assay assesses the impact of the inhibitors on cell viability and proliferation.

  • Reagents and Materials:

    • Cells of interest (e.g., MDA-MB-231)

    • Complete cell culture medium

    • This compound and SB 203580

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound and SB 203580 for the desired duration (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.

Cell Migration (Wound Healing) Assay

This assay evaluates the effect of the inhibitors on the migratory capacity of cells.

  • Reagents and Materials:

    • Cells of interest

    • Complete cell culture medium

    • This compound and SB 203580

    • Culture plates or dishes

    • Pipette tip or a specialized wound healing tool

    • Microscope with a camera

  • Procedure:

    • Grow cells to a confluent monolayer in a culture plate.

    • Create a "scratch" or wound in the monolayer using a sterile pipette tip.

    • Wash the cells to remove detached cells and debris.

    • Add fresh medium containing the desired concentrations of this compound or SB 203580.

    • Capture images of the wound at time zero and at regular intervals (e.g., every 6-12 hours) thereafter.

    • Measure the area of the wound at each time point and calculate the rate of wound closure.

    • Compare the migration rates of inhibitor-treated cells to untreated controls.

Western Blot Analysis of p38 MAPK Phosphorylation

This technique is used to determine the phosphorylation status of p38 MAPK and its downstream targets.

  • Reagents and Materials:

    • Cells of interest

    • This compound and SB 203580

    • Stimulus to activate the p38 pathway (e.g., anisomycin, UV radiation)

    • Lysis buffer with protease and phosphatase inhibitors

    • Primary antibodies (e.g., anti-phospho-p38, anti-total-p38, anti-phospho-ATF2)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • SDS-PAGE and Western blotting equipment

  • Procedure:

    • Pre-treat cells with this compound or SB 203580 for a specified time.

    • Stimulate the cells to activate the p38 MAPK pathway.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

    • Block the membrane and probe with the appropriate primary and secondary antibodies.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.

Conclusion

Both this compound and SB 203580 are invaluable tools for the study of the p38 MAPK pathway. While they share a common primary target and mechanism of ATP competition, their differing effects on p38 phosphorylation and slight variations in potency can influence experimental outcomes. This compound may offer a more complete blockade of the p38 pathway due to its ability to inhibit phosphorylation and may be slightly more potent in some cellular contexts. However, researchers should remain mindful of the known off-target effects of both compounds, particularly the activation of the JNK pathway and inhibition of CK1. Careful consideration of these factors and the specific experimental question at hand will enable the selection of the most appropriate inhibitor for robust and reliable results.

References

A Comparative Guide to SB 202190 and Other p38 MAPK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, selecting the appropriate small molecule inhibitor is a critical step in investigating cellular signaling pathways. This guide provides a detailed comparison of SB 202190 with other widely used p38 MAPK inhibitors, including SB 203580, BIRB 796, and VX-745. The information presented herein is supported by experimental data to facilitate an informed decision for your research needs.

Introduction to p38 MAPK Inhibition

The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a pivotal role in cellular responses to inflammatory cytokines and environmental stress. Dysregulation of the p38 MAPK pathway is implicated in a variety of diseases, making its components attractive therapeutic targets. Small molecule inhibitors targeting p38 MAPKs are therefore invaluable tools for both basic research and clinical development.

This guide focuses on this compound, a potent and selective inhibitor of p38 MAPK, and compares its performance against other commonly used inhibitors. We will delve into their mechanisms of action, potency, and selectivity, supported by quantitative data and detailed experimental protocols.

Mechanism of Action and Potency

The inhibitors discussed in this guide primarily target the ATP-binding pocket of p38 MAPKs, thereby preventing the phosphorylation of downstream substrates. However, variations in their binding modes and isoform selectivity lead to different biological activities.

This compound is a highly selective, potent, and cell-permeable inhibitor of p38 MAP kinase.[1] It binds within the ATP pocket of the active kinase with a dissociation constant (Kd) of 38 nM.[2] this compound selectively inhibits the p38α and p38β isoforms.[1]

SB 203580 is another widely used pyridinyl imidazole inhibitor that is structurally related to this compound. It also acts as an ATP-competitive inhibitor of p38 MAPKs.

BIRB 796 (Doramapimod) is a potent, allosteric inhibitor of p38 MAPK. It binds to a site distinct from the ATP-binding pocket, stabilizing the kinase in an inactive conformation. This unique mechanism results in a slow dissociation rate and high affinity.

VX-745 (Neflamapimod) is a potent and selective inhibitor of p38α.[3] It also functions as an ATP-competitive inhibitor.

The following table summarizes the reported potency of these inhibitors against the different p38 MAPK isoforms.

Inhibitorp38α (MAPK14) IC50 (nM)p38β (MAPK11) IC50 (nM)p38γ (MAPK12) IC50 (nM)p38δ (MAPK13) IC50 (nM)
This compound 50[2]100[2]Not specifiedNot specified
SB 203580 50500Not specifiedNot specified
BIRB 796 3865200520
VX-745 10220>20,000Not specified

Selectivity Profile

A crucial aspect of a kinase inhibitor is its selectivity, as off-target effects can lead to misinterpretation of experimental results.

SB 203580 has been shown to inhibit RIPK2 with a potent IC50 of 46 nM, which is comparable to its potency against p38α.

BIRB 796 has been profiled against a broader range of kinases and has been shown to inhibit JNK2α2 (IC50 = 98 nM) and c-Raf-1 (IC50 = 1.4 µM).

VX-745 has been tested against a panel of 317 kinases and showed activity (<10 µM) against 11 kinases, including ABL1, SRC, and LCK.

The following table summarizes the known selectivity of the compared inhibitors.

InhibitorPrimary TargetsKnown Off-Targets (IC50/Ki)
This compound p38α, p38βCK1d, GAK, GSK3, RIP2 (qualitative)
SB 203580 p38α, p38βRIPK2 (46 nM)
BIRB 796 p38α, p38β, p38γ, p38δJNK2α2 (98 nM), c-Raf-1 (1.4 µM)
VX-745 p38αp38β (220 nM), ABL1, BLK, CSF1R, DDR1, FGR, FYN, LCK, LYN, PDGFRB, SRC, YES (<10 µM)

Signaling Pathway and Experimental Workflow

To effectively utilize these inhibitors, it is essential to understand the signaling pathway they target and the experimental workflows to assess their activity.

p38_MAPK_pathway extracellular_stimuli Environmental Stress / Cytokines mapkkk MAPKKK (e.g., TAK1, ASK1) extracellular_stimuli->mapkkk mapkk MAPKK (MKK3/6) mapkkk->mapkk p38 p38 MAPK (α, β, γ, δ) mapkk->p38 downstream_kinases Downstream Kinases (e.g., MAPKAPK2) p38->downstream_kinases transcription_factors Transcription Factors (e.g., ATF2, CREB) p38->transcription_factors cellular_response Cellular Response (Inflammation, Apoptosis, etc.) downstream_kinases->cellular_response transcription_factors->cellular_response inhibitor p38 Inhibitors (this compound, etc.) inhibitor->p38

Caption: The p38 MAPK signaling cascade and the point of inhibition.

experimental_workflow start Start invitro_assay In Vitro Kinase Assay start->invitro_assay cellular_assay Cellular Assay start->cellular_assay data_analysis Data Analysis (IC50 determination) invitro_assay->data_analysis cellular_assay->data_analysis comparison Compare Potency & Selectivity data_analysis->comparison end End comparison->end

Caption: General experimental workflow for comparing p38 inhibitors.

Experimental Protocols

In Vitro p38α Kinase Assay (using ATF2 as substrate)

This protocol outlines a non-radioactive, in vitro kinase assay to determine the inhibitory activity of compounds against p38α MAPK by measuring the phosphorylation of the substrate ATF-2.

Materials:

  • Recombinant active human p38α MAPK

  • Recombinant human ATF-2 substrate

  • Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT)

  • ATP solution

  • Test inhibitors (e.g., this compound) and DMSO (vehicle control)

  • 96-well assay plates

  • ADP-Glo™ Kinase Assay kit (or similar detection reagent)

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test inhibitors in DMSO. A typical starting concentration range is 100 µM to 1 nM.

  • Assay Plate Setup: Add 1 µL of the serially diluted test compounds, a positive control inhibitor, or vehicle (DMSO) to the wells of a 96-well plate.

  • Enzyme Preparation: Dilute the recombinant p38α MAPK to the desired final concentration in Kinase Assay Buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction is within the linear range.

  • Enzyme Addition: Add 10 µL of the diluted p38α MAPK to each well. Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Kinase Reaction: Prepare a solution containing the ATF-2 substrate and ATP in Kinase Assay Buffer. Add 10 µL of this solution to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear phase.

  • Detect Kinase Activity: Stop the reaction and measure the amount of ADP produced using a detection kit like the ADP-Glo™ Kinase Assay, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a suitable model (e.g., four-parameter logistic regression) to determine the IC50 value.

Cellular Assay for p38 MAPK Inhibition (Western Blot)

This protocol describes how to assess the inhibitory effect of a compound on the p38 MAPK pathway in a cellular context by measuring the phosphorylation of p38.

Materials:

  • Cell line of interest (e.g., HeLa, A549)

  • Cell culture medium and supplements

  • p38 MAPK activator (e.g., Anisomycin, UV radiation)

  • Test inhibitors (e.g., this compound) and DMSO

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

  • Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total p38 MAPK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Pre-treat the cells with various concentrations of the p38 inhibitor or vehicle (DMSO) for 1-2 hours.

  • Stimulation: Stimulate the cells with a p38 activator (e.g., 10 µg/mL Anisomycin for 30 minutes) to induce p38 phosphorylation. Include an unstimulated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • Sample Preparation: Normalize the protein concentration of all samples and add SDS-PAGE loading buffer. Boil the samples for 5-10 minutes.

  • Gel Electrophoresis and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against total p38 MAPK to normalize for protein loading.

  • Data Analysis: Quantify the band intensities and determine the ratio of phosphorylated p38 to total p38. Compare the ratios across different treatment conditions to assess the inhibitory effect.

Conclusion

The selection of a p38 MAPK inhibitor should be guided by the specific requirements of the experiment, including the desired isoform selectivity and the potential for off-target effects. This compound remains a valuable tool due to its high potency and selectivity for p38α and p38β. For studies requiring broader p38 isoform inhibition, BIRB 796 may be a suitable alternative, though its off-target activities should be considered. VX-745 offers the highest potency for p38α. This guide provides the necessary data and protocols to aid researchers in making an informed choice and designing robust experiments to investigate the role of the p38 MAPK pathway.

References

SB 202474: A Validated Negative Control for the p38 MAPK Inhibitor SB 202190

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in cellular signaling, inflammation, and drug discovery, the use of precise chemical probes is paramount. This guide provides a comprehensive comparison of the potent p38 MAPK inhibitor, SB 202190, and its structurally similar but inactive analog, SB 202474, establishing the latter's critical role as a negative control in experimental settings.

This compound is a well-characterized, selective, and cell-permeable inhibitor of p38 mitogen-activated protein kinases (MAPKs), specifically targeting the p38α and p38β isoforms.[1][2][3] It functions by competing with ATP for binding to the kinase domain, thereby preventing the phosphorylation of downstream substrates.[1] To ensure that the observed biological effects of this compound are directly attributable to the inhibition of the p38 MAPK pathway and not due to off-target effects, it is essential to employ a reliable negative control. SB 202474 serves this purpose, being a close structural analog of this compound that lacks significant inhibitory activity against p38 MAPK.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the key quantitative data for this compound and SB 202474, highlighting the potent inhibitory action of this compound on p38 MAPK and the lack thereof for SB 202474.

CompoundTargetIC50Reference
This compoundp38α (SAPK2a)50 nM[1]
p38β (SAPK2b)100 nM[1]
SB 202474p38 MAPKNo significant inhibition reported[4]

p38 MAPK Signaling Pathway

The p38 MAPK signaling cascade is a crucial pathway involved in cellular responses to stress, inflammatory cytokines, and other extracellular stimuli. Its activation leads to a wide range of cellular processes, including inflammation, apoptosis, and cell differentiation. A simplified diagram of the p38 MAPK signaling pathway is presented below.

p38_MAPK_Pathway extracellular_stimuli Stress / Cytokines receptor Receptor extracellular_stimuli->receptor map3k MAPKKK (e.g., ASK1, TAK1) receptor->map3k map2k MKK3 / MKK6 map3k->map2k p38 p38 MAPK map2k->p38 downstream_kinases Downstream Kinases (e.g., MK2, MSK1) p38->downstream_kinases transcription_factors Transcription Factors (e.g., ATF2, CREB) p38->transcription_factors cellular_responses Cellular Responses (Inflammation, Apoptosis, etc.) downstream_kinases->cellular_responses transcription_factors->cellular_responses sb202190 This compound sb202190->p38

Caption: Simplified p38 MAPK signaling pathway and the point of inhibition by this compound.

Experimental Protocol: Comparative Analysis of p38 MAPK Inhibition

This protocol outlines a Western blot-based assay to compare the effects of this compound and SB 202474 on the phosphorylation of Activating Transcription Factor 2 (ATF2), a direct downstream substrate of p38 MAPK.

1. Cell Culture and Treatment:

  • Plate cells (e.g., HeLa or RAW 264.7 macrophages) in 6-well plates and grow to 70-80% confluency.

  • Serum-starve the cells for 4-6 hours prior to treatment.

  • Pre-treat the cells for 1 hour with various concentrations of this compound (e.g., 0.1, 1, 10 µM), SB 202474 (e.g., 10 µM), or DMSO (vehicle control).

  • Stimulate the p38 MAPK pathway by treating the cells with a known activator, such as anisomycin (10 µg/mL) or lipopolysaccharide (LPS; 1 µg/mL), for 30 minutes.

2. Cell Lysis and Protein Quantification:

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysates.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatants using a BCA protein assay.

3. Western Blotting:

  • Normalize the protein concentrations and prepare samples with Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated ATF2 (e.g., anti-phospho-ATF2 (Thr71)).

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Strip the membrane and re-probe with an antibody for total ATF2 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

4. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the phospho-ATF2 signal to the total ATF2 signal and the loading control.

  • Compare the levels of ATF2 phosphorylation in cells treated with this compound and SB 202474 relative to the stimulated control.

Experimental Workflow

The following diagram illustrates the workflow for the comparative Western blot analysis.

experimental_workflow cell_culture Cell Culture & Seeding serum_starvation Serum Starvation cell_culture->serum_starvation pretreatment Pre-treatment (this compound, SB 202474, DMSO) serum_starvation->pretreatment stimulation Stimulation (Anisomycin / LPS) pretreatment->stimulation cell_lysis Cell Lysis & Protein Quantification stimulation->cell_lysis sds_page SDS-PAGE & Western Blot cell_lysis->sds_page antibody_incubation Antibody Incubation (p-ATF2, Total ATF2, Loading Control) sds_page->antibody_incubation detection_analysis Signal Detection & Data Analysis antibody_incubation->detection_analysis

Caption: Experimental workflow for comparing the effects of this compound and SB 202474.

Conclusion

The provided data and experimental framework underscore the importance of using SB 202474 as a negative control when investigating the biological roles of p38 MAPK using this compound. The significant difference in their inhibitory potencies allows researchers to confidently attribute the observed cellular effects to the specific inhibition of the p38 MAPK pathway by this compound, thereby ensuring the validity and reproducibility of their findings. This rigorous approach is essential for advancing our understanding of p38 MAPK-mediated signaling in health and disease.

References

Confirming Target Engagement of SB 202190: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming that a small molecule inhibitor like SB 202190 engages its intended target within a cellular context is a critical step in validating its mechanism of action and interpreting experimental results. This guide provides a comparative overview of methods to confirm the target engagement of this compound, a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK).

This compound is a cell-permeable pyridinyl imidazole compound that functions as a selective inhibitor of p38α and p38β2 MAPKs.[1][2][3] It acts by binding to the ATP pocket of the kinase, thereby preventing the phosphorylation of downstream substrates.[1][2] The p38 MAPK signaling pathway is a key cascade involved in cellular responses to inflammatory cytokines and environmental stress, playing a role in processes such as inflammation, apoptosis, and cell differentiation.[4][5]

This guide will detail direct and indirect methods to confirm this compound target engagement and compare its activity with other commonly used p38 MAPK inhibitors.

Comparative Inhibitor Profile

A variety of small molecules have been developed to target p38 MAPK. The table below summarizes the key characteristics of this compound and several alternatives, including another common p38 inhibitor (SB 203580), a highly potent and structurally distinct inhibitor (BIRB 796), and an inactive analog for use as a negative control (SB 202474).

Compound Target(s) IC₅₀ (nM) Binding Mechanism Key Features
This compound p38α, p38βp38α: 50, p38β: 100[1][6][7][8]ATP-competitive[1][9][10]Potent, selective, and cell-permeable.[1]
SB 203580 p38α, p38βp38α: ~500ATP-competitive[5]Widely used, water-soluble hydrochloride form available.
BIRB 796 p38α, p38β, p38γ, p38δp38α: ~0.1Allosteric (Type II inhibitor)High affinity and slow dissociation rate.
SB 202474 None (inactive)>10,000N/AInactive analog of SB 203580, ideal negative control.[11]

Experimental Protocols for Target Engagement

Confirming target engagement can be approached through indirect methods, which measure the downstream consequences of target inhibition, and direct methods, which assess the physical interaction between the compound and the target protein.

Indirect Target Engagement: Western Blotting for Downstream Pathway Modulation

Inhibition of p38 MAPK by this compound should lead to a decrease in the phosphorylation of its downstream substrates. Western blotting is a widely used technique to quantify these changes. A primary downstream target of p38 is MAPK-activated protein kinase 2 (MK2), which in turn phosphorylates Heat Shock Protein 27 (HSP27).

  • Cell Culture and Treatment: Plate cells (e.g., HeLa, A549, or a cell line relevant to your research) and grow to 70-80% confluency.

  • Pre-treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or the chosen alternative inhibitors for 1-2 hours. Include a vehicle control (e.g., DMSO) and a negative control (SB 202474).

  • Stimulation: Induce the p38 MAPK pathway by treating cells with a known activator, such as anisomycin (25 ng/mL for 30 minutes) or UV radiation.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-p38 MAPK (Thr180/Tyr182), total p38 MAPK, phospho-MK2 (Thr334), total MK2, phospho-HSP27 (Ser82), and total HSP27. A loading control like GAPDH or β-actin should also be included.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels. A dose-dependent decrease in the phosphorylation of MK2 and HSP27 in this compound-treated cells compared to the stimulated control confirms target engagement.

A successful experiment will show that pre-treatment with this compound inhibits the stimulus-induced phosphorylation of p38 MAPK's downstream targets.

G cluster_workflow Western Blot Workflow for Target Engagement A Cell Treatment with This compound & Stimulus B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Western Blot Transfer D->E F Antibody Incubation (p-MK2, p-HSP27) E->F G Imaging & Analysis F->G

Caption: Workflow for Western Blot Analysis.

Direct Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular environment.[12] The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.[12][13]

  • Cell Culture and Treatment: Grow cells to high confluency. Harvest the cells and resuspend them in PBS supplemented with protease inhibitors. Divide the cell suspension into two aliquots: one for vehicle treatment (DMSO) and one for this compound treatment (e.g., 20 µM). Incubate at 37°C for 1 hour.

  • Heating: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40-70°C) for 3 minutes using a PCR cycler, followed by cooling for 3 minutes at 4°C.

  • Cell Lysis: Lyse the cells by three cycles of freeze-thawing using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of soluble p38 MAPK by Western blotting, as described above, using an antibody against total p38 MAPK.

  • Data Analysis: Plot the band intensities for p38 MAPK as a function of temperature for both the vehicle- and this compound-treated samples. A shift in the melting curve to higher temperatures for the this compound-treated sample indicates direct binding and stabilization of p38 MAPK.

The presence of this compound should increase the temperature at which p38 MAPK denatures and precipitates, resulting in a rightward shift of the melting curve compared to the vehicle control.

G cluster_workflow CETSA Workflow for Target Engagement A Cell Treatment (Vehicle vs. This compound) B Heat Shock at Temperature Gradient A->B C Cell Lysis (Freeze-Thaw) B->C D Centrifugation to Pellet Aggregates C->D E Collect Supernatant (Soluble Proteins) D->E F Western Blot for p38 MAPK E->F G Generate Melting Curves F->G

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Signaling Pathway Visualization

Understanding the p38 MAPK signaling pathway is essential for designing and interpreting target engagement studies. The diagram below illustrates the canonical pathway, highlighting the position of p38 and its downstream effectors that are commonly used as readouts for its activity.

G Stress Stress Stimuli (UV, Cytokines) MKK3_6 MKK3 / MKK6 Stress->MKK3_6 activates p38 p38 MAPK MKK3_6->p38 phosphorylates MK2 MK2 p38->MK2 phosphorylates ATF2 ATF2 p38->ATF2 phosphorylates SB202190 This compound SB202190->p38 HSP27 HSP27 MK2->HSP27 phosphorylates Response Cellular Responses (Inflammation, Apoptosis) HSP27->Response ATF2->Response

Caption: The p38 MAPK Signaling Pathway.

By employing the methods outlined in this guide, researchers can confidently confirm the target engagement of this compound and rigorously validate its effects in their experimental systems.

References

Proving Target Engagement: A Guide to Western Blotting for Phospho-p38 MAPK Following SB202190 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming that a pharmacological inhibitor has hit its intended target is a critical step in experimental validation. This guide provides a comparative overview of using the p38 MAPK inhibitor, SB202190, and its effect on the phosphorylation of p38 (p-p38) as determined by Western blot analysis.

The p38 mitogen-activated protein kinase (MAPK) pathway is a crucial signaling cascade that responds to extracellular stress signals, such as cytokines and UV light, regulating cellular processes like inflammation, cell differentiation, and apoptosis. Activation of p38 MAPK occurs through dual phosphorylation at specific threonine (Thr180) and tyrosine (Tyr182) residues. Therefore, detecting the phosphorylated form of p38 (p-p38) is a direct measure of its activation state.

SB202190 is a potent and selective pyridinyl imidazole inhibitor of p38 MAPK isoforms α and β. It functions by competing with ATP for the kinase's binding site, thereby preventing the phosphorylation of downstream substrates. Its utility in research allows for the precise dissection of p38-mediated signaling events.

Comparison of SB202190 with Other p38 MAPK Inhibitors

SB202190 is one of several widely used inhibitors to probe p38 MAPK function. Its performance and mechanism can be compared to other common alternatives.

InhibitorMechanism of Action & SpecificityKey Distinctions & Considerations
SB202190 ATP-competitive inhibitor of p38α and p38β.[1] It has been shown to inhibit the phosphorylation of p38 MAPK itself when cells are exposed to upstream stimuli.[2]Often used to demonstrate the necessity of p38 activity in a given cellular response. Its effect on p38 phosphorylation itself can be a key experimental readout.
SB203580 Also an ATP-competitive inhibitor of p38α and p38β. It inhibits the catalytic activity of p38 MAPK but does not block the phosphorylation of p38 by upstream kinases like MKK3/6.[2][3][4]Useful for distinguishing between the requirement for p38 phosphorylation versus its kinase activity. Western blots will still show a strong p-p38 signal even though downstream signaling is blocked.
BIRB-796 (Doramapimod) A high-affinity, pan-p38 inhibitor that binds to an allosteric site, leading to a slow dissociation rate.[5][6] It impairs the phosphorylation of p38 by upstream kinases.[5]Known for its high potency and long-lasting inhibitory effects. Its distinct binding mechanism makes it a useful alternative to ATP-competitive inhibitors.[5][6]
Ralimetinib (LY2228820) A selective, ATP-competitive inhibitor of p38α and p38β.[7][8] It effectively inhibits the phosphorylation of downstream targets like MK2 without affecting the phosphorylation of p38 itself.[7][9]While initially developed as a p38 inhibitor, recent evidence suggests its anticancer effects may be driven by off-target inhibition of EGFR.[8][10] This highlights the importance of using multiple inhibitors to confirm findings.
Experimental Data: The Effect of SB202190 on p-p38 Levels

Western blot analysis is the gold standard for visualizing the change in p-p38 levels following inhibitor treatment. The data consistently show that SB202190 effectively reduces the abundance of activated p38 MAPK.

Cell TypeStimulusSB202190 TreatmentObserved Effect on p-p38Reference
Human Embryonic Stem Cells (hESCs)EndogenousNot specifiedDownregulation of p-p38MAPK.[11]
R28 Retinal CellsGlutamate25 µMDecreased the glutamate-induced increase in the p-p38/p38 ratio.[12]
Rat Hippocampus (in vivo)Vascular Dementia ModelNot specifiedSignificantly reduced the increased expression of p-p38 MAPK in the disease model.[13]

These studies demonstrate that pre-treatment with SB202190 leads to a quantifiable reduction in the p-p38 signal on a Western blot, confirming successful target engagement.

Visualizing the Pathway and Experimental Process

To better understand the mechanism and experimental design, the following diagrams illustrate the p38 signaling pathway and a typical Western blot workflow.

p38_pathway cluster_upstream Upstream Activators cluster_p38 p38 MAPK cluster_downstream Downstream Effectors Stress Stimuli Stress Stimuli MKK3_MKK6 MKK3 / MKK6 Stress Stimuli->MKK3_MKK6 activate p38 p38 MAPK MKK3_MKK6->p38 phosphorylates p_p38 p-p38 MAPK (Thr180/Tyr182) Downstream ATF-2, MAPKAPK-2, etc. p_p38->Downstream phosphorylates Inhibitor SB202190 Inhibitor->p_p38 inhibits activity western_blot_workflow cluster_treatment Cell Treatment cluster_process Western Blot Protocol Control Control (e.g., DMSO) Lysis Cell Lysis (+ Phosphatase Inhibitors) Control->Lysis Stimulus Stimulus (e.g., Anisomycin) Stimulus->Lysis Stim_Inhib SB202190 Pre-treatment + Stimulus Stim_Inhib->Lysis Quant Protein Quantification (e.g., BCA Assay) Lysis->Quant PAGE SDS-PAGE Quant->PAGE Transfer Membrane Transfer (PVDF or Nitrocellulose) PAGE->Transfer Block Blocking (5% BSA in TBST) Transfer->Block Ab1 Primary Antibody Incubation (anti-p-p38) Block->Ab1 Ab2 Secondary Antibody Incubation (HRP-conjugated) Ab1->Ab2 Detect Chemiluminescent Detection Ab2->Detect

References

A Comparative Guide to the Selectivity of p38 MAPK Inhibitors: SB 202190 vs. BIRB 796

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two widely used p38 mitogen-activated protein kinase (MAPK) inhibitors: SB 202190 and BIRB 796. The information presented herein is intended to assist researchers in selecting the most appropriate inhibitor for their specific experimental needs by providing a comprehensive overview of their selectivity profiles, mechanisms of action, and supporting experimental data.

Introduction

The p38 MAPKs are a family of serine/threonine kinases that play a pivotal role in cellular responses to inflammatory cytokines and environmental stress. Their involvement in a multitude of cellular processes, including proliferation, apoptosis, and differentiation, has made them attractive targets for therapeutic intervention in a range of diseases, particularly inflammatory disorders and cancer. This compound and BIRB 796 are two of the most extensively studied inhibitors of this pathway, yet they exhibit distinct characteristics in terms of their binding mechanisms and selectivity.

This compound is a first-generation pyridinyl imidazole inhibitor that acts as an ATP-competitive inhibitor, primarily targeting the p38α and p38β isoforms.[1][2][3] In contrast, BIRB 796 (Doramapimod) is a diaryl urea compound that functions as a highly potent, allosteric inhibitor.[4] It binds to a region adjacent to the ATP-binding pocket, stabilizing the kinase in an inactive "DFG-out" conformation.[5] This unique mechanism results in a slow dissociation rate and high affinity.[4]

Quantitative Data Summary

The following tables summarize the available quantitative data on the inhibitory activity of this compound and BIRB 796 against their primary targets and a range of off-target kinases. It is important to note that the data are compiled from various sources and experimental conditions may differ.

Table 1: this compound Inhibitory Activity
TargetIC50 (nM)Kd (nM)Notes
p38α (MAPK14)5038ATP-competitive inhibition.[1][2]
p38β2 (MAPK11)100-
Off-target kinases--Has been reported to inhibit CK1d, GAK, GSK3, and RIP2. May induce autophagy and lysosomal biogenesis independent of p38 inhibition.[6]
Table 2: BIRB 796 Inhibitory Activity
TargetIC50 (nM)Kd (pM)Notes
p38α (MAPK14)38100Allosteric, "DFG-out" binder.[4][5]
p38β (MAPK11)65-
p38γ (MAPK13)200-
p38δ (MAPK12)520-
JNK2α298-Also potently inhibits JNK2α2.[7]
c-Raf-11400-Weaker inhibition of c-Raf-1.[7]
B-Raf83-
Abl14600-

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of selectivity data. Below are generalized protocols for biochemical and cellular assays commonly used to characterize p38 MAPK inhibitors.

Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Recombinant active p38 MAPK enzyme

  • Substrate (e.g., ATF2, Myelin Basic Protein)

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM EGTA)[1]

  • ATP

  • Test inhibitors (this compound, BIRB 796) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well or 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test inhibitors in kinase assay buffer. A typical concentration range is from 1 nM to 100 µM.

  • Add the diluted inhibitors to the wells of the assay plate.

  • Add the p38 MAPK enzyme to the wells and pre-incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP. The ATP concentration should ideally be at or near the Km for the specific kinase isoform.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction and detect the amount of ADP produced following the ADP-Glo™ Kinase Assay manufacturer's protocol.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO vehicle control (0% inhibition) and a no-enzyme control (100% inhibition). Determine the IC50 value by fitting the data to a dose-response curve.[8]

Cellular Assay for p38 MAPK Inhibition (Western Blot)

This method assesses the ability of an inhibitor to block the phosphorylation of a downstream substrate of p38 MAPK within a cellular context.

Materials:

  • Cell line of interest (e.g., HeLa, A549)

  • Cell culture medium and supplements

  • p38 MAPK activator (e.g., Anisomycin, LPS, UV radiation)

  • Test inhibitors (this compound, BIRB 796)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against phospho-p38 MAPK (Thr180/Tyr182) and total p38 MAPK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test inhibitors or a vehicle control for a specified time (e.g., 1 hour).

  • Stimulate the cells with a p38 MAPK activator for a short period (e.g., 30 minutes).

  • Wash the cells with cold PBS and lyse them on ice.

  • Quantify the protein concentration of the cell lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with a primary antibody against phospho-p38 MAPK.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the chemiluminescent signal.

  • Strip the membrane and re-probe with an antibody against total p38 MAPK for a loading control.

  • Data Analysis: Quantify the band intensities and normalize the phospho-p38 signal to the total p38 signal. Compare the levels of p38 phosphorylation in inhibitor-treated cells to the stimulated control to determine the extent of inhibition.[9]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the p38 MAPK signaling pathway and a general workflow for comparing kinase inhibitors.

p38_pathway cluster_extracellular Extracellular Stimuli cluster_cascade MAPK Cascade cluster_downstream Downstream Effects cluster_inhibitors Inhibitors Cytokines Cytokines / Stress MAPKKK MAPKKK Cytokines->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38 p38 MAPK MKK3_6->p38 Substrates Downstream Substrates (e.g., MAPKAPK2, ATF2) p38->Substrates Response Cellular Response (Inflammation, Apoptosis, etc.) Substrates->Response SB202190 This compound (ATP-competitive) SB202190->p38 BIRB796 BIRB 796 (Allosteric) BIRB796->p38

Caption: p38 MAPK signaling pathway with points of inhibition for this compound and BIRB 796.

experimental_workflow start Start: Select Inhibitors (this compound & BIRB 796) biochemical Biochemical Assays (Kinase Panel Screening) start->biochemical cellular Cellular Assays (Target Engagement, Phenotypic) start->cellular data_analysis Data Analysis (IC50, Selectivity Score) biochemical->data_analysis cellular->data_analysis comparison Comparative Analysis (Potency, Selectivity, MoA) data_analysis->comparison conclusion Conclusion: Select appropriate inhibitor for study comparison->conclusion

Caption: General experimental workflow for comparing the selectivity of kinase inhibitors.

Conclusion

Both this compound and BIRB 796 are valuable tools for investigating the roles of p38 MAPK signaling. However, their distinct mechanisms of action and selectivity profiles necessitate careful consideration when choosing an inhibitor for a particular study.

  • This compound is a well-characterized, potent inhibitor of p38α and p38β. Its ATP-competitive nature makes it a classic example of a Type I kinase inhibitor. Researchers should be aware of its potential off-target effects, particularly the induction of autophagy, which may be independent of p38 inhibition.[6]

  • BIRB 796 offers exceptional potency against all four p38 isoforms and exhibits a unique allosteric binding mode that results in a slow off-rate.[4][5] While generally considered highly selective, it can inhibit other kinases, such as JNK2, at higher concentrations.[7] Its broad p38 isoform activity makes it suitable for studies where pan-p38 inhibition is desired.

For studies aiming to dissect the specific roles of p38α and p38β, this compound may be a suitable choice, although its off-target activities should be carefully controlled for. For achieving potent and sustained inhibition of the entire p38 MAPK family, BIRB 796 is a powerful tool. In many cases, using both inhibitors in parallel, along with appropriate controls, can provide the most robust and nuanced understanding of p38 MAPK function in a given biological system.

References

Genetic Validation of SB202190 Effects: A Comparative Guide to siRNA-Mediated Knockdown

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological inhibitor SB202190 with small interfering RNA (siRNA) for the genetic validation of p38 mitogen-activated protein kinase (MAPK) pathway inhibition. We present supporting experimental data, detailed protocols for key experiments, and visual diagrams of the signaling pathway and experimental workflows to facilitate objective evaluation and experimental design.

Introduction: Pharmacological vs. Genetic Inhibition

SB202190 is a potent, cell-permeable inhibitor that targets the ATP-binding pocket of p38α and p38β isoforms of the p38 MAPK family.[1][2][3] It is widely used to probe the function of the p38 signaling pathway in various cellular processes, including inflammation, cell cycle regulation, and apoptosis.[4][5][6] However, like many small molecule inhibitors, SB202190 can exhibit off-target effects, making genetic validation crucial for definitively attributing an observed phenotype to the inhibition of p38 MAPK.[1][7]

RNA interference (RNAi), particularly through the use of siRNA, offers a highly specific method to silence the expression of target genes, in this case, the p38 MAPK isoforms. By comparing the cellular effects of SB202190 treatment with those of p38 MAPK-specific siRNA, researchers can distinguish between on-target and off-target effects of the compound.

Performance Comparison: SB202190 vs. p38 MAPK siRNA

The following tables summarize quantitative data from studies comparing the efficacy and specificity of SB202190 with p38 MAPK siRNA.

Table 1: Inhibition of p38 MAPK and Downstream Signaling

ParameterSB202190p38 MAPK siRNAKey Findings & Citations
Target p38α/p38β MAPK activityp38 MAPK mRNASB202190 is a potent inhibitor of p38α and p38β with IC50 values of 50 nM and 100 nM, respectively.[3] siRNA targets specific p38 isoform mRNA for degradation.
p38α Knockdown Efficiency N/AUp to ~89% reduction in mRNA levels in HeLa cells.Transfection with 100 nM of p38α-targeting siRNA for 48 hours resulted in a significant decrease in mRNA expression.
Effect on Autophagy Marker LC3B-II Increased expressionNo significant changeIn HeLa cells, SB202190 treatment (10 µM for 16h) robustly increased LC3B-II levels, an effect that persisted even with p38α knockdown, suggesting a p38-independent mechanism.[1]
Effect on Lysosomal Marker LAMP1 Increased expressionNo significant changeSimilar to LC3B-II, SB202190 increased LAMP1 expression independently of p38α knockdown, indicating off-target effects related to lysosomal biogenesis.[1]

Table 2: Effects on Cellular Processes

Cellular ProcessSB202190p38 MAPK siRNAKey Findings & Citations
Cytokine Production (e.g., IL-6, TNF-α) InhibitionInhibitionSB202190 has been shown to inhibit the production of pro-inflammatory cytokines.[4] While direct comparative studies are limited, p38 MAPK is a known regulator of these cytokines, and its knockdown is expected to reduce their expression.
Cell Viability/Proliferation Varies by cell type and concentrationVaries by cell typeThe effect of both SB202190 and p38 siRNA on cell viability is context-dependent. For example, in MCF-7 breast cancer cells, 30 nM p38 siRNA inhibited proliferation.
Autophagy Induction Induces autophagyDoes not induce autophagySB202190 induces autophagy through a mechanism that is independent of its p38 inhibitory activity, as demonstrated by the lack of effect of p38α siRNA on this process.[1]

Signaling Pathways and Experimental Workflows

To visualize the molecular interactions and experimental designs discussed, the following diagrams are provided in the DOT language for Graphviz.

p38_MAPK_Signaling_Pathway stress Stress Stimuli (UV, Osmotic Shock, Cytokines) mapkkk MAPKKK (e.g., ASK1, TAK1, MEKKs) stress->mapkkk mkk3_6 MKK3 / MKK6 mapkkk->mkk3_6 p38 p38 MAPK (α, β, γ, δ) mkk3_6->p38 substrates Downstream Substrates (e.g., MK2, ATF2, HSP27) p38->substrates transcription Transcription Factors (e.g., CREB, MEF2C) p38->transcription sb202190 SB202190 sb202190->p38 Inhibits Activity siRNA p38 siRNA siRNA->p38 Reduces Expression response Cellular Responses (Inflammation, Apoptosis, Cell Cycle) substrates->response transcription->response

Caption: The p38 MAPK signaling cascade and points of intervention.

Experimental_Workflow cluster_0 Treatment Groups cluster_1 Assays cluster_2 Data Analysis control Control (Vehicle) western Western Blot (p-p38, p-MK2, etc.) control->western qpcr qRT-PCR (p38 mRNA levels) control->qpcr elisa ELISA (Cytokine levels) control->elisa viability Cell Viability Assay (MTT, etc.) control->viability inhibitor SB202190 inhibitor->western inhibitor->qpcr inhibitor->elisa inhibitor->viability sirna p38 siRNA sirna->western sirna->qpcr sirna->elisa sirna->viability neg_sirna Negative Control siRNA neg_sirna->western neg_sirna->qpcr neg_sirna->elisa neg_sirna->viability comparison Compare Phenotypes western->comparison qpcr->comparison elisa->comparison viability->comparison validation Validate On-Target vs. Off-Target Effects comparison->validation

Caption: Workflow for genetic validation of SB202190 effects.

Experimental Protocols

siRNA-Mediated Knockdown of p38 MAPK

This protocol describes the transient knockdown of p38 MAPK using siRNA in cultured cells.

Materials:

  • p38 MAPK-specific siRNA duplexes (validated sequences recommended)

  • Non-targeting (scrambled) control siRNA

  • Lipofectamine RNAiMAX Transfection Reagent (or equivalent)

  • Opti-MEM I Reduced Serum Medium (or equivalent)

  • Complete cell culture medium

  • 6-well tissue culture plates

  • Target cells

Procedure:

  • Cell Seeding: Twenty-four hours prior to transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA-Lipid Complex Formation: a. For each well to be transfected, dilute 10-100 nM of siRNA (p38-specific or negative control) into 100 µL of Opti-MEM. b. In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM. c. Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume ~200 µL). Mix gently and incubate for 5 minutes at room temperature.

  • Transfection: a. Add the 200 µL of siRNA-lipid complexes to each well containing cells and medium. b. Gently rock the plate to ensure even distribution. c. Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.

  • Validation of Knockdown: a. After the incubation period, harvest the cells. b. Assess p38 MAPK knockdown efficiency at the mRNA level using qRT-PCR and at the protein level using Western blotting.

Western Blot Analysis for p38 MAPK Pathway Activity

This protocol details the detection of total and phosphorylated p38 MAPK and its downstream substrate MK2.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-p38 MAPK, anti-phospho-p38 MAPK (Thr180/Tyr182), anti-MK2, anti-phospho-MK2 (Thr334), anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Lysis: a. After treatment (SB202190 or siRNA), wash cells with ice-cold PBS. b. Add ice-cold lysis buffer and scrape the cells. c. Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. d. Collect the supernatant (cell lysate).

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer: a. Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. b. Load samples onto an SDS-PAGE gel and perform electrophoresis. c. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the desired primary antibody overnight at 4°C. c. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: a. Wash the membrane with TBST. b. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. c. Quantify band intensities and normalize to the loading control.

Conclusion

References

SB 202190: A Comparative Guide to Kinase Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the kinase inhibitor SB 202190, with a focus on its cross-reactivity profile. This compound is a potent and cell-permeable pyridinyl imidazole compound widely utilized in research to investigate the roles of p38 MAP kinases. While it is recognized for its high affinity for p38α and p38β isoforms, understanding its interactions with other kinases is crucial for the accurate interpretation of experimental results and for its potential therapeutic applications. This guide offers a comparative look at its target specificity, supported by available experimental data and detailed methodologies for assessing kinase inhibition.

Kinase Inhibition Profile of this compound

This compound functions as an ATP-competitive inhibitor, binding to the ATP pocket of its target kinases.[1] Its primary targets are the α and β isoforms of the p38 mitogen-activated protein kinase.[1][2][3] However, like many small molecule inhibitors, this compound exhibits a degree of cross-reactivity with other kinases, which can lead to off-target effects. The following table summarizes the known interactions of this compound with its primary targets and other kinases.

Kinase TargetIC50 / KdNotes
Primary Targets
p38α (MAPK14)50 nM (IC50)Potent inhibition of the primary p38 isoform.[1][2][3]
p38β (MAPK11)100 nM (IC50)High affinity for the p38β isoform.[1][2][3]
Recombinant human p3838 nM (Kd)Strong binding affinity to the active kinase.[1]
Off-Target Kinases
Casein Kinase 1δ (CK1δ)Inhibition reportedOff-target effect identified.
Cyclin-dependent kinase-associated protein 5 (GAK)Inhibition reportedPotential for off-target interaction.
Glycogen synthase kinase 3 (GSK3)Inhibition reportedCross-reactivity has been noted.
Receptor-interacting protein 2 (RIP2)Inhibition reportedPotential for off-target inhibition.
Transforming growth factor-β (TGFβ) receptorsInhibition reportedMay affect TGFβ signaling pathways.
Raf kinasesInhibition reportedPotential interaction with the Raf signaling cascade.

Experimental Protocols for Kinase Inhibition Assays

To determine the cross-reactivity of a kinase inhibitor like this compound, a variety of in vitro kinase assays can be employed. These assays typically measure the ability of the inhibitor to block the phosphorylation of a substrate by a specific kinase. Below are detailed methodologies for two common non-radioactive assays.

LanthaScreen™ Eu Kinase Binding Assay

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based method for measuring inhibitor binding to the ATP site of a kinase.

Materials:

  • Kinase of interest

  • Europium (Eu)-labeled anti-tag antibody specific to the kinase

  • Alexa Fluor™ 647-labeled kinase tracer (an ATP-competitive probe)

  • This compound or other test compounds

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in the assay buffer to a 4x final concentration.

  • Kinase/Antibody Mixture: Prepare a 2x solution of the kinase and the Eu-labeled antibody in the assay buffer.

  • Tracer Solution: Prepare a 4x solution of the Alexa Fluor™ 647-labeled tracer in the assay buffer.

  • Assay Assembly: In a 384-well plate, add 4 µL of the 4x compound solution, followed by 8 µL of the 2x kinase/antibody mixture.

  • Initiate Binding: Add 4 µL of the 4x tracer solution to each well.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). A decrease in the FRET signal indicates displacement of the tracer by the inhibitor. Determine the IC50 value by plotting the emission ratio against the inhibitor concentration.

ADP-Glo™ Kinase Assay

This is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Kinase of interest

  • Kinase-specific substrate (e.g., a peptide or protein)

  • ATP

  • This compound or other test compounds

  • Kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • 96-well or 384-well microplates

Procedure:

  • Compound and Reagent Preparation: Prepare serial dilutions of this compound in DMSO. Dilute the kinase, substrate, and ATP in the kinase assay buffer.

  • Kinase Reaction:

    • To the wells of a microplate, add the test compound.

    • Add the kinase to each well and incubate for approximately 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the substrate and ATP mixture.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

  • Stop Reaction and Detect ADP: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add the Kinase Detection Reagent to convert the generated ADP into ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. A decrease in luminescence indicates inhibition of the kinase. Calculate IC50 values by plotting the signal against the inhibitor concentration.

Visualizing Signaling Pathways and Experimental Workflows

To better understand the context of this compound's action and the methods used to characterize it, the following diagrams have been generated using the Graphviz DOT language.

p38_MAPK_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling cluster_inhibition Inhibition Stress_Cytokines Stress / Cytokines MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress_Cytokines->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38_MAPK p38 MAPK (α, β, γ, δ) MKK3_6->p38_MAPK Downstream_Targets Downstream Targets (e.g., MK2, ATF2) p38_MAPK->Downstream_Targets Cellular_Response Cellular Response (Inflammation, Apoptosis, etc.) Downstream_Targets->Cellular_Response SB_202190 This compound SB_202190->p38_MAPK

Caption: p38 MAPK signaling pathway and inhibition by this compound.

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep 1. Prepare Serial Dilution of this compound Assay_Plate 3. Dispense Reagents and Compound into Assay Plate Compound_Prep->Assay_Plate Reagent_Prep 2. Prepare Kinase, Substrate, and Assay Reagents Reagent_Prep->Assay_Plate Incubation 4. Incubate to Allow for Kinase Reaction Assay_Plate->Incubation Detection 5. Add Detection Reagents (Luminescence or FRET) Incubation->Detection Read_Plate 6. Read Plate on Appropriate Instrument Detection->Read_Plate Data_Analysis 7. Analyze Data and Determine IC50 Values Read_Plate->Data_Analysis

Caption: Workflow for assessing kinase inhibitor cross-reactivity.

References

Unveiling the Potency of SB 202190: A Comparative Guide to p38 MAPK Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the intricate landscape of cellular signaling, the selective inhibition of key pathways is paramount. This guide provides a comprehensive comparison of SB 202190, a potent and selective inhibitor of p38 Mitogen-Activated Protein Kinase (MAPK), with other alternatives. Through a detailed examination of its dose-response curve, experimental protocols, and the underlying signaling pathway, this document serves as a critical resource for designing and interpreting experiments aimed at modulating p38 MAPK activity.

Dose-Response Analysis: Quantifying the Inhibitory Profile of this compound

This compound is a cell-permeable pyridinyl imidazole compound that functions as a highly selective, ATP-competitive inhibitor of p38 MAPK.[1][2] Its inhibitory activity is primarily directed towards the p38α (MAPK14) and p38β2 (MAPK11) isoforms.[3] The potency of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Experimental data from in vitro kinase assays have established the following key inhibitory parameters for this compound:

ParameterValueTargetNotes
IC50 50 nMp38α (SAPK2a)Indicates high potency against this key isoform.[1][3][4]
IC50 100 nMp38β2 (SAPK2b)Demonstrates strong, though slightly less, potency compared to p38α.[1][3][4]
Kd 38 nMRecombinant human p38The dissociation constant (Kd) reflects a high binding affinity to the ATP pocket of the kinase.[5]

In cellular assays, the effective concentration of this compound can vary depending on the cell type and the specific downstream effect being measured. For instance, in human breast cancer cell line MDA-MB-231, the IC50 value for cytotoxicity was determined to be 46.6 µM.[6] This highlights the importance of empirical determination of optimal concentrations for specific experimental systems.

Comparison with Alternative p38 MAPK Inhibitors

Several other small molecules have been developed to target the p38 MAPK pathway. A comparative overview of their reported IC50 values is presented below, offering a snapshot of their relative potencies. It is important to note that direct comparisons should be made with caution, as experimental conditions can influence these values.

InhibitorIC50 (p38α)IC50 (p38β)Key Characteristics
This compound 50 nM 100 nM Highly selective for p38α/β. [1][3][4]
SB 203580~500 nM~500 nMA widely used, structurally related inhibitor, but generally less potent than this compound.[7]
BIRB 796 (Doramapimod)38 nM-A potent, allosteric inhibitor with a different binding mode.[8]
SB 23906344 nM-A potent and orally active p38 MAPK inhibitor.[8]
VX-745 (Neflamapimod)10 nM-A potent and selective inhibitor of p38α.[8]

The p38 MAPK Signaling Pathway and its Inhibition by this compound

The p38 MAPK pathway is a critical signaling cascade that responds to a variety of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β) and cellular stress (e.g., UV radiation, osmotic shock). Activation of this pathway culminates in the phosphorylation of downstream transcription factors and kinases, leading to cellular responses such as inflammation, apoptosis, and cell cycle regulation. This compound exerts its effect by binding to the ATP-binding pocket of p38α and p38β, thereby preventing the phosphorylation of its downstream substrates.

p38_pathway cluster_stimuli Extracellular Stimuli cluster_upstream Upstream Kinases cluster_core p38 MAPK cluster_downstream Downstream Targets cluster_response Cellular Response Cytokines Cytokines (TNF-α, IL-1β) MAP3K MAP3K (e.g., TAK1, ASK1) Cytokines->MAP3K Stress Cellular Stress (UV, Osmotic Shock) Stress->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38 p38α/β MKK3_6->p38 MK2 MAPKAPK2 (MK2) p38->MK2 Transcription_Factors Transcription Factors (e.g., ATF2, CREB, MEF2C) p38->Transcription_Factors Cellular_Response Inflammation Apoptosis Cell Cycle Regulation MK2->Cellular_Response Transcription_Factors->Cellular_Response SB202190 This compound SB202190->p38

Caption: The p38 MAPK signaling cascade and the point of inhibition by this compound.

Experimental Protocol for Determining the Dose-Response Curve of this compound

To accurately determine the inhibitory effect of this compound in a specific cellular context, a dose-response experiment is essential. The following protocol outlines a general workflow for an in vitro kinase assay to determine the IC50 value.

experimental_workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_detection 3. Detection cluster_analysis 4. Data Analysis Reagent_Prep Prepare Reagents: - this compound serial dilutions - Recombinant p38α kinase - Kinase buffer - Substrate (e.g., ATF2) - ATP Assay_Setup Set up assay plate: - Add kinase, buffer, and  this compound dilutions Reagent_Prep->Assay_Setup Pre_Incubate Pre-incubate to allow inhibitor binding Assay_Setup->Pre_Incubate Reaction_Start Initiate reaction by adding substrate and ATP Pre_Incubate->Reaction_Start Reaction_Incubate Incubate at 30-37°C for a defined period Reaction_Start->Reaction_Incubate Reaction_Stop Stop the reaction Reaction_Incubate->Reaction_Stop Signal_Detection Measure kinase activity (e.g., phosphorylation of substrate) using a suitable method (e.g., Western Blot, ELISA, Luminescence-based assay) Reaction_Stop->Signal_Detection Data_Plot Plot % inhibition vs. log[this compound] Signal_Detection->Data_Plot Curve_Fit Fit data to a sigmoidal dose-response curve Data_Plot->Curve_Fit IC50_Calc Determine the IC50 value Curve_Fit->IC50_Calc

Caption: Experimental workflow for determining the IC50 of this compound.

Detailed Methodologies:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in kinase assay buffer to achieve the desired concentration range for the dose-response curve.

    • Prepare a solution of recombinant active p38α kinase in kinase assay buffer.

    • Prepare a solution of the kinase substrate (e.g., recombinant ATF2) and ATP in kinase assay buffer.

  • Kinase Reaction:

    • In a 96-well plate, add the recombinant p38α kinase to each well (except for the no-enzyme control).

    • Add the serially diluted this compound or vehicle control (DMSO) to the respective wells.

    • Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding the substrate and ATP mixture to all wells.

    • Incubate the plate at 30°C or 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Detection of Kinase Activity:

    • Stop the reaction according to the chosen detection method.

    • For Western Blot: Terminate the reaction by adding SDS-PAGE loading buffer. Separate proteins by gel electrophoresis, transfer to a membrane, and probe with antibodies specific for the phosphorylated substrate and total substrate.

    • For ELISA: Use a plate pre-coated with the substrate. After the kinase reaction, add an antibody specific for the phosphorylated substrate followed by a secondary antibody conjugated to an enzyme for colorimetric or fluorescent detection.

    • For Luminescence-based Assays (e.g., ADP-Glo™): These assays measure the amount of ADP produced during the kinase reaction. Follow the manufacturer's protocol for adding the necessary reagents to generate a luminescent signal that is proportional to kinase activity.

  • Data Analysis:

    • Quantify the signal for each inhibitor concentration.

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response (variable slope) equation using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

By providing a clear understanding of the dose-response characteristics of this compound and its comparison with other inhibitors, this guide equips researchers with the necessary information to effectively utilize this potent tool for investigating the multifaceted roles of the p38 MAPK pathway in health and disease.

References

Safety Operating Guide

Proper Disposal of SB 202190: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of SB 202190, a selective inhibitor of p38 MAP kinase. Adherence to these procedures is vital to ensure a safe laboratory environment and compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) provided by the manufacturer. This document contains detailed information regarding potential hazards, necessary personal protective equipment (PPE), and emergency procedures.

General Handling Guidelines:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a laboratory coat.

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of accidental contact, follow the first-aid measures outlined in the SDS.

  • Ingestion and Inhalation: Avoid ingestion and inhalation of the compound.

Step-by-Step Disposal Procedure

The disposal of this compound, as with any hazardous chemical waste, must be conducted in a structured and compliant manner. The following steps provide a general framework; however, always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines. [1][2][3][4][5]

  • Waste Identification and Segregation:

    • Properly identify all waste containing this compound. This includes pure compound, solutions, and contaminated labware (e.g., pipette tips, tubes, and flasks).

    • Segregate this compound waste from other chemical waste streams to prevent inadvertent chemical reactions.[2]

  • Containerization:

    • Use a designated, leak-proof, and chemically compatible container for collecting this compound waste.[1][2][5]

    • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."[4][5] Do not use chemical formulas or abbreviations.[2]

    • Ensure the container is kept securely closed except when adding waste.[1][5]

  • Waste Accumulation and Storage:

    • Store the waste container in a designated and secure satellite accumulation area.

    • This area should be well-ventilated and away from general laboratory traffic.

    • Follow all institutional and regulatory limits for the quantity of waste and the accumulation time.[1]

  • Disposal Request and Pickup:

    • Once the waste container is full or reaches the designated time limit, submit a waste pickup request to your institution's EHS department.

    • Provide an accurate and complete description of the waste on the pickup request form.

  • Decontamination of Empty Containers:

    • Empty containers that previously held this compound must be properly decontaminated before disposal.

    • Triple-rinse the container with a suitable solvent.[3][5] The rinsate must be collected and disposed of as hazardous waste.[5]

    • After decontamination, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous waste.[3]

Quantitative Data Summary

While specific quantitative data for the disposal of this compound is not available, the following table summarizes key physical and chemical properties relevant to its handling and storage.

PropertyValueSource
Molecular Weight 331.34 g/mol --INVALID-LINK--
Appearance Crystalline solid--INVALID-LINK--
Solubility Soluble in DMSO--INVALID-LINK--
Storage Temperature -20°C--INVALID-LINK--

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

SB202190_Disposal_Workflow cluster_prep Preparation & Collection cluster_storage Storage cluster_disposal Disposal cluster_decon Empty Container Decontamination start Start: this compound Waste Generated identify Identify & Segregate Waste start->identify containerize Use Labeled, Compatible Container identify->containerize store Store in Designated Satellite Area containerize->store request_pickup Request EHS Pickup store->request_pickup ehs_disposal EHS Manages Final Disposal request_pickup->ehs_disposal empty_container Empty this compound Container triple_rinse Triple Rinse with Solvent empty_container->triple_rinse collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Decontaminated Container triple_rinse->dispose_container collect_rinsate->containerize Add to Waste

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling SB 202190

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Your Preferred Source for Laboratory Safety and Chemical Handling.

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of SB 202190. Adherence to these guidelines is critical to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that should be handled with care. It is classified with the following hazards:

  • Harmful if swallowed.[1]

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

Mandatory Personal Protective Equipment (PPE):

PPE CategorySpecificationsRationale
Eye/Face Protection Chemical safety goggles or face shield.Protects against splashes and airborne particles that can cause serious eye irritation.[1]
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact which can cause irritation.[1]
Skin and Body Protection Laboratory coat.Provides a barrier against accidental skin exposure.
Respiratory Protection Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.Prevents inhalation, which may cause respiratory tract irritation.[1]

Key Safety and Chemical Data

The following table summarizes essential quantitative data for this compound.

PropertyValueReference
Molecular Formula C₂₀H₁₄FN₃O[2]
Molecular Weight 331.3 g/mol
CAS Number 152121-30-7[2]
Appearance Crystalline solid
Purity ≥98%
Solubility DMSO: 16 mg/mLEthanol: 0.25 mg/mLDimethyl formamide: 10 mg/mL
Storage -20°C
GHS Hazard Statements H302, H315, H319, H335[1]

Experimental Protocols: Safe Handling and Disposal

3.1. Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the solid form or preparing stock solutions.[1]

3.2. Preparation of Stock Solutions:

  • This compound is typically supplied as a crystalline solid.

  • To prepare a stock solution, dissolve the compound in a suitable organic solvent such as DMSO, ethanol, or dimethyl formamide.

  • For aqueous buffers, it is recommended to first dissolve this compound in DMSO and then dilute with the aqueous buffer. Aqueous solutions are not recommended for storage for more than one day.

3.3. General Handling Procedures:

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke when using this product.[1]

  • Avoid contact with eyes, skin, and clothing.

3.4. Emergency Procedures:

  • If on skin: Wash with plenty of soap and water.[1]

  • If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1]

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • If swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.

3.5. Disposal Plan:

  • Dispose of waste in accordance with local, state, and federal regulations.

  • Do not allow the chemical to enter drains or waterways.

Visual Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling, potential spill response, and disposal of this compound.

SB202190_Handling_Workflow This compound Safe Handling Workflow cluster_preparation Preparation cluster_handling Handling cluster_cleanup Post-Experiment & Disposal cluster_emergency Emergency Response prep1 Don Personal Protective Equipment (PPE) prep2 Work in a Ventilated Area (Fume Hood) prep1->prep2 handle1 Weigh Solid Compound prep2->handle1 handle2 Prepare Stock Solution (e.g., in DMSO) handle1->handle2 handle3 Perform Experiment handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 clean2 Dispose of Waste Properly clean1->clean2 clean3 Remove and Dispose of PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4 spill Spill or Exposure Occurs skin Skin Contact: Wash with Soap & Water spill->skin eyes Eye Contact: Rinse with Water spill->eyes inhalation Inhalation: Move to Fresh Air spill->inhalation ingestion Ingestion: Seek Medical Attention spill->ingestion

Caption: Workflow for safe handling and emergency procedures for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SB 202190
Reactant of Route 2
SB 202190

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。